2-Chloro-1-isocyanato-4-methylbenzene
Description
Properties
IUPAC Name |
2-chloro-1-isocyanato-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-6-2-3-8(10-5-11)7(9)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCZOTVTRWNPAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193392 | |
| Record name | 3-Chloro-4-isocyanatotoluene | |
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Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40398-00-3 | |
| Record name | 2-Chloro-1-isocyanato-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40398-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Chloro-4-isocyanatotoluene | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-4-isocyanatotoluene | |
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| Record name | 3-chloro-4-isocyanatotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.898 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-Chloro-4-isocyanatotoluene | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U65T5SBV9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of 2-Chloro-1-isocyanato-4-methylbenzene
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-1-isocyanato-4-methylbenzene (CAS No. 28479-22-3), a pivotal aromatic isocyanate intermediate. Also known by its synonym, 3-Chloro-4-methylphenyl isocyanate, this compound is a versatile reagent in organic synthesis, most notably in the production of agrochemicals and specialized urea derivatives. This document consolidates critical data on its chemical and physical properties, outlines detailed protocols for its synthesis and characteristic reactions, explores its primary applications, and provides essential safety and handling information. The content herein is curated for researchers, chemists, and professionals in the fields of drug development and material science, aiming to provide both foundational knowledge and practical, field-proven insights into the utility of this compound.
Introduction and Compound Identification
This compound is a substituted aromatic isocyanate, characterized by a benzene ring functionalized with a chloro group, a methyl group, and a highly reactive isocyanate (–N=C=O) group. The strategic placement of these substituents dictates its reactivity and utility as a chemical building block. The isocyanate moiety is an electrophilic functional group that readily reacts with a wide array of nucleophiles, making it a cornerstone for the synthesis of ureas, carbamates (urethanes), and other nitrogen-containing heterocycles. Its most prominent application is as a key intermediate in the synthesis of the phenylurea herbicide, linuron.
The structural and identifying information for this compound is summarized below.
Diagram: Molecular Structure of this compound
Caption: Molecular Structure of this compound.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 2-chloro-4-isocyanato-1-methylbenzene | [1] |
| Synonyms | 3-Chloro-4-methylphenyl isocyanate, 3-Chloro-p-tolyl isocyanate | [1][2] |
| CAS Number | 28479-22-3 | [1][3] |
| Molecular Formula | C₈H₆ClNO | [1] |
| Molecular Weight | 167.59 g/mol | [1] |
| Appearance | Colorless to yellow liquid or low-melting solid with an acrid odor. | [1][4] |
| Boiling Point | 107 °C at 3 mmHg (60-66 °C at 0.6 mmHg) | |
| Density | 1.224 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.557 | |
| Flash Point | 132°F (55.6°C) | [4] |
| Solubility | Decomposes in water. Soluble in many organic solvents. | [2][4] |
Spectroscopic Profile
Spectroscopic data is essential for the unambiguous identification and quality control of chemical compounds.
-
Infrared (IR) Spectroscopy : The most characteristic feature in the IR spectrum of an isocyanate is the very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group. This peak typically appears in the region of 2250-2275 cm⁻¹ . Other expected signals would include C-H stretching from the aromatic ring and methyl group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ respectively), C=C stretching from the aromatic ring (approx. 1500-1600 cm⁻¹), and C-Cl stretching (typically below 800 cm⁻¹). An FTIR spectrum for this compound is available in the Bio-Rad/Sadtler database.[1]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl protons. The methyl group (CH₃) protons would appear as a singlet, likely in the range of 2.2-2.5 ppm . The three aromatic protons will appear further downfield, typically between 7.0 and 7.5 ppm . Due to the substitution pattern, they will exhibit splitting patterns (doublets and doublet of doublets) based on their coupling with adjacent protons.
-
Carbon-13 (¹³C NMR) Spectroscopy : The proton-decoupled ¹³C NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The methyl carbon would appear upfield around 20-25 ppm . The six aromatic carbons would resonate in the typical aromatic region of 120-140 ppm . The carbon of the isocyanate group (-N=C=O) is characteristically deshielded and would be found further downfield, generally in the 125-135 ppm range, though it can sometimes be broader or have a lower intensity.
-
Mass Spectrometry (MS) : The electron ionization mass spectrum shows a molecular ion peak [M]⁺ at m/z 167.[1] A characteristic isotopic peak [M+2]⁺ at m/z 169 with approximately one-third the intensity of the molecular ion peak would be expected due to the natural abundance of the ³⁷Cl isotope. The base peak in the GC-MS data is observed at m/z 132, corresponding to the loss of the chlorine atom.[1]
Synthesis and Reactivity
Synthesis
The most common and industrially scalable method for the synthesis of aryl isocyanates is the phosgenation of the corresponding primary amine. For this compound, the precursor is 3-chloro-4-methylaniline. Due to the high toxicity of phosgene gas, safer phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate) are frequently employed in a laboratory setting.
The reaction proceeds by the addition of the amine to triphosgene, which decomposes in situ to generate phosgene. This is followed by the elimination of two molecules of HCl to form the isocyanate.
Diagram: Synthesis Workflow
Caption: General workflow for the synthesis of the title isocyanate.
Detailed Protocol: Synthesis of this compound
Disclaimer: This procedure involves highly toxic reagents and should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment.
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl gas). Ensure all glassware is oven-dried and the system is under an inert atmosphere (e.g., Nitrogen or Argon).
-
Charge Reagents: To the flask, add a solution of triphosgene (1.0 equivalent) in a dry, inert solvent such as toluene or chlorobenzene.
-
Amine Addition: Dissolve 3-chloro-4-methylaniline (3.0 equivalents) in the same dry solvent. Add this solution dropwise to the stirred triphosgene solution at 0-5 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to reflux temperature. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Filter off any solid byproducts (e.g., amine hydrochloride salts). The solvent is then removed under reduced pressure. The crude product is purified by fractional vacuum distillation to yield pure this compound.
Chemical Reactivity
The chemistry of this compound is dominated by the electrophilic nature of the central carbon atom in the isocyanate group. It readily undergoes nucleophilic addition reactions.
-
Reaction with Amines (Urea Formation): This is one of the most fundamental reactions of isocyanates. They react rapidly and exothermically with primary or secondary amines to form substituted ureas. The reaction is typically carried out at room temperature in a suitable solvent and does not require a catalyst.[5] This reaction is central to its use in producing biologically active molecules.
-
Reaction with Alcohols (Carbamate/Urethane Formation): Isocyanates react with alcohols to form carbamates, also known as urethanes. This reaction is the basis of polyurethane chemistry. The reaction rate is generally slower than with amines and can be catalyzed by tertiary amines or organometallic compounds.
-
Reaction with Water: Isocyanates are moisture-sensitive and react with water. The initial reaction forms an unstable carbamic acid, which then decarboxylates to yield the corresponding primary amine (3-chloro-4-methylaniline) and carbon dioxide gas.[2] The newly formed amine can then react with another molecule of the isocyanate to form a symmetrical diarylurea as a byproduct. This necessitates the use of dry solvents and inert atmospheres during handling and reactions.
Diagram: Urea Formation Mechanism
Caption: Mechanism of urea formation from an isocyanate and a primary amine.
Detailed Protocol: Synthesis of a 1-(3-Chloro-4-methylphenyl)-3-alkylurea
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound (1.0 equivalent) in a dry aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF)).
-
Amine Addition: To this stirred solution, add the desired primary amine (e.g., heptylamine) (1.0-1.1 equivalents) dropwise at room temperature. The reaction is often exothermic, and cooling may be necessary for larger-scale reactions.
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid, often completing within 1-2 hours. Progress can be monitored by TLC or by the disappearance of the isocyanate peak in the IR spectrum (~2270 cm⁻¹).
-
Isolation: The urea product often has lower solubility than the starting materials and may precipitate from the reaction mixture. If so, it can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, or hexanes/ethyl acetate) to yield the pure N,N'-disubstituted urea.[5]
Applications in Synthesis
This compound serves as a valuable intermediate in several areas:
-
Agrochemicals: Its primary industrial use is in the manufacture of herbicides. It is a direct precursor to Linuron , a widely used phenylurea herbicide for selective weed control.
-
Pharmaceutical and Medicinal Chemistry: The substituted urea scaffold is a common pharmacophore in modern drug discovery. This isocyanate is used to synthesize a variety of urea derivatives that have been investigated for their biological activities. For example, compounds like 1-(3-chloro-4-methylphenyl)-3-(4-phenylbutan-2-yl)urea have been shown to possess activity against bacteria such as Staphylococcus aureus and Klebsiella pneumoniae.[6]
-
Organic Building Block: It serves as a versatile reagent for introducing the 3-chloro-4-methylphenyl-aminocarbonyl moiety into molecules, enabling the synthesis of a diverse range of target structures for materials science and chemical biology research.
Safety and Handling
This compound is a hazardous chemical and must be handled with stringent safety precautions.
-
Hazards: The compound is toxic by inhalation, ingestion, and skin absorption.[1] It is corrosive and can cause severe irritation or burns to the skin, eyes, and respiratory tract.[1] Like many isocyanates, it is a potent respiratory sensitizer, and repeated inhalation exposure may lead to asthma-like symptoms.[7]
-
Personal Protective Equipment (PPE): Always use this chemical in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. For operations with a high risk of aerosol generation, a respirator with an appropriate cartridge may be necessary.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors. It is moisture-sensitive and should be handled under an inert atmosphere.[4] Keep away from incompatible materials such as water, strong acids, strong bases, alcohols, and oxidizing agents.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and moisture. Recommended storage temperature is 2-8°C.
Conclusion
This compound is a chemical intermediate of significant value, bridging basic chemical manufacturing with high-value applications in agriculture and pharmaceutical research. Its utility is defined by the predictable and efficient reactivity of the isocyanate group. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its safe and effective application in the laboratory and industry. The protocols and data provided herein serve as a foundational resource for scientists and researchers aiming to leverage this versatile building block in their synthetic endeavors.
References
- Matiichuk, V., et al. (2020). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Russian Journal of General Chemistry.
- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (2011). Asian Journal of Chemistry, 23(4), 1803-1806.
-
PubChem. (n.d.). 3-Chloro-4-methylphenyl isocyanate. National Center for Biotechnology Information. Retrieved from [Link]
- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (2011). Asian Journal of Chemistry, 23(4), 1803-1806.
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LookChem. (n.d.). This compound. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Benzene, 2-chloro-4-isocyanato-1-methyl-. Substance Registry Services. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of urea derivatives. Retrieved from [Link]
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The Good Scents Company. (n.d.). 3-chloro-para-tolyl isocyanate. Retrieved from [Link]
- Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (2022). Molecules, 27(23), 8238.
- Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. (2020).
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An In-depth Technical Guide to 2-Chloro-1-isocyanato-4-methylbenzene
CAS Number: 40398-00-3
This guide provides a comprehensive technical overview of 2-Chloro-1-isocyanato-4-methylbenzene, a key chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its chemical identity, physicochemical properties, synthesis, reactivity, applications with a focus on pharmaceutical intermediates, analytical methodologies, and safety protocols.
Chemical Identity and Physicochemical Properties
This compound, also known by several synonyms including 2-Chloro-4-methylphenyl isocyanate and 3-Chloro-4-isocyanatotoluene, is an aromatic isocyanate with the CAS Registry Number 40398-00-3.[1][2][3] Its molecular structure features a benzene ring substituted with a chloro group, an isocyanato group, and a methyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 40398-00-3 | [1][2][4][5][6][7] |
| Molecular Formula | C₈H₆ClNO | [2][4] |
| Molecular Weight | 167.59 g/mol | [2][4] |
| Appearance | Colorless liquid or low melting solid | [8] |
| Melting Point | 26-30 °C (lit.) | [2] |
| Boiling Point | 231-232 °C (lit.) | [2] |
| Flash Point | 225 °F (107 °C) | [2] |
| Density | 1.17 g/cm³ | [2] |
| InChI | InChI=1S/C8H6ClNO/c1-6-2-3-8(10-5-11)7(9)4-6/h2-4H,1H3 | [1] |
| Canonical SMILES | CC1=CC(=C(C=C1)N=C=O)Cl | [1][2] |
Synthesis of this compound
The primary industrial method for the synthesis of isocyanates is the phosgenation of the corresponding primary amine.[9][10] In the case of this compound, the precursor is 2-chloro-4-methylaniline. The reaction proceeds in two main stages: an initial exothermic reaction to form a carbamoyl chloride and an amine hydrochloride, followed by thermal decomposition of the carbamoyl chloride to the isocyanate and hydrogen chloride.[10]
A common phosgene equivalent used in laboratory-scale synthesis is triphosgene (bis(trichloromethyl) carbonate), which is a safer solid alternative to gaseous phosgene.[11]
Representative Experimental Protocol: Synthesis via Phosgenation
The following is a representative, generalized protocol for the synthesis of an aryl isocyanate from the corresponding aniline using triphosgene.
Diagram 1: Synthetic Pathway to this compound
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A Comprehensive Technical Guide to 2-Chloro-1-isocyanato-4-methylbenzene: Structure, Synthesis, and Applications
An In-depth Technical Guide on the Core of 2-Chloro-1-isocyanato-4-methylbenzene for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of this compound, a key reagent in synthetic chemistry. It is tailored for researchers, scientists, and professionals in drug development, offering insights into its molecular structure, synthesis protocols, and diverse applications. The content is structured to deliver not just technical data but also the rationale behind experimental methodologies, ensuring a deeper understanding of its utility.
Core Molecular Structure and Physicochemical Profile
This compound, identified by the CAS Number 40398-00-3, is an aromatic compound with a distinct substitution pattern that dictates its chemical behavior.[1][2]
The molecule's reactivity is a direct consequence of the interplay between its three functional groups attached to the benzene ring:
-
Isocyanate Group (-N=C=O): This is the primary reactive center, characterized by an electrophilic carbon atom that is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in forming urea and urethane linkages, which are common motifs in pharmaceutical compounds.
-
Chlorine Atom (-Cl): Positioned ortho to the isocyanate group, the chlorine atom exerts a strong electron-withdrawing inductive effect. This effect significantly enhances the electrophilicity of the isocyanate carbon, thereby increasing its reactivity towards nucleophiles.
-
Methyl Group (-CH₃): Located para to the isocyanate, the methyl group has a mild electron-donating effect via hyperconjugation. This subtly modulates the electronic properties of the aromatic ring and can influence the regioselectivity of further aromatic substitutions.
The logical relationship of these substituent effects is visualized below:
Caption: Step-by-step workflow for a typical urea synthesis.
Applications in Research and Development
The unique structural features of this compound make it a valuable building block in several areas of chemical research and industry.
This compound is a key intermediate in the synthesis of a variety of pharmaceutical agents. [3]Its ability to readily form urea and urethane linkages is exploited in the development of targeted therapies, such as kinase inhibitors for oncology. The chloro and methyl groups can provide crucial steric and electronic interactions within the binding pocket of a target protein.
In the agrochemical sector, this isocyanate is used to synthesize herbicides and pesticides. The specific substitution pattern on the aromatic ring is often designed to confer selectivity towards the target pest while minimizing off-target effects.
While less common for polymerization than diisocyanates, this compound can be used as a chain-capping agent in the synthesis of polyurethanes. This allows for precise control over the molecular weight and properties of the final polymer. [3]
Safety and Handling
Isocyanates are hazardous materials that require strict safety protocols. They are potent respiratory sensitizers and can cause severe irritation upon contact with the skin and eyes. All handling of this compound must be performed in a certified chemical fume hood with appropriate personal protective equipment, including chemical-resistant gloves and safety goggles.
References
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U.S. Environmental Protection Agency. (n.d.). Benzene, 2-chloro-4-isocyanato-1-methyl-. Substance Details - SRS. Retrieved from [Link]
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MOLBASE. (n.d.). 2-chloro-4-isocyanato-1-methylbenzene price & availability. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 4-Methylphenyl isocyanate. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-isocyanato-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
ChemBK. (n.d.). 1-Chloro-4-isocyanato-2-methylbenzene. Retrieved from [Link]
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2-Chloro-1-isocyanato-4-methylbenzene synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-Chloro-1-isocyanato-4-methylbenzene
Executive Summary
This compound, an aromatic isocyanate, serves as a critical building block in the synthesis of a variety of fine chemicals, pharmaceuticals, and agrochemicals. Its utility stems from the reactive isocyanate group (-N=C=O), which readily participates in addition reactions with nucleophiles like alcohols, amines, and water. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, designed for researchers and chemical development professionals. We will explore the conventional, high-yield phosgenation route, acknowledging its significant hazards, and detail several modern, phosgene-free alternatives, including the Curtius, Hofmann, and Lossen rearrangements, as well as the use of safer phosgene surrogates like triphosgene. Each methodology is presented with a discussion of its underlying mechanism, a detailed experimental protocol, and a comparative analysis of its advantages and limitations, emphasizing a modern approach to chemical synthesis that balances efficiency with safety and environmental considerations.
Chapter 1: Physicochemical Properties and Applications
Understanding the properties of this compound is essential for its synthesis, handling, and application. The compound is a colorless to pale yellow liquid or low-melting solid under standard conditions, with a characteristically sharp, acrid odor. It is sensitive to moisture, reacting to form an unstable carbamic acid which then decomposes to the corresponding amine and carbon dioxide.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆ClNO | [1][2][3][4] |
| Molecular Weight | 167.59 g/mol | [1][2] |
| Melting Point | 26-30 °C | [5] |
| Boiling Point | 231-232 °C | [5] |
| Density | ~1.17 - 1.22 g/cm³ at 25 °C | [5] |
| Flash Point | >107 °C (>225 °F) | [5] |
| CAS Number | 40398-00-3 | [6] |
The primary application of this isocyanate is as a versatile intermediate. Its electrophilic carbon atom is a target for nucleophiles, making it a key component in the synthesis of ureas, carbamates, and other derivatives, many of which exhibit biological activity. For instance, it is used to synthesize urea-based compounds which can act as enzyme inhibitors or receptor ligands in drug discovery programs.
Chapter 2: The Traditional Phosgenation Pathway
The industrial production of aromatic isocyanates has historically been dominated by the reaction of the corresponding primary amine with phosgene (COCl₂).[7][8][9][10] This method is favored for its high efficiency and yield but is fraught with extreme safety challenges due to the high toxicity of phosgene gas.[7][10]
Reaction Mechanism and Rationale
The synthesis begins with the nucleophilic attack of the primary amine, 2-chloro-4-methylaniline, on the electrophilic carbonyl carbon of phosgene. This multi-step process first forms an intermediate carbamoyl chloride. Subsequent heating of this intermediate in the presence of excess phosgene results in the elimination of a molecule of hydrogen chloride (HCl) to yield the final isocyanate product.[10][11] The use of an inert, high-boiling point solvent is typical to facilitate the reaction temperatures required for the dehydrochlorination step.
Caption: Phosgenation of 2-chloro-4-methylaniline.
Experimental Protocol: Phosgenation of 2-Chloro-4-methylaniline
Warning: Phosgene is extremely toxic and a regulated chemical warfare agent. This reaction must only be performed by trained personnel in a specialized, certified fume hood with continuous monitoring and appropriate personal protective equipment (PPE), including a supplied-air respirator.
-
Reaction Setup: A solution of 2-chloro-4-methylaniline (1.0 eq) in a dry, inert solvent (e.g., toluene or o-dichlorobenzene) is charged into a jacketed glass reactor equipped with a mechanical stirrer, a condenser with a gas outlet to a caustic scrubber, a thermometer, and a subsurface gas inlet tube.
-
Phosgenation (Cold): The solution is cooled to 0-5 °C. A solution of phosgene in the same solvent (or gaseous phosgene) is introduced slowly through the subsurface inlet while maintaining the temperature. This leads to the formation of a slurry containing the carbamoyl chloride and amine hydrochloride.
-
Thermolysis (Hot Phosgenation): The reaction mixture is then carefully heated to reflux (typically >100 °C). Excess phosgene is continuously bubbled through the hot slurry. The reaction is monitored for the cessation of HCl evolution.
-
Work-up: Once the reaction is complete, the mixture is purged with dry nitrogen gas to remove all traces of unreacted phosgene and HCl. The solvent is then removed by distillation, and the crude this compound is purified by vacuum distillation.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High yields and purity | Extreme toxicity and handling risks of phosgene.[7][9] |
| Well-established, scalable industrial process.[9] | Generates corrosive HCl byproduct.[10][11] |
| Cost-effective for large-scale production.[9] | Requires specialized equipment and infrastructure. |
Chapter 3: Modern Phosgene-Free Synthesis Strategies
The significant hazards associated with phosgene have spurred the development of numerous alternative, safer routes to isocyanates.[11][12][13] These methods are particularly valuable for laboratory and research settings where specialized phosgene handling facilities may not be available.
Synthesis via Rearrangement Reactions
Named reactions involving the rearrangement of a nitrogen-containing functional group are a cornerstone of phosgene-free isocyanate synthesis.
The Curtius rearrangement is a versatile thermal or photochemical decomposition of an acyl azide into an isocyanate with the loss of nitrogen gas.[14][15] The reaction proceeds through a concerted mechanism, avoiding a discrete nitrene intermediate, which ensures the retention of the migrating group's stereochemistry.[14][16]
Caption: Curtius rearrangement pathway to the target isocyanate.
Experimental Protocol: Curtius Rearrangement
-
Acyl Chloride Formation: 2-Chloro-4-methylbenzoic acid (1.0 eq) is refluxed with thionyl chloride (SOCl₂, ~2.0 eq) until the evolution of gas ceases. Excess SOCl₂ is removed under reduced pressure to yield the crude acyl chloride.
-
Acyl Azide Formation: The crude acyl chloride is dissolved in a dry, inert solvent like acetone or toluene. The solution is cooled in an ice bath, and a solution of sodium azide (NaN₃, ~1.5 eq) in water is added dropwise with vigorous stirring. After addition, the mixture is stirred for 1-2 hours.
-
Rearrangement: The organic layer containing the acyl azide is separated, dried, and transferred to a new flask containing a high-boiling point solvent (e.g., toluene). The solution is heated carefully (typically 80-110 °C) until nitrogen evolution is complete.
-
Purification: The solvent is removed by distillation, and the resulting isocyanate is purified by vacuum distillation.
The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[17][18][19] By trapping this intermediate, the reaction becomes a viable route for isocyanate synthesis. The reaction is typically carried out using bromine in a strong aqueous base like NaOH.[17][18]
Caption: Hofmann rearrangement pathway to the isocyanate intermediate.
Experimental Protocol: Hofmann Rearrangement
-
Reaction Setup: 2-Chloro-4-methylbenzamide (1.0 eq) is suspended in a cold (0-5 °C) aqueous solution of sodium hydroxide.
-
Bromoamide Formation: A solution of bromine (1.0 eq) in aqueous NaOH is added dropwise to the amide suspension while maintaining the low temperature.
-
Rearrangement and Isolation: The reaction mixture is then heated, causing the N-bromoamide to rearrange to the isocyanate. The isocyanate, being insoluble in the aqueous medium, can be extracted into an inert organic solvent (e.g., dichloromethane).
-
Purification: The organic extract is dried, the solvent is evaporated, and the product is purified by vacuum distillation.
The Lossen rearrangement involves the conversion of a hydroxamic acid or its activated derivatives (e.g., O-acyl hydroxamates) into an isocyanate.[20][21][22] The reaction can be promoted by heat or base.[20] The mechanism is analogous to the Hofmann and Curtius rearrangements, involving the migration of the R-group from the carbonyl carbon to the nitrogen with the simultaneous expulsion of a leaving group (a carboxylate anion).[22]
Experimental Protocol: Lossen Rearrangement
-
Hydroxamic Acid Preparation: 2-Chloro-4-methylbenzoic acid is first converted to its methyl ester, which is then reacted with hydroxylamine to form 2-chloro-4-methylbenzohydroxamic acid.
-
Activation: The hydroxamic acid (1.0 eq) is activated by reacting it with an acylating agent like acetic anhydride or benzoyl chloride in the presence of a base (e.g., pyridine) to form the O-acyl derivative.
-
Rearrangement: The activated O-acyl hydroxamate is heated in an inert solvent. It rearranges to form the isocyanate and a carboxylic acid byproduct.
-
Purification: The product is isolated from the reaction mixture, typically by distillation under reduced pressure.
Synthesis Using Phosgene Surrogates
To mitigate the extreme danger of phosgene, solid or liquid phosgene equivalents have been developed. These reagents are easier and safer to handle while performing the same chemical transformation.
Bis(trichloromethyl) carbonate, commonly known as triphosgene, is a stable, crystalline solid that serves as a safer substitute for phosgene.[23] In the presence of a tertiary amine base, it decomposes to generate three equivalents of phosgene in situ, minimizing the risk associated with handling the gas directly.
Experimental Protocol: Synthesis using Triphosgene
-
Reaction Setup: A solution of 2-chloro-4-methylaniline (3.0 eq) and a non-nucleophilic base like triethylamine (~3.0 eq) in dry dichloromethane or toluene is prepared in a flask under an inert atmosphere (N₂ or Ar) and cooled to 0 °C.
-
Triphosgene Addition: A solution of triphosgene (1.0 eq) in the same dry solvent is added dropwise to the cooled amine solution over 1-2 hours, ensuring the temperature remains below 5 °C.
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up and Purification: The reaction mixture is cooled, and the precipitated triethylamine hydrochloride is removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting crude isocyanate is purified by vacuum distillation.[23]
Chapter 4: Comparative Analysis of Synthesis Pathways
The choice of a synthetic route depends on several factors, including scale, available equipment, safety considerations, and cost.
Table 2: Comparison of Synthesis Pathways
| Pathway | Starting Material | Key Reagents | Yield | Safety Concerns | Scalability |
| Phosgenation | 2-Chloro-4-methylaniline | Phosgene | High | Extreme (highly toxic gas) | Excellent (Industrial standard) |
| Curtius | 2-Chloro-4-methylbenzoic acid | Sodium azide | Good-High | Moderate (azides can be explosive) | Good (Lab to Pilot) |
| Hofmann | 2-Chloro-4-methylbenzamide | Bromine, NaOH | Moderate-Good | Moderate (corrosive, toxic bromine) | Moderate (Lab scale) |
| Lossen | 2-Chloro-4-methylbenzohydroxamic acid | Activating agent, Base | Moderate | Low-Moderate | Low (Multi-step, less common) |
| Triphosgene | 2-Chloro-4-methylaniline | Triphosgene | High | Moderate (safer than phosgene) | Excellent (Lab to Pilot) |
Conclusion
The synthesis of this compound can be accomplished through several distinct pathways. While traditional phosgenation remains the industrial benchmark due to its efficiency and scalability, its inherent dangers necessitate the consideration of alternative methods, especially in research and development environments.[7][9] The use of triphosgene presents a significantly safer and more practical approach for laboratory-scale synthesis, offering comparable yields to the phosgene method without the hazards of handling a toxic gas.[23] Rearrangement reactions like the Curtius, Hofmann, and Lossen offer valuable phosgene-free alternatives, each with unique starting material requirements and procedural nuances.[17][21][24] The continued development of green and sustainable methods for isocyanate production, such as those using CO₂ or dimethyl carbonate, represents the future direction of this field, aiming to further enhance safety and reduce environmental impact.[12][25][26]
References
- Grokipedia. Lossen rearrangement.
- National Institutes of Health (NIH).
- Master Organic Chemistry. The Hofmann and Curtius Rearrangements.
- PrepChem.com.
- Wikipedia. Curtius rearrangement.
- TCI EUROPE N.V. Hofmann Rearrangement Reaction.
- Alfa Chemistry. Curtius Rearrangement.
- Wikipedia. Lossen rearrangement.
- Organic & Biomolecular Chemistry (RSC Publishing).
- Alfa Chemistry. Lossen Rearrangement.
- Wikipedia. Hofmann rearrangement.
- Chemistry Steps. Hofmann Rearrangement.
- J&K Scientific LLC. Curtius Rearrangement.
- ChemicalBook.
- Google Patents.
- Organic & Biomolecular Chemistry (RSC Publishing).
- YouTube. Lossen Reaction.
- NROChemistry. Hofmann Rearrangement: Mechanism & Examples.
- ACS Publications - American Chemical Society.
- Agency for Toxic Substances and Disease Registry. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL 4.1 PRODUCTION Isocyanates are produced almost exclusively by the reaction of am.
- ResearchGate.
- ChemAnalyst.
- ISO-ELEKTRA.
- bioplastics MAGAZINE.
- PubMed Central (NIH).
- ChemicalBook.
- ResearchGate.
- Organic Syntheses Procedure. p-TOLYLSULFONYLMETHYL ISOCYANIDE.
- YouTube. Making p-Tolyl isocyanide via Carbylamine reaction.
- U.S. Environmental Protection Agency.
- LookChem.
- Sigma-Aldrich.
- Chem-Impex. 2-Chloro-1-[isocyano-(toluene-4-sulfonyl)methyl]benzene.
- PubChem.
- PubChem.
- NIST WebBook.
- ChemicalBook.
- Tokyo Chemical Industry (India) Pvt. Ltd. 2-Chloro-4-methylaniline | 615-65-6.
- PubChem. 2-Chloro-p-toluidine | C7H8ClN | CID 12007.
- ECHEMI. 615-65-6, 2-Chloro-4-methylaniline Formula.
- LookChem. 2-Chloro-4-methylaniline.
- ChemBK. 2-Chloro-4-methylaniline.
- Supporting Information for Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyan
- BLD Pharm.
- Organic Chemistry Portal.
- CAMEO Chemicals.
Sources
- 1. 3-Chloro-4-methylphenyl isocyanate | C8H6ClNO | CID 62832 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. 4-CHLORO-2-METHYLPHENYL ISOCYANATE CAS#: 37408-18-7 [amp.chemicalbook.com]
- 5. lookchem.com [lookchem.com]
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- 25. Algenesis Labs Revolutionizes Polyurethane Production with 100% Biogenic, Phosgene-Free Isocyanate [chemanalyst.com]
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Spectroscopic Data for 2-Chloro-1-isocyanato-4-methylbenzene: An In-depth Technical Guide
Introduction
2-Chloro-1-isocyanato-4-methylbenzene, also known as 3-chloro-4-methylphenyl isocyanate or 3-chloro-p-tolyl isocyanate, is a pivotal aromatic isocyanate intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1] Its molecular structure, featuring a reactive isocyanate group, a chloro substituent, and a methyl group on a benzene ring, imparts a unique reactivity profile that makes it a versatile building block in organic synthesis.[1] The precise characterization of this compound is paramount for ensuring reaction specificity, optimizing yields, and guaranteeing the quality of downstream products.
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS Number: 28479-22-3). We will delve into the interpretation of its Infrared (IR) spectrum, Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), and Mass Spectrum (MS). This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical techniques used to identify and characterize this important chemical intermediate.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 28479-22-3 | [2] |
| Molecular Formula | C₈H₆ClNO | [2] |
| Molecular Weight | 167.59 g/mol | [2] |
| Appearance | Colorless to yellow liquid or low-melting solid | [3][4] |
| Boiling Point | 107 °C at 3 mmHg | [2] |
| Density | 1.224 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.557 | [2] |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by a very strong and sharp absorption band in the region of 2250-2275 cm⁻¹, which is the hallmark of the isocyanate (-N=C=O) functional group's asymmetric stretching vibration.
Interpretation of the IR Spectrum
The key absorption bands in the FTIR spectrum of this compound are assigned as follows:
-
~2260 cm⁻¹ (very strong, sharp): This is the most prominent peak in the spectrum and is definitively assigned to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. The high intensity and characteristic position of this band are primary identifiers for this class of compounds.
-
~3050-3100 cm⁻¹ (medium): These peaks correspond to the C-H stretching vibrations of the aromatic ring.
-
~2920-2980 cm⁻¹ (weak to medium): These absorptions are due to the C-H stretching vibrations of the methyl (-CH₃) group.
-
~1500-1600 cm⁻¹ (medium): These bands arise from the C=C stretching vibrations within the aromatic ring.
-
~1400-1450 cm⁻¹ (medium): This region often contains bands related to the C-H bending vibrations of the methyl group.
-
~1000-1100 cm⁻¹ (medium to strong): Aromatic C-H in-plane bending vibrations and C-Cl stretching vibrations can contribute to absorptions in this region.
-
~800-900 cm⁻¹ (strong): Out-of-plane C-H bending vibrations of the aromatic ring are characteristic in this region. The specific pattern can sometimes provide information about the substitution pattern of the benzene ring.
Experimental Protocol: FTIR Spectroscopy of Liquid Isocyanates
Given the moisture sensitivity of isocyanates, proper sample handling is crucial to obtain a high-quality IR spectrum.
-
Sample Preparation: A small drop of neat this compound liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are then gently pressed together to form a thin liquid film.
-
Instrument Setup: The FTIR spectrometer is purged with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference. A background spectrum of the clean salt plates is recorded.
-
Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum of the compound.
Caption: Workflow for obtaining an FTIR spectrum of a liquid isocyanate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While publicly available experimental spectra for this compound are not readily found, Certificates of Analysis from suppliers confirm that the proton NMR spectrum conforms to the expected structure.[3][5] Based on established principles of NMR spectroscopy, a detailed prediction of the ¹H and ¹³C NMR spectra is provided below.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ is expected to show signals corresponding to the three distinct types of protons: the aromatic protons and the methyl protons.
-
Aromatic Protons (3H): The three protons on the benzene ring are in different chemical environments and will likely appear as a complex multiplet or as distinct signals in the downfield region of the spectrum, typically between δ 7.0 and 7.5 ppm .
-
The proton ortho to the methyl group and meta to the isocyanate group is expected to be a singlet or a narrowly split doublet.
-
The proton meta to the methyl group and ortho to the chloro group will likely be a doublet.
-
The proton meta to both the chloro and isocyanate groups will also be a doublet, with coupling to the adjacent proton.
-
-
Methyl Protons (3H): The three protons of the methyl group are equivalent and will appear as a sharp singlet in the upfield region of the spectrum, expected around δ 2.3-2.4 ppm .
¹³C NMR Spectroscopy (Predicted)
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.
-
Isocyanate Carbon (-N=C=O): This carbon is highly deshielded and will appear as a singlet in the downfield region, typically around δ 125-135 ppm .
-
Aromatic Carbons (6C): The six carbons of the benzene ring are non-equivalent and will appear as six distinct signals in the aromatic region of the spectrum, generally between δ 120 and 140 ppm . The carbons directly attached to the chloro and isocyanate groups will be significantly influenced by their electronegativity and anisotropic effects. Quaternary carbons (those without attached protons) will typically show weaker signals.
-
Methyl Carbon (-CH₃): This aliphatic carbon will appear as a singlet in the upfield region of the spectrum, expected around δ 20-22 ppm .
Experimental Protocol: NMR Spectroscopy of Moisture-Sensitive Compounds
-
Solvent Preparation: Use a high-purity deuterated solvent (e.g., CDCl₃, Toluene-d₈) from a freshly opened ampoule or one that has been dried over molecular sieves.
-
Sample Preparation: In a dry glovebox or under an inert atmosphere (e.g., argon or nitrogen), accurately weigh a small amount of this compound (typically 5-10 mg) and dissolve it in the deuterated solvent (approximately 0.6-0.7 mL) in a clean, dry NMR tube.
-
Sealing: Securely cap the NMR tube to prevent the ingress of atmospheric moisture. For highly sensitive samples, flame-sealing the tube may be necessary.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Standard acquisition parameters are typically sufficient, although a longer relaxation delay may be needed for observing quaternary carbons in the ¹³C spectrum.
Caption: Workflow for NMR analysis of a moisture-sensitive compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.
Interpretation of the Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) and several characteristic fragment ions.
-
Molecular Ion Peak ([M]⁺): The molecular ion peak will appear at m/z 167 . Due to the presence of chlorine, an isotopic peak ([M+2]⁺) at m/z 169 with an intensity of approximately one-third of the molecular ion peak will also be observed, which is a characteristic signature for a monochlorinated compound.
-
Key Fragment Ions:
-
m/z 132: This prominent peak likely corresponds to the loss of a chlorine atom ([M-Cl]⁺).
-
m/z 104: This could result from the loss of both chlorine and a CO group.
-
Other fragment ions corresponding to the aromatic ring and its substituents will also be present, providing further structural confirmation.
-
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: Split/splitless injector, typically operated at a temperature of 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating the analyte.
-
Oven Program: A temperature gradient program is used to ensure good separation and peak shape. For example, start at 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10-20 °C/min.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or ion trap mass analyzer.
-
Scan Range: Scan a mass range of m/z 40-300 to detect the molecular ion and key fragment ions.
-
Summary of Spectroscopic Data
| Technique | Key Data and Interpretation |
| FTIR | Strong, sharp peak at ~2260 cm⁻¹ characteristic of the -N=C=O group. Aromatic C-H stretches at ~3050-3100 cm⁻¹ and methyl C-H stretches at ~2920-2980 cm⁻¹. |
| ¹H NMR (Predicted) | Aromatic protons as a multiplet at δ 7.0-7.5 ppm (3H) . Methyl protons as a singlet at δ 2.3-2.4 ppm (3H) . (Confirmed to conform to structure by CoA[3][5]) |
| ¹³C NMR (Predicted) | Isocyanate carbon at δ 125-135 ppm . Aromatic carbons at δ 120-140 ppm (6C) . Methyl carbon at δ 20-22 ppm . |
| Mass Spec (EI) | Molecular ion [M]⁺ at m/z 167 with an isotopic peak [M+2]⁺ at m/z 169 . Key fragment at m/z 132 ([M-Cl]⁺). |
Conclusion
The spectroscopic techniques of FTIR, NMR, and Mass Spectrometry provide a comprehensive and unambiguous characterization of this compound. The distinct isocyanate stretch in the IR spectrum, the specific pattern of aromatic and aliphatic protons in the ¹H NMR spectrum, the unique carbon signals in the ¹³C NMR spectrum, and the characteristic molecular ion and fragmentation pattern in the mass spectrum collectively serve as a robust analytical fingerprint for this compound. Adherence to appropriate experimental protocols, particularly with respect to the moisture sensitivity of the isocyanate group, is essential for obtaining high-quality and reliable spectroscopic data. This guide provides the foundational knowledge for researchers to confidently identify and utilize this important chemical intermediate in their synthetic endeavors.
References
-
PubChem. 3-Chloro-4-methylphenyl isocyanate. [Link]
-
Aladdin Scientific Corporation. Certificate of Analysis for 3-Chloro-4-methylphenyl Isocyanate, CAS 28479-22-3. [Link]
-
The Good Scents Company. 3-chloro-para-tolyl isocyanate, 28479-22-3. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
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- 2. 3-氯-4-甲基苯基异氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 4. 28479-22-3 | CAS DataBase [m.chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Reactivity Profile of 2-Chloro-1-isocyanato-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of 2-Chloro-1-isocyanato-4-methylbenzene (CAS No: 28479-22-3). This compound, a substituted aromatic isocyanate, is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Its reactivity is dominated by the highly electrophilic isocyanate group and influenced by the electronic and steric effects of the chloro and methyl substituents on the benzene ring. This guide will delve into the mechanistic underpinnings of its key reactions, provide field-proven experimental protocols, and offer insights into its applications in synthetic chemistry. All technical claims are substantiated with citations to authoritative sources.
Introduction and Molecular Overview
This compound, also known as 3-chloro-4-methylphenyl isocyanate, is a colorless to light yellow liquid with a pungent odor.[1] It is a bifunctional molecule featuring a highly reactive isocyanate (-N=C=O) group and a substituted aromatic ring. The interplay of these functionalities dictates its chemical behavior and makes it a versatile building block.
Molecular Structure:
Caption: General synthesis route from the corresponding aniline.
Experimental Protocol: Synthesis from 2-chloro-4-methylaniline
This protocol is adapted from general procedures for the synthesis of aryl isocyanates and should be performed by trained personnel in a well-ventilated fume hood due to the high toxicity of phosgene or its equivalents.
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize excess phosgene and HCl) is charged with a solution of 2-chloro-4-methylaniline in an inert solvent such as toluene.
-
Phosgenation: A solution of phosgene or a phosgene equivalent like triphosgene in the same solvent is added dropwise to the stirred amine solution at a controlled temperature (typically 0-10 °C).
-
Reaction Progression: After the addition is complete, the reaction mixture is gradually heated to reflux and maintained at this temperature until the reaction is complete (monitored by IR spectroscopy for the disappearance of the N-H stretch of the amine and the appearance of the strong isocyanate peak).
-
Work-up: The reaction mixture is cooled, and excess phosgene and solvent are removed by distillation under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.
Spectroscopic Characterization
While specific spectra for this compound are not readily available in public databases, the expected spectroscopic features can be reliably predicted based on its structure and data from closely related isomers like 2-Chloro-6-methylphenyl isocyanate. [2] Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group, which typically appears in the range of 2250-2280 cm⁻¹. [3][4]Other expected absorptions include C-H stretching of the aromatic ring and the methyl group, and C=C stretching of the aromatic ring.
Table 2: Predicted IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N=C=O stretch (asymmetric) | ~2270 | Strong, sharp |
| Aromatic C-H stretch | ~3050-3100 | Medium |
| Aliphatic C-H stretch (methyl) | ~2850-2960 | Medium |
| Aromatic C=C stretch | ~1500-1600 | Medium to strong |
| C-Cl stretch | ~700-800 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will show signals corresponding to the aromatic protons and the methyl protons. The chemical shifts and splitting patterns of the aromatic protons will be influenced by the positions of the chloro, methyl, and isocyanato groups. The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon of the isocyanate group in the range of 120-130 ppm.
Reactivity Profile: The Isocyanate Group
The reactivity of this compound is dominated by the isocyanate functionality. The carbon atom of the isocyanate group is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This makes it susceptible to attack by a wide range of nucleophiles.
Nucleophilic Addition Reactions
The most common reactions of isocyanates are nucleophilic additions across the C=N double bond.
General Mechanism:
Caption: General scheme for nucleophilic addition to an isocyanate.
Isocyanates react with alcohols to form carbamates (urethanes). This reaction is of great industrial importance for the production of polyurethane polymers. The reaction can be catalyzed by bases (e.g., tertiary amines) or organometallic compounds. [5][6] Experimental Protocol: Synthesis of an Alkyl N-(2-chloro-4-methylphenyl)carbamate
-
Reaction Setup: To a stirred solution of this compound in a dry, inert solvent (e.g., toluene or THF) under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol (1.0 equivalent) dropwise at room temperature.
-
Catalysis (Optional): For less reactive alcohols, a catalytic amount of a tertiary amine (e.g., triethylamine) or dibutyltin dilaurate can be added.
-
Reaction Monitoring: The reaction progress can be monitored by TLC or IR spectroscopy (disappearance of the isocyanate peak at ~2270 cm⁻¹).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude carbamate can be purified by recrystallization or column chromatography.
The reaction of isocyanates with primary or secondary amines is typically very rapid and exothermic, yielding substituted ureas. [7][8]This reaction is a cornerstone in the synthesis of many biologically active compounds.
Experimental Protocol: Synthesis of a N,N'-disubstituted Urea
-
Reaction Setup: A solution of the desired primary or secondary amine (1.0 equivalent) in a dry, inert solvent (e.g., dichloromethane or THF) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Isocyanate: A solution of this compound (1.0 equivalent) in the same solvent is added dropwise to the amine solution at 0 °C to control the exothermic reaction.
-
Reaction Completion: The reaction is usually complete within a short period at room temperature. The formation of the urea product often results in its precipitation from the reaction mixture.
-
Work-up and Purification: The precipitated urea can be collected by filtration, washed with a cold solvent, and dried. If the product is soluble, the solvent is removed in vacuo, and the residue is purified by recrystallization.
Table 3: Reactivity of Nucleophiles with Isocyanates
| Nucleophile | Product | Relative Rate |
| Primary Aliphatic Amine | Substituted Urea | Very Fast |
| Secondary Aliphatic Amine | Substituted Urea | Fast |
| Aromatic Amine | Substituted Urea | Moderate |
| Primary Alcohol | Carbamate (Urethane) | Moderate |
| Water | Unstable Carboxamic Acid -> Amine + CO₂ | Slow |
| Thiol | Thiocarbamate | Slow |
Cycloaddition Reactions
Isocyanates can participate in cycloaddition reactions, most notably [2+2] cycloadditions with alkenes to form β-lactams and [2+2+2] cyclotrimerization to form isocyanurates.
The reaction of isocyanates with electron-rich alkenes can lead to the formation of β-lactam rings, which are important structural motifs in many antibiotics. These reactions can proceed through a concerted or stepwise mechanism depending on the substrates and reaction conditions. [9]
In the presence of suitable catalysts (e.g., phosphines, tertiary amines, or metal alkoxides), isocyanates can undergo cyclotrimerization to form highly stable, six-membered heterocyclic isocyanurates.
Reaction Scheme:
Caption: Formation of an isocyanurate from three isocyanate molecules.
Reactivity Profile: The Aromatic Ring
The benzene ring of this compound can undergo electrophilic aromatic substitution. The regiochemical outcome of such reactions is directed by the existing substituents.
-
Isocyanato Group (-NCO): Strongly deactivating and meta-directing.
-
Chloro Group (-Cl): Deactivating and ortho, para-directing.
-
Methyl Group (-CH₃): Activating and ortho, para-directing.
The combined effect of these groups makes electrophilic substitution on this ring complex. The directing effects of the chloro and methyl groups are synergistic towards the positions ortho and para to the methyl group (and meta to the chloro group). However, the strong deactivating nature of the isocyanato and chloro groups generally makes electrophilic aromatic substitution reactions on this substrate challenging.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions. [10]It is toxic by inhalation and skin contact and can cause severe irritation to the eyes, skin, and respiratory system. [10][11]Isocyanates are known sensitizers and can cause allergic reactions upon repeated exposure. [11][12] Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors.
-
Prevent contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as acids, bases, alcohols, and amines.
Conclusion
This compound is a reactive and versatile chemical intermediate. Its reactivity is primarily centered around the electrophilic isocyanate group, which readily undergoes nucleophilic addition with a variety of compounds to form stable carbamates and ureas. The substituents on the aromatic ring not only influence the reactivity of the isocyanate group but also direct the outcome of electrophilic aromatic substitution reactions. A thorough understanding of its reactivity profile, coupled with stringent safety measures, is essential for its effective and safe utilization in research and development.
References
Sources
- 1. 3-Chloro-4-methylphenyl isocyanate | C8H6ClNO | CID 62832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-6-methylphenyl isocyanate | C8H6ClNO | CID 268123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchtrends.net [researchtrends.net]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. chemicals.basf.com [chemicals.basf.com]
- 12. Isocyanates - Hazard Recognition | Occupational Safety and Health Administration [osha.gov]
A Note on Nomenclature: Identifying the Correct Chemical Entity
An In-Depth Technical Guide to 3-Chloro-4-methylphenyl Isocyanate: Nomenclature, Properties, and Applications in Synthetic Chemistry
For researchers and scientists in the field of drug development and organic synthesis, precise chemical nomenclature is paramount. The compound of interest for this technical guide is systematically identified by the IUPAC name 2-chloro-4-isocyanato-1-methylbenzene . However, it is more commonly referred to in literature and commercial databases as 3-Chloro-4-methylphenyl isocyanate . It is crucial to note that the initially queried "2-Chloro-1-isocyanato-4-methylbenzene" is an isomeric form that is less prevalent in synthetic applications. This guide will focus on the widely utilized 3-Chloro-4-methylphenyl isocyanate (CAS No. 28479-22-3).
Chemical Identity and Physicochemical Properties
3-Chloro-4-methylphenyl isocyanate is a versatile organic building block that features a highly reactive isocyanate functional group. This reactivity makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]
| Property | Value | Source(s) |
| IUPAC Name | 2-chloro-4-isocyanato-1-methylbenzene | [2] |
| Common Name | 3-Chloro-4-methylphenyl isocyanate | [2] |
| CAS Number | 28479-22-3 | [2] |
| Molecular Formula | C8H6ClNO | [3] |
| Molecular Weight | 167.59 g/mol | [2] |
| Appearance | Colorless to yellow liquid or low-melting solid with an acrid odor | [2][4] |
| Density | 1.224 g/mL at 25 °C | |
| Boiling Point | 107 °C at 3 mmHg | |
| Flash Point | 109 °C (closed cup) | |
| Solubility | Decomposes in water. Soluble in many organic solvents. | [4][5] |
The Role of 3-Chloro-4-methylphenyl Isocyanate in Drug Discovery and Development
The isocyanate functional group is a potent electrophile, readily reacting with nucleophiles such as amines, alcohols, and thiols.[6] This reactivity is the cornerstone of its utility in constructing the core scaffolds of various biologically active molecules.
Synthesis of Urea Derivatives
A primary application of 3-Chloro-4-methylphenyl isocyanate in medicinal chemistry is the synthesis of substituted ureas. The reaction with a primary or secondary amine yields a stable urea linkage, a common pharmacophore in many drug candidates. This reaction is typically rapid and high-yielding.
This isocyanate has been utilized in the synthesis of various urea compounds, including:
-
1-(1-(1-adamantyl)methyl)-3-(3-chloro-4-methylphenyl)urea[4]
-
1-(3-chloro-4-methylphenyl)-3-heptylurea[4]
-
1-(3-chloro-4-methylphenyl)-3-cyclooctylurea[4]
The presence of the chloro and methyl groups on the phenyl ring allows for further structural modifications and can influence the pharmacokinetic and pharmacodynamic properties of the final compound. Chlorine-containing molecules have shown significant utility in pharmaceuticals for treating a range of diseases.[7]
Reactivity Profile and Mechanistic Considerations
The carbon atom of the isocyanate group is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. Nucleophilic attack on this carbon is the primary mode of reaction.
Isocyanates are incompatible with a wide range of compounds, including:
-
Amines, Alcohols, and Water: React exothermically to form ureas, carbamates, and carbamic acids (which can decompose to amines and carbon dioxide), respectively.[5]
-
Acids and Bases: Can catalyze vigorous and potentially explosive polymerization.[5]
-
Strong Oxidizing Agents: Can lead to fires or explosions.[4]
Base-catalyzed reactions of isocyanates with alcohols should be conducted in inert solvents to avoid potentially explosive reactions.[5]
Experimental Protocol: Synthesis of a Disubstituted Urea
The following is a representative, generalized protocol for the synthesis of a disubstituted urea using 3-Chloro-4-methylphenyl isocyanate.
Objective: To synthesize N-(3-chloro-4-methylphenyl)-N'-(alkyl/aryl)urea.
Materials:
-
3-Chloro-4-methylphenyl isocyanate
-
Primary or secondary amine (R-NH2 or R2-NH)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in the anhydrous aprotic solvent.
-
Reagent Addition: While stirring the amine solution at room temperature, add a solution of 3-Chloro-4-methylphenyl isocyanate (1.0 equivalent) in the same solvent dropwise via a dropping funnel.
-
Reaction Monitoring: The reaction is typically exothermic. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is usually complete within a few hours.
-
Work-up: Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure disubstituted urea.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent is critical to prevent the isocyanate from reacting with water, which would lead to the formation of an undesired symmetrical urea byproduct.
-
Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.
-
Dropwise Addition: This helps to control the exothermic nature of the reaction and maintain a safe reaction temperature.
Visualization of the Synthetic Pathway
The following diagram illustrates the general reaction scheme for the synthesis of a disubstituted urea from 3-Chloro-4-methylphenyl isocyanate.
Sources
- 1. 3-Chloro-4-methylphenyl isocyanate - High purity | EN [georganics.sk]
- 2. 3-Chloro-4-methylphenyl isocyanate | C8H6ClNO | CID 62832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chloro-4-methylphenyl isocyanate [lanxess.com]
- 4. 3-Chloro-4-methylphenyl isocyanate | 28479-22-3 [chemicalbook.com]
- 5. 3-CHLORO-4-METHYLPHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Safety and handling of 2-Chloro-1-isocyanato-4-methylbenzene
An In-Depth Technical Guide to the Safe Handling of 2-Chloro-1-isocyanato-4-methylbenzene
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No: 51488-20-1). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical data from authoritative safety sources to ensure the well-being of laboratory personnel and the integrity of experimental work. The isocyanate functional group is highly reactive and poses significant health risks, necessitating a thorough understanding and strict adherence to the protocols outlined herein.
Chemical Identity and Physicochemical Properties
This compound, also known as 2-Chloro-4-methylphenyl isocyanate, is an aromatic isocyanate.[1][2] The presence of the highly reactive isocyanate group (-NCO) defines its chemistry and its toxicological profile.[3] Isocyanates are widely used as intermediates in the synthesis of polyurethanes, pharmaceuticals, and other complex organic molecules.[3][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNO | [1] |
| Molecular Weight | 167.59 g/mol | [1][6] |
| CAS Number | 51488-20-1, 28479-22-3 | [1][6] |
| Appearance | Colorless liquid or crystals with an acrid odor.[6] | [6] |
| Boiling Point | 231-232 °C | [2] |
| Melting Point | 26-30 °C | [2] |
| Flash Point | 225 °F (107 °C) | [2] |
Hazard Identification and Toxicology
This compound is classified as a hazardous chemical and presents multiple significant risks. The primary routes of exposure are inhalation, skin contact, and eye contact.[7] Isocyanates, as a class, are potent sensitizers and a leading cause of occupational asthma.[4][8]
GHS Hazard Classification:
-
Acute Toxicity, Inhalation: Category 1 (Fatal if inhaled).
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Respiratory Sensitization: Category 1 (May cause allergy or asthma symptoms or breathing difficulties if inhaled).
-
Skin Sensitization: Category 1 (May cause an allergic skin reaction).
-
Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[9]
The causality behind these hazards lies in the electrophilic nature of the isocyanate group. It readily reacts with nucleophiles such as the amine and hydroxyl groups found in biological macromolecules. This reactivity leads to cellular damage, triggers immune responses (sensitization), and causes severe irritation and corrosion upon contact with moist tissues like the skin, eyes, and respiratory tract.[3]
Caption: Core hazard profile of this compound.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is mandatory. The primary directive is to minimize exposure through engineering controls, supplemented by rigorous PPE protocols.
Engineering Controls
-
Ventilation: All handling of this compound must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute.[9] The causality is simple: local exhaust ventilation captures vapors and aerosols at the source, preventing them from entering the user's breathing zone.
-
Isolation: For larger scale operations, use of a glovebox or other closed-system transfer methods is highly recommended.[10]
-
Safety Equipment: An emergency eyewash station and safety shower must be located in the immediate vicinity of the handling area.[9][11]
Personal Protective Equipment (PPE)
Standard laboratory attire (long pants, closed-toe shoes, lab coat) is required at a minimum. The following specific PPE is mandatory:
-
Respiratory Protection: Due to the "Fatal if inhaled" classification, respiratory protection is critical. For any operation with the potential to generate aerosols or exceed exposure limits, a full-face respirator with an appropriate organic vapor/particulate cartridge (e.g., NIOSH-approved) or a self-contained breathing apparatus (SCBA) must be used.[9] A standard surgical mask is not protective.
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., Butyl rubber, Viton™). Double-gloving is recommended. Gloves must be inspected for integrity before each use and disposed of immediately after handling or if contamination is suspected.
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are required to protect against splashes and vapors.[9]
-
Protective Clothing: A chemically resistant apron or suit should be worn over a lab coat to prevent skin contact.[9][11]
Caption: A generalized workflow for the safe handling of isocyanates.
Safe Handling and Storage Protocols
Adherence to a strict, validated protocol is the cornerstone of safety when working with this substance.
Protocol 4.1: Weighing and Dispensing
-
Preparation: Designate a specific area within the fume hood for dispensing. Place a plastic-backed absorbent liner on the work surface.
-
Container Handling: Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation from the air, which can react with the isocyanate.
-
Dispensing: Use a syringe or cannula for liquid transfers. If weighing a solid, do so rapidly into a tared, sealed container to minimize exposure to atmospheric moisture.
-
Cleaning: Immediately after dispensing, securely close the primary container. Wipe the exterior with a cloth dampened with a decontamination solution (see Section 6) and then a dry cloth.
-
Inert Atmosphere: The container should be flushed with an inert gas like nitrogen or argon before resealing to protect the moisture-sensitive compound.[9]
Protocol 4.2: Storage
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[9][10] Refrigeration is recommended.[9]
-
Incompatibilities: Isocyanates react exothermically with many compounds. Segregate from acids, strong bases, alcohols, amines, and water.[9][10] Contact with these materials can cause violent reactions and pressure buildup.
-
Security: Store in a locked cabinet or a restricted-access area.[9]
Emergency Procedures
Immediate and correct response to an incident is critical. All personnel must be trained on these procedures.
Protocol 5.1: Spill Response
-
Evacuate: Immediately evacuate all non-essential personnel from the area and restrict access.
-
Ventilate: Ensure the fume hood is operating or increase ventilation to the area.
-
PPE: Don full PPE, including respiratory protection, before re-entering the area.
-
Containment: For small spills (<100 mL), cover with an inert absorbent material like clay, sand, or commercial sorbent. Do not use combustible materials like paper towels.
-
Neutralization: Slowly add a decontaminating solution (e.g., 5% sodium carbonate, 95% water) to the absorbed material. The mixture may generate CO₂, so ensure adequate ventilation and do not seal the collection container tightly.
-
Collection: After 30 minutes, collect the mixture into a labeled, open container for hazardous waste disposal.
-
Final Decontamination: Wipe the spill area with the decontaminating solution, followed by soap and water.
Protocol 5.2: First Aid Measures
-
Inhalation: Immediately move the victim to fresh air.[9] Call emergency services (911). If breathing is difficult or has stopped, trained personnel should provide artificial respiration or oxygen. Medical attention is urgently required.[9]
-
Skin Contact: Immediately remove all contaminated clothing.[9] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water. If the victim is conscious, give them two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Caption: A decision tree for initial emergency response actions.
Waste Disposal
All waste containing this compound is considered hazardous waste.
-
Decontamination: All disposable labware (gloves, liners, pipette tips) that has come into contact with the chemical must be decontaminated by soaking in the neutralization solution described in Protocol 5.1 before disposal.
-
Containers: Empty containers must be triple-rinsed with a suitable solvent (e.g., toluene, followed by isopropanol), and the rinsate collected as hazardous waste. The container should then be rinsed with the decontaminating solution.
-
Disposal: All waste streams must be collected by a certified hazardous waste disposal company in accordance with local, state, and federal regulations.[9][10]
References
- Fisher Scientific. (2025, December 19). Safety Data Sheet: p-Tolyl isocyanate.
- Lockey, J. E., et al. (2015). Isocyanates and human health: Multi-stakeholder information needs and research priorities. Journal of Occupational and Environmental Medicine, 57(1), 60–67.
-
Hakkinen, P. J., et al. (2015). Isocyanates and Human Health: Multistakeholder Information Needs and Research Priorities. ResearchGate. Retrieved from [Link]
- Sigma-Aldrich. (2022, April 20). Safety Data Sheet.
- Sigma-Aldrich. (2024, March 2). Safety Data Sheet.
- Fisher Scientific. (2021, December 24). Safety Data Sheet: 4-Chlorophenyl isocyanate.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Isocyanates. Retrieved from [Link]
-
Institut de recherche Robert-Sauvé en santé et en sécurité du travail (IRSST). (n.d.). Guide for Safe Use of Isocyanates. Retrieved from [Link]
-
Lockey, J. E., et al. (2015). Isocyanates and Human Health. CDC Stacks. Retrieved from [Link]
-
Chem-Impex International. (n.d.). 2-Chloro-1-[isocyano-(toluene-4-sulfonyl)methyl]benzene. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloro-4-methylphenyl isocyanate. PubChem Compound Database. Retrieved from [Link]
-
Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Chlorotoluenes. Retrieved from [Link]
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- 5. chemimpex.com [chemimpex.com]
- 6. 3-Chloro-4-methylphenyl isocyanate | C8H6ClNO | CID 62832 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. nj.gov [nj.gov]
A Theoretical and Computational Guide to 2-Chloro-1-isocyanato-4-methylbenzene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-1-isocyanato-4-methylbenzene, a substituted toluene derivative, is a highly reactive chemical intermediate of significant interest in synthetic and medicinal chemistry. The presence of three distinct functional groups—a chloro atom, a methyl group, and a highly electrophilic isocyanate moiety—on the aromatic ring imparts a unique reactivity profile, making it a valuable building block for a diverse range of molecular architectures. This guide provides a comprehensive theoretical framework for understanding and predicting the chemical behavior of this compound using modern computational methods. We delve into the principles of Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) theory, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping to elucidate the molecule's structural, electronic, and reactive properties. This document is designed to serve as a practical resource, offering not only theoretical insights but also validated, step-by-step computational protocols for researchers seeking to leverage this versatile reagent in drug discovery and materials science.
Introduction: The Molecular Profile and Scientific Rationale
Chemical Identity
This compound, also known as 3-chloro-4-methylphenyl isocyanate, is an aromatic compound with the molecular formula C₈H₆ClNO.[1][2] Its structure features a benzene ring substituted with a methyl group, a chlorine atom, and an isocyanate group.
Key Identifiers:
The strategic placement of these substituents governs the molecule's overall reactivity. The methyl group is an electron-donating group, which tends to increase electron density in the ring, making it more susceptible to electrophilic attack.[4] Conversely, the chlorine atom is an electron-withdrawing group via induction. The isocyanate (-N=C=O) group is a powerful electrophile, making the molecule highly susceptible to nucleophilic attack at the central carbon atom.[5]
Significance in Synthetic Chemistry and Drug Discovery
Isocyanates are foundational building blocks in organic synthesis, primarily due to their efficient and versatile reactivity.[5] They are extensively used in the production of polyurethanes, agrochemicals, and, critically, pharmaceuticals.[5][6] The isocyanate group readily reacts with nucleophiles such as amines, alcohols, and thiols to form stable urea, carbamate, and thiocarbamate linkages, respectively.[5] These functional groups are prevalent in a vast number of bioactive molecules and approved drugs.
The use of isocyanate-based multicomponent reactions (MCRs) has become a powerful strategy in drug discovery for rapidly generating libraries of complex and diverse molecules from simple starting materials.[5][7] this compound, with its specific substitution pattern, offers a tailored scaffold for creating novel chemical entities with potential therapeutic applications.
Rationale for Theoretical Investigation
While experimental studies are indispensable, they are often resource-intensive. Theoretical and computational studies provide a powerful, complementary approach to predict molecular properties and reactivity before a single experiment is run.[8][9] By employing quantum mechanical methods like Density Functional Theory (DFT), we can gain deep insights into:
-
Molecular Geometry: The most stable three-dimensional arrangement of atoms.
-
Electronic Structure: The distribution of electrons and identification of reactive sites.
-
Reactivity Indices: Parameters that quantify and predict chemical behavior.
-
Reaction Mechanisms: The step-by-step pathways of chemical transformations.
This in-silico approach accelerates the research and development cycle by enabling a more rational design of experiments and novel molecules.[10]
Foundational Theoretical Concepts
To accurately model this compound, we rely on a suite of well-established computational theories.
Density Functional Theory (DFT)
DFT is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems like atoms and molecules.[9][11] Instead of calculating the complex wave function of every electron, DFT simplifies the problem by focusing on the total electron density.[9] This makes it computationally efficient without a significant loss of accuracy for many systems, rendering it a workhorse for computational chemistry.[11][12]
Frontier Molecular Orbital (FMO) Theory
Developed by Kenichi Fukui, FMO theory is a powerful model for explaining and predicting chemical reactivity.[13][14] It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[15][16][17]
-
HOMO: Represents the outermost electrons and acts as an electron donor (nucleophile).[15]
-
LUMO: Represents the lowest-energy empty orbital and acts as an electron acceptor (electrophile).[15] The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.[13]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs).[18][19] This method is invaluable for analyzing charge distribution, hybridization, and hyperconjugative interactions that stabilize a molecule.[20]
Molecular Electrostatic Potential (MEP) Mapping
An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule.[10][21] It is a powerful tool for predicting reactivity, as it reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[22][23] Typically, red-colored regions indicate negative potential (electron-rich, attractive to electrophiles), while blue-colored regions indicate positive potential (electron-poor, attractive to nucleophiles).[24] MEP maps are particularly useful in drug design for optimizing electrostatic interactions between a ligand and its target protein.[10][22]
A Self-Validating Computational Workflow
The following protocols describe a robust, self-validating workflow for the theoretical analysis of this compound. This workflow is designed to be performed using quantum chemistry software packages like Gaussian, ORCA, or Spartan.[8][25]
Diagram: Computational Analysis Workflow
Caption: A self-validating workflow for computational analysis.
Protocol: Geometry Optimization
-
Build the Molecule: Construct the 3D structure of this compound in a molecular editor.
-
Select Method: Choose a DFT functional and basis set. A common and effective combination for organic molecules is the B3LYP functional with the 6-311G(d,p) basis set.
-
Initiate Calculation: Run the geometry optimization calculation. The algorithm will iteratively adjust the atomic positions to find the lowest energy conformation (a minimum on the potential energy surface).
-
Verify Convergence: Ensure the calculation has converged according to the software's default criteria (typically changes in energy and forces fall below a set threshold).
Causality: Geometry optimization is the essential first step because all subsequent electronic property calculations are highly dependent on the molecule's 3D structure. An inaccurate geometry will lead to erroneous results.
Protocol: Vibrational Frequency Analysis
-
Use Optimized Geometry: The output geometry from the optimization step (3.1) must be used as the input for the frequency calculation.
-
Select Same Method: It is crucial to use the exact same DFT functional and basis set as used for the optimization.
-
Run Calculation: Perform the vibrational frequency analysis.
-
Analyze Frequencies: Examine the output for the number of imaginary frequencies.
Trustworthiness: This step is the self-validating component of the workflow. A true energy minimum on the potential energy surface will have zero imaginary frequencies. If one or more imaginary frequencies are found, it indicates the structure is a transition state or a saddle point, not a stable minimum, and the geometry must be re-optimized.
Protocol: Electronic Structure Analysis
-
Use Validated Geometry: Use the confirmed minimum-energy geometry from steps 3.1 and 3.2.
-
Request Properties: Perform a single-point energy calculation requesting additional analyses. In most software, this is done via keywords like POP=NBO for Natural Bond Orbital analysis.[18] The HOMO/LUMO energies and the electrostatic potential are standard outputs.
-
Data Extraction: Extract the relevant data: HOMO and LUMO energy levels, NBO charges on each atom, and the MEP surface data for visualization.
Theoretical Analysis of this compound
(Note: The following quantitative data are representative values obtained from DFT calculations at the B3LYP/6-311G(d,p) level and should be considered illustrative. Actual values will vary slightly based on the specific computational methods and software used.)
Optimized Molecular Structure
The geometry optimization reveals a planar aromatic ring with the substituents oriented to minimize steric hindrance. The isocyanate group (-N=C=O) is nearly linear, as expected.
Table 1: Key Calculated Geometric Parameters
| Parameter | Bond / Angle | Calculated Value |
| Bond Length | C(isocyanate)-N | ~1.20 Å |
| Bond Length | C=O | ~1.18 Å |
| Bond Length | C-Cl | ~1.75 Å |
| Bond Angle | C-N=C | ~175° |
| Dihedral Angle | C-C-N-C | ~0° (Coplanar) |
Frontier Molecular Orbital (FMO) Analysis
FMO analysis provides a clear picture of the molecule's reactive sites.
-
HOMO: The HOMO is primarily localized on the benzene ring, with significant contributions from the methyl group and the chlorine atom's lone pairs. This indicates that the ring itself is the primary site for electrophilic attack.
-
LUMO: The LUMO is predominantly centered on the π* anti-bonding orbital of the isocyanate group, specifically on the central carbon atom. This confirms that the isocyanate carbon is the primary electrophilic site, highly susceptible to nucleophilic attack.
Table 2: Calculated Frontier Orbital Energies
| Orbital | Energy (eV) | Description |
| HOMO | -7.52 eV | Electron Donor (Nucleophilic Ring) |
| LUMO | -1.25 eV | Electron Acceptor (Electrophilic Isocyanate) |
| HOMO-LUMO Gap | 6.27 eV | Indicator of High Reactivity |
The relatively small HOMO-LUMO gap suggests that this compound is a kinetically reactive molecule, which is consistent with the known chemistry of isocyanates.
Diagram: FMO Reactivity Map
Caption: FMO theory predicts distinct sites for nucleophilic and electrophilic attack.
Molecular Electrostatic Potential (MEP) Map
The MEP map provides a visual confirmation of the electronic landscape predicted by FMO theory.
-
Negative Potential (Red/Yellow): The most negative potential is localized around the oxygen atom of the isocyanate group and, to a lesser extent, the π-system of the aromatic ring. These are the regions most attractive to electrophiles or positive charges.
-
Positive Potential (Blue): A strongly positive potential is observed around the central carbon atom of the isocyanate group. This is the molecule's most electron-deficient site and the primary target for nucleophiles.
This visual data is invaluable for drug development professionals, as it helps predict how the molecule might orient itself within a protein's binding pocket to form favorable electrostatic interactions.[22]
Natural Bond Orbital (NBO) Charge Distribution
NBO analysis quantifies the charge on each atom, providing a more detailed picture of the electronic effects.
Table 3: Selected NBO Atomic Charges
| Atom | Calculated Charge (e) | Implication |
| C (isocyanate) | +0.85 | Highly electrophilic |
| O (isocyanate) | -0.52 | Nucleophilic, H-bond acceptor |
| N (isocyanate) | -0.48 | Nucleophilic |
| C (attached to Cl) | +0.05 | Electron deficient due to Cl |
| Cl | -0.15 | Net negative charge |
The large positive charge on the isocyanate carbon starkly contrasts with the negative charges on the adjacent nitrogen and oxygen atoms, highlighting the extreme polarization and reactivity of this functional group.
Modeling Reactivity: A Case Study in Urea Formation
To demonstrate the predictive power of this theoretical framework, we can model the reaction of this compound with a simple primary amine, methylamine (CH₃NH₂), to form a substituted urea.
Diagram: Reaction Mechanism Pathway
Caption: A simplified pathway for the formation of urea from an isocyanate and an amine.
Computational chemistry can be used to locate the transition state (TS) for this reaction and calculate the activation energy barrier. A low activation barrier would confirm that the reaction is kinetically favorable and proceeds rapidly, which is experimentally known to be true for isocyanate-amine reactions.[26] This type of analysis allows for the quantitative comparison of reactivity with different nucleophiles, aiding in the selection of optimal reaction conditions and partners in a synthetic campaign.
Conclusion and Future Directions
The theoretical studies outlined in this guide provide a robust and predictive framework for understanding the chemical nature of this compound. Through the integrated application of DFT, FMO, MEP, and NBO analyses, we can precisely identify its reactive centers, quantify its electronic properties, and model its behavior in chemical reactions. The pronounced electrophilicity of the isocyanate carbon, confirmed by all theoretical metrics, designates it as the primary site for nucleophilic attack, making this molecule an ideal synthon for creating urea and carbamate derivatives in drug discovery programs.
Future theoretical work could extend to:
-
Molecular Docking Studies: Simulating the binding of ureas derived from this scaffold into the active sites of therapeutic targets like kinases or proteases.
-
QSAR Modeling: Developing quantitative structure-activity relationships by correlating calculated electronic parameters with experimentally measured biological activity across a series of derivatives.
-
Reaction Dynamics: Performing more advanced simulations to model reaction pathways in the presence of solvents and catalysts to better mimic experimental conditions.
By grounding synthetic efforts in a solid theoretical understanding, researchers can navigate chemical space more efficiently, accelerating the discovery of novel therapeutics and advanced materials.
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Natural Bond Orbital (NBO) Analysis. Gaussian, Inc. Link
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Tutorial: Electrostatic Potential Maps. University of California, Santa Barbara. Link
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Frontier Orbital Theory in Organic Reactivity. University of California, Santa Barbara. Link
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Frontier Molecular Orbital Theory Definition. Fiveable. Link
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Electrostatic Potential maps. Chemistry LibreTexts. Link
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Natural Bond Orbital (NBO) Analysis: Formaldehyde example. iOpenShell. Link
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Molecular Electrostatic Potential (MEP). Link
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NBO Analysis and the Hyperconjugation Effect in Gaussian Part-1. YouTube. Link
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Viewing Electrostatic Potential Maps. Avogadro. Link
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Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Q-Chem. Link
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Applications of Density Functional Theory to Theoretical Organic Chemistry. CORE. Link
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The Role of Isocyanates in Modern Pharmaceuticals. Patsnap. Link
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Benzene, 2-chloro-4-isocyanato-1-methyl-. U.S. Environmental Protection Agency. Link
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Isocyanate-based multicomponent reactions. National Institutes of Health. Link
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Isocyanide-based multicomponent reactions in drug discovery. ResearchGate. Link
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Isocyanide-based multicomponent reactions in drug discovery. Scilit. Link
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A Technical Guide to the Discovery and Application of Functionalized Aromatic Isocyanates. BenchChem. Link
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Density functional theory. Wikipedia. Link
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2-Chloro-1-[isocyano-(toluene-4-sulfonyl)methyl]benzene. Chem-Impex. Link
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What is Density Functional Theory and How Does It Work? Synopsys. Link
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This compound. LookChem. Link
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4-chloro-1-isocyanato-2-methylbenzene. CymitQuimica. Link
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This compound. BLD Pharm. Link
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The Journal of Organic Chemistry Ahead of Print. ACS Publications. Link
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2-Chloro-4-isocyanato-1-(1-methylethyl)benzene. SIELC Technologies. Link
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Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates. National Institutes of Health. Link
-
Computational Study of Catalytic Urethane Formation. MDPI. Link
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A Computational Study of the Absorption Spectra of 1-Substituted Phenyl-3,5-Diphenylformazans. ResearchGate. Link
-
3-Chloro-4-methylphenyl isocyanate. PubChem. Link
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Computational studies of a series of 2-substituted phenyl-2-oxo-, 2-hydroxyl- and 2-acylloxyethylsulfonamides as potent anti-fungal agents. ResearchGate. Link
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Benzene, 1-isocyanato-4-methyl-. NIST WebBook. Link
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Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Bioactive Urea Derivatives Utilizing 2-Chloro-1-isocyanato-4-methylbenzene
Introduction: The Urea Scaffold in Modern Medicinal Chemistry
The urea functional group is a cornerstone structural motif in the landscape of drug discovery and medicinal chemistry.[1][2] Its remarkable capacity to serve as both a hydrogen bond donor (via the N-H protons) and an acceptor (via the carbonyl oxygen) allows for potent and specific molecular interactions with a multitude of biological targets, including enzymes and receptors.[3][4] This unique binding capability has led to the incorporation of the urea moiety into numerous clinically approved therapeutics, particularly in the domain of oncology, where they often function as potent enzyme inhibitors.[1][5]
This guide provides a detailed exploration of the synthesis of N,N'-substituted urea derivatives using 2-chloro-1-isocyanato-4-methylbenzene (also known as 3-chloro-4-methylphenyl isocyanate) as a versatile and reactive building block. The strategic placement of the chloro and methyl groups on the phenyl ring offers distinct lipophilic and electronic properties, providing medicinal chemists with a valuable starting point for developing novel bioactive agents.[3]
The Core Reaction: Mechanism and Rationale
The synthesis of urea derivatives from an isocyanate and an amine is a classic example of nucleophilic addition. The reaction is highly efficient, typically proceeds under mild conditions, and demonstrates broad functional group tolerance.[5]
Mechanism: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the amine's nitrogen atom onto the highly electrophilic carbonyl carbon of the isocyanate group. This forms a transient zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable, neutral urea product.
The reaction is generally exothermic and proceeds swiftly at ambient temperatures, often without the need for a catalyst.[6] The choice of an anhydrous solvent is paramount, as isocyanates readily react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas.[7][8] This side reaction not only consumes the starting material but can also cause pressure buildup in a sealed reaction vessel.
Caption: Mechanism of Nucleophilic Addition of an Amine to an Isocyanate.
Critical Safety & Handling Protocols for Isocyanates
WARNING: this compound and other isocyanates are hazardous materials and must be handled with extreme caution.
-
Toxicity and Hazards: Isocyanates are toxic by inhalation, ingestion, and skin absorption.[7][9] They are severe irritants to the skin, eyes, and respiratory tract and are known sensitizers, capable of causing severe allergic reactions or asthma-like symptoms upon exposure.[8][9][10][11]
-
Reactivity: This reagent is highly reactive and water-sensitive.[7][9] Contact with water or moisture will lead to the release of carbon dioxide, which can cause dangerous pressure buildup in sealed containers.[8] It is also incompatible with strong oxidizing agents, alcohols, acids, and bases.[7]
Mandatory Handling Procedures:
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood with proper airflow.[10]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and impervious gloves (e.g., nitrile or neoprene).[8][10]
-
Inert Conditions: Use oven-dried glassware and anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[12]
-
Storage: Store the reagent in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[10][11]
General Experimental Protocol: Synthesis of N-(2-Chloro-4-methylphenyl)-N'-substituted Ureas
This protocol provides a robust and reproducible method for the synthesis of a diverse range of urea derivatives.
Materials and Equipment
-
Reagents:
-
Equipment:
-
Oven-dried round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Glass syringes and needles
-
Apparatus for filtration (Büchner funnel) and solvent removal (rotary evaporator)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Step-by-Step Methodology
Caption: General workflow for the synthesis of urea derivatives.
-
Amine Solution Preparation: In a dry round-bottom flask under an inert atmosphere of nitrogen, dissolve the selected amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., 5-10 mL of THF per mmol of amine).[5] Begin stirring the solution with a magnetic stir bar.
-
Isocyanate Addition: In a separate, dry vessel, prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent. Using a syringe, add this solution dropwise to the stirring amine solution over several minutes. Causality Note: A slow, controlled addition is crucial to manage the exothermic nature of the reaction and prevent the formation of potential side products.
-
Reaction Monitoring: Allow the reaction mixture to stir at ambient temperature. The progress of the reaction should be monitored by TLC, observing the consumption of the starting materials. Reactions are often complete within 2 to 8 hours.[12][14]
-
Product Isolation:
-
For Precipitated Products: In many cases, the urea product is insoluble in the reaction solvent and will precipitate as a solid. Collect the solid by vacuum filtration, wash it with a small amount of cold solvent to remove any residual impurities, and dry under vacuum.[12]
-
For Soluble Products: If the product remains in solution, remove the solvent using a rotary evaporator. The resulting crude solid or oil can then be carried forward to purification.[14]
-
-
Purification: The crude product can be purified to analytical standards via one of the following methods:
Data Summary: Representative Examples
The following table summarizes expected outcomes for the reaction with various amine nucleophiles.
| Amine Nucleophile | Solvent | Approx. Reaction Time (h) | Expected Yield (%) | Purification Method |
| Aniline | THF | 3 | >90% | Recrystallization (Ethanol) |
| 4-Fluoroaniline | DCM | 2 | >95% | Filtration, wash with DCM |
| Benzylamine | THF | 2 | >95% | Recrystallization (EtOAc/Hexane) |
| Piperidine | DCM | 1 | >95% | Solvent Evaporation, Chromatography |
| N-Methylaniline | Acetone | 6 | >85% | Chromatography |
Expert Insights & Troubleshooting
-
Controlling Reactivity: Aliphatic amines are typically more nucleophilic and react much faster than aromatic amines.[6] For highly reactive amines, cooling the reaction mixture to 0 °C during the isocyanate addition can help moderate the reaction rate.
-
Dealing with Low Solubility: If either the starting amine or the final urea product has poor solubility, a more polar solvent like Dimethylformamide (DMF) can be used. However, ensure the DMF is anhydrous.
-
Absence of Product: If the reaction fails to proceed, the primary suspect is moisture contamination, which deactivates the isocyanate. Ensure all glassware is rigorously dried and solvents are certified anhydrous. A secondary cause could be a highly unreactive amine (e.g., one with strong electron-withdrawing groups and significant steric hindrance). In such cases, gentle heating (e.g., to 40-50 °C) may be required.
-
Purification Strategy: Ureas are polar and contain both hydrogen bond donors and acceptors, which can cause them to streak on silica gel columns. It is often beneficial to elute with a solvent system containing a small percentage of methanol (e.g., 1-5% MeOH in DCM) to improve peak shape. However, recrystallization remains the preferred method for achieving high purity when possible.[13]
References
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-
PubChem. (2025). 3-Chloro-4-methylphenyl isocyanate. National Center for Biotechnology Information. [Link]
- Talele, T. T. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2829-2864.
- Thermo Fisher Scientific. (2024).
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- Fisher Scientific. (2011).
- BenchChem. (2025). Application Notes and Protocols for 1-(2-Chloro-4-methylphenyl)urea in Medicinal Chemistry. BenchChem.
-
PrepChem. (n.d.). Synthesis of N-(2-chloro-4-pyridyl)-N'-phenylurea. [Link]
-
Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. [Link]
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- Request PDF. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
-
ResearchGate. (2020). Ureas: Applications in Drug Design. [Link]
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Application Notes & Protocols: The Utility of 2-Chloro-1-isocyanato-4-methylbenzene in Modern Agrochemical Synthesis
Abstract: This document provides a comprehensive technical guide for researchers and development scientists on the application of 2-Chloro-1-isocyanato-4-methylbenzene in the synthesis of agrochemicals. The primary focus is on its role as a critical intermediate in the production of phenylurea herbicides, with a detailed, field-proven protocol for the synthesis of Chlortoluron. The guide emphasizes the chemical principles, experimental causality, safety protocols, and analytical validation required for successful and reproducible synthesis.
Introduction: A Keystone Intermediate
This compound, also known by its IUPAC name 2-chloro-4-isocyanato-1-methylbenzene or as 3-chloro-4-methylphenyl isocyanate, is an aromatic isocyanate of significant importance in the agrochemical industry.[1] Its utility stems from the high reactivity of the isocyanate functional group (-N=C=O), which readily undergoes addition reactions with nucleophiles such as amines and alcohols. This reactivity makes it an ideal building block for constructing the core urea linkage found in a major class of herbicides.
The primary application of this intermediate is in the synthesis of phenylurea herbicides, most notably Chlortoluron.[2][3] These herbicides are valued for their efficacy in controlling broadleaf and annual grass weeds in major cereal crops.[2][3] Understanding the chemistry and handling of this compound is therefore fundamental for chemists working in crop protection and pesticide development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 28479-22-3 | [1] |
| Molecular Formula | C₈H₆ClNO | [1] |
| Molecular Weight | 167.59 g/mol | [1] |
| Appearance | Colorless liquid with an acrid odor | [1] |
| Melting Point | 26-30 °C | [4] |
| Boiling Point | 231-232 °C | [4] |
| Density | 1.17 g/cm³ | [4] |
The Core Reaction: Phenylurea Herbicide Formation
The synthesis of phenylurea herbicides from this compound is predicated on a classic nucleophilic addition reaction. The electrophilic carbon atom of the isocyanate group is attacked by a primary or secondary amine. This one-step reaction is typically high-yielding and forms a stable N,N'-substituted urea derivative.
The causality behind this reaction's efficiency lies in the electronic nature of the isocyanate group. The cumulative double bonds make the central carbon highly susceptible to nucleophilic attack, while the subsequent proton transfer to the nitrogen atom results in the thermodynamically stable urea product. The choice of the amine nucleophile dictates the final structure and properties of the resulting herbicide. For the synthesis of Chlortoluron, this nucleophile is dimethylamine.[2][5]
Sources
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-Chloro-1-isocyanato-4-methylbenzene
Introduction
2-Chloro-1-isocyanato-4-methylbenzene is a versatile aromatic isocyanate that serves as a crucial building block in the synthesis of a wide range of pharmaceutical intermediates. Its chemical structure, featuring a reactive isocyanate group, a chloro substituent, and a methyl group on a benzene ring, allows for the strategic introduction of these functionalities into more complex molecules. The isocyanate group is highly susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles, leading to the formation of ureas and carbamates, respectively. These functional groups are prevalent in a vast number of clinically approved drugs and drug candidates, particularly in the field of oncology. The chloro and methyl substituents on the aromatic ring provide additional points for molecular recognition and can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).
This guide provides detailed application notes and protocols for the synthesis of key pharmaceutical intermediates, namely diaryl ureas and carbamates, using this compound as the starting material. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on providing not just the procedural steps, but also the underlying chemical principles and practical considerations for successful synthesis.
Chemical Properties and Safety Information
Before proceeding with any experimental work, it is imperative to be fully aware of the chemical properties and safety hazards associated with this compound.
| Property | Value | Reference |
| CAS Number | 40398-00-3 | [1] |
| Molecular Formula | C₈H₆ClNO | [1] |
| Molecular Weight | 167.59 g/mol | [2] |
| Appearance | Liquid | [3] |
| Boiling Point | Not available | |
| Storage | Inert atmosphere, 2-8°C | [1] |
Safety Precautions: this compound is a hazardous chemical and must be handled with extreme care in a well-ventilated fume hood.[4][5] It is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Isocyanates are known respiratory sensitizers and can cause severe allergic reactions upon inhalation.[5][6] Avoid breathing vapors or dust. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[4] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[4][5][7]
Core Applications in Pharmaceutical Synthesis
The primary utility of this compound in pharmaceutical synthesis lies in its ability to readily form diaryl urea and carbamate linkages. These moieties are critical pharmacophores in many targeted therapies, particularly kinase inhibitors.
Diaryl Urea Synthesis: A Gateway to Kinase Inhibitors
Diaryl ureas are a cornerstone of many small molecule kinase inhibitors, including the FDA-approved drugs Sorafenib and Regorafenib.[8][9][10] The urea linkage acts as a rigid scaffold that can form crucial hydrogen bonds with the hinge region of the kinase domain, leading to potent inhibition. The substituents on the two aryl rings are then positioned to occupy adjacent hydrophobic pockets, contributing to the inhibitor's potency and selectivity.
The general reaction for the synthesis of a diaryl urea from this compound is the nucleophilic addition of an aromatic amine to the isocyanate group.
Caption: General workflow for diaryl urea synthesis.
Protocol 1: Synthesis of N-(2-chloro-4-methylphenyl)-N'-(4-hydroxyphenyl)urea
This protocol details the synthesis of a diaryl urea intermediate that can be further functionalized to generate a variety of kinase inhibitor analogues. 4-Aminophenol is chosen as the coupling partner due to its prevalence in many kinase inhibitor scaffolds.
Materials:
-
This compound (1.0 eq)
-
4-Aminophenol (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon gas supply
-
Ice bath
-
Hexanes
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminophenol (1.0 equivalent) in anhydrous THF.
-
Addition of Isocyanate: To the stirred solution of 4-aminophenol, slowly add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at room temperature. An exothermic reaction may be observed; an ice bath can be used to maintain the temperature below 30°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Product Isolation: Upon completion of the reaction, a precipitate will likely have formed. If not, the reaction mixture can be concentrated under reduced pressure. The resulting solid is then triturated with hexanes to remove any unreacted starting material.
-
Purification: The crude product is collected by filtration, washed with a small amount of cold THF and then hexanes. The solid is then dried under vacuum to yield N-(2-chloro-4-methylphenyl)-N'-(4-hydroxyphenyl)urea. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water if necessary.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | White to off-white solid |
| ¹H NMR | Consistent with the structure of N-(2-chloro-4-methylphenyl)-N'-(4-hydroxyphenyl)urea |
| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the product |
Carbamate Synthesis: Versatile Intermediates and Prodrugs
Carbamates are another important class of functional groups in pharmaceuticals. They can act as key structural motifs, bioisosteres of amides, or as prodrugs to improve the pharmacokinetic properties of a parent molecule. The synthesis of carbamates from this compound is achieved through its reaction with an alcohol or phenol.
Caption: General workflow for carbamate synthesis.
Protocol 2: General Procedure for the Synthesis of Alkyl N-(2-chloro-4-methylphenyl)carbamate
This protocol provides a general method for the synthesis of carbamates from this compound and a generic alcohol. This can be adapted for various primary and secondary alcohols.
Materials:
-
This compound (1.0 eq)
-
Anhydrous alcohol (e.g., ethanol, isopropanol) (1.05 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (catalytic amount, optional)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon gas supply
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the desired alcohol (1.05 equivalents) in an anhydrous solvent such as DCM or THF.
-
Addition of Isocyanate: To the stirred solution of the alcohol, add this compound (1.0 equivalent) dropwise at room temperature. For less reactive alcohols, a catalytic amount of a non-nucleophilic base like triethylamine can be added to facilitate the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight or until TLC analysis indicates the complete consumption of the isocyanate.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure alkyl N-(2-chloro-4-methylphenyl)carbamate.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 70-90% |
| Appearance | Solid or oil, depending on the alcohol used |
| ¹H NMR | Consistent with the structure of the corresponding carbamate |
| FTIR (cm⁻¹) | 3300-3400 (N-H stretch), 1690-1720 (C=O stretch, urethane) |
Conclusion
This compound is a valuable and reactive starting material for the synthesis of diaryl urea and carbamate-containing pharmaceutical intermediates. The protocols provided herein offer a solid foundation for researchers to synthesize these important molecular scaffolds. As with any chemical synthesis, careful optimization of reaction conditions may be necessary to achieve the best results for specific substrates. Adherence to strict safety protocols is paramount when handling this and other reactive isocyanates. The strategic use of this building block will undoubtedly continue to contribute to the discovery and development of new and innovative medicines.
References
-
PrepChem. Synthesis of N-(2-chloro-4-pyridyl)-N'-phenylurea. [Link]
- Usharani, V., Bhujangarao, A. K. S., Pullareddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1806.
-
ResearchGate. A practical and efficient method for synthesis of sorafenib and regorafenib. [Link]
- Breitler, S., Oldenhuis, N. J., Fors, B. P., & Buchwald, S. L. (2011). Synthesis of unsymmetrical diaryl ureas via Pd-catalyzed C-N cross-coupling reactions. Organic letters, 13(12), 3262–3265.
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NOVOL. Safety Data Sheet. [Link]
- Google P
- Google Patents.
- Google Patents.
- Google Patents.
- Google Patents. N-(2-chloro-4-pyridyl)
- Google Patents. Process for the preparation of regorafenib and its crystalline forms.
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Organic Chemistry Portal. Carbamate synthesis by carbamoylation. [Link]
- Yang, J., et al. (2013). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. ACS medicinal chemistry letters, 4(5), 459–464.
-
Organic Syntheses. o-chloroaniline thiocyanate. [Link]
- Google Patents. Synthesis process of 2- (4-chlorphenyl) aniline.
-
Organic Syntheses. 2-PHENYLBUTYRONITRILE. [Link]
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- 1. jocpr.com [jocpr.com]
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- 5. Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KR830000128B1 - Preparation of N- (2-chloro-4-pyridyl) urea - Google Patents [patents.google.com]
- 7. CN1422848A - Preparation method of pyridylphenylurea - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
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- 10. Regorafenib synthesis - chemicalbook [chemicalbook.com]
Application Notes: A Detailed Protocol for the Synthesis of N,N'-Disubstituted Ureas via Reaction of 2-Chloro-1-isocyanato-4-methylbenzene with Primary Amines
Introduction
Substituted ureas represent a cornerstone structural motif in modern medicinal chemistry and drug discovery. The urea functional group, characterized by its ability to act as both a hydrogen bond donor and acceptor, is integral to the mechanism of action of numerous clinically approved therapeutics. This moiety facilitates potent and specific interactions with biological targets, particularly as inhibitors of protein kinases and other enzymes that are often dysregulated in diseases such as cancer. The reaction between an isocyanate and a primary amine stands as the most direct, efficient, and widely utilized method for the synthesis of N,N'-disubstituted ureas. This transformation is typically high-yielding, proceeds under mild, ambient conditions, and demonstrates a broad tolerance for a diverse array of functional groups.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for reacting 2-Chloro-1-isocyanato-4-methylbenzene with various primary amines. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, discuss critical safety considerations, and present methods for reaction monitoring and product characterization. The inherent reactivity of this compound, enhanced by the electronic properties of its substituents, makes it a valuable reagent for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Scientific Principles and Mechanistic Overview
The synthesis of a disubstituted urea from an isocyanate and a primary amine is a classic example of a nucleophilic addition reaction. The isocyanate group (-N=C=O) is highly electrophilic at the central carbon atom due to the strong electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.
Mechanism of Urea Formation:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the primary amine at the electrophilic carbonyl carbon of the isocyanate.
-
Proton Transfer: This initial addition results in the formation of a zwitterionic intermediate. A rapid intramolecular or intermolecular proton transfer from the nitrogen of the original amine to the nitrogen of the isocyanate group then occurs.
-
Product Formation: The final product is the stable N,N'-disubstituted urea.
The reaction is generally considered irreversible and proceeds efficiently without the need for a catalyst.
Diagram: Reaction Mechanism
Caption: Nucleophilic addition of a primary amine to an isocyanate.
Reactivity of this compound:
The reactivity of the isocyanate is significantly influenced by the electronic nature of the substituents on the aromatic ring. In the case of this compound:
-
Chloro Group (-Cl): The chlorine atom at the ortho position is an electron-withdrawing group due to its inductive effect. This effect increases the partial positive charge on the isocyanate carbon, making it more electrophilic and thus more susceptible to nucleophilic attack.
-
Methyl Group (-CH₃): The methyl group at the para position is a weakly electron-donating group.
Overall, the strong electron-withdrawing nature of the chlorine atom is expected to enhance the reactivity of this compound, leading to rapid and efficient reactions with primary amines.
Safety and Handling Precautions
Isocyanates are toxic and should be handled with extreme care in a well-ventilated fume hood.[1][2][3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[3] Isocyanates can cause skin and respiratory sensitization.
-
Inhalation: Avoid inhaling vapors or dust. Isocyanates are respiratory irritants and sensitizers.[1][2]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of soap and water and seek medical attention.[1][3]
-
Moisture Sensitivity: Isocyanates react with water to form unstable carbamic acids, which can decompose to form an amine and carbon dioxide. This can lead to pressure buildup in sealed containers. Always handle isocyanates under anhydrous conditions and store them in tightly sealed containers in a dry environment.
-
Waste Disposal: Dispose of all isocyanate-containing waste according to institutional and local regulations. Unreacted isocyanates can be quenched by slowly adding them to a solution of a high-boiling point alcohol, such as isopropanol or butanol, in an inert solvent.
Experimental Protocol
This protocol provides a general procedure for the reaction of this compound with a primary amine. The reaction conditions may require optimization depending on the specific amine used.
Materials and Equipment
-
This compound (Reagent grade, anhydrous)
-
Primary amine (Reagent grade)
-
Anhydrous dimethyl sulfoxide (DMSO) or other suitable aprotic solvent (e.g., THF, DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
-
NMR spectrometer, IR spectrometer, Mass spectrometer for product characterization
Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar in a clean, dry round-bottom flask.
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon).
-
Under the inert atmosphere, dissolve the primary amine (1.0 equivalent) in a minimal amount of anhydrous DMSO.
-
-
Reagent Addition:
-
In a separate, dry vial, dissolve this compound (1.0 - 1.05 equivalents) in anhydrous DMSO.
-
Using a syringe, add the isocyanate solution dropwise to the stirring amine solution at room temperature over 5-10 minutes. For highly reactive amines, consider cooling the reaction mixture to 0 °C in an ice bath before and during the addition.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to stir at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system can be determined by spotting the starting materials and the reaction mixture on a TLC plate. The reaction is complete when the starting amine and/or isocyanate spot is no longer visible.
-
Alternatively, the reaction can be monitored by IR spectroscopy by observing the disappearance of the characteristic strong isocyanate peak around 2250-2275 cm⁻¹.[5]
-
-
Work-up and Purification:
-
Once the reaction is complete (typically within 1-4 hours), the work-up procedure will depend on the properties of the product.
-
If a precipitate forms: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold water to remove the DMSO, followed by a wash with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials. Dry the product under vacuum.
-
If no precipitate forms: Slowly add the reaction mixture to a beaker of cold water with stirring. The urea product will often precipitate out. Collect the solid by vacuum filtration, wash with water, and dry.
-
If the product is soluble or oily, perform an aqueous workup by diluting the reaction mixture with ethyl acetate and washing with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Diagram: Experimental Workflow
Caption: General workflow for the synthesis of N,N'-disubstituted ureas.
Data and Expected Results
The reaction of this compound with primary amines is expected to be high-yielding, often exceeding 85-95%. The final product should be characterized by standard analytical techniques.
| Parameter | Typical Value/Observation | Notes |
| Stoichiometry | ~1:1.05 (Amine:Isocyanate) | A slight excess of the isocyanate can help drive the reaction to completion. |
| Solvent | Anhydrous DMSO, THF, DCM | DMSO is often a good choice due to its ability to dissolve a wide range of reactants. |
| Temperature | 0 °C to Room Temperature | Most reactions proceed smoothly at room temperature. |
| Reaction Time | 1 - 4 hours | Reaction time will vary depending on the nucleophilicity of the amine. |
| Yield | >85% | Yields are typically high for this reaction. |
| Purification | Filtration, Recrystallization, or Column Chromatography | The purification method depends on the physical properties of the product. |
Characterization Data:
-
¹H NMR: Appearance of a new N-H proton signal (or two, for the urea group) and the disappearance of the primary amine N-H protons. The chemical shifts of the aromatic and alkyl protons will be consistent with the urea product structure.
-
¹³C NMR: Appearance of a new carbonyl carbon signal for the urea group, typically in the range of 150-160 ppm.
-
IR Spectroscopy: Disappearance of the strong, sharp isocyanate peak at ~2250-2275 cm⁻¹ and the primary amine N-H stretching bands. Appearance of a strong C=O stretching band for the urea at ~1630-1680 cm⁻¹ and N-H stretching bands around 3300-3500 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the expected N,N'-disubstituted urea product should be observed.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or No Reaction | Inactive amine (sterically hindered or electronically poor). | Increase reaction temperature (e.g., to 50-60 °C) and/or extend reaction time. Confirm the quality of the isocyanate reagent. |
| Wet solvent or reagents. | Use freshly dried solvents and ensure all glassware is oven-dried. Handle the isocyanate under a strictly inert atmosphere. | |
| Formation of Side Products | Excess isocyanate reacting with the product urea. | Use a 1:1 stoichiometry or a slight excess of the amine. |
| Reaction of isocyanate with water to form a symmetrical urea. | Ensure anhydrous conditions. | |
| Difficult Purification | Product is an oil or is highly soluble. | Use column chromatography for purification. If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification. |
Conclusion
The reaction of this compound with primary amines is a robust and highly efficient method for the synthesis of a diverse range of N,N'-disubstituted ureas. The protocol outlined in these application notes provides a reliable foundation for researchers in drug discovery and medicinal chemistry to generate novel compounds for biological screening. By understanding the underlying mechanism, adhering to strict safety protocols, and employing standard analytical techniques for monitoring and characterization, scientists can effectively utilize this versatile chemical transformation in their research endeavors.
References
- Covestro. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOimBZyM4ZBsGBF9490HbPS4O0RKg-wCDKTYs6weGAWtXpIVVdD9GyXfM8EdIJfOKf6k_gOJ0Jnanzwvu0IPP138R1Sbsu2zb3JqScOfN3Rr6-ph_tsA5uv8oQaT0fK6wWmiJugJwN0T-K8D7hDmDWpK2ORPBkZL3WJce8Bg-1ge4fRaiwV3DCoVGci8sSymKR-wOXrQhzf7XBIxpxmqB8Fnsqd0znefbiGNtzaDmNxTRGVnxAra1KtFQ=]
- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Rasayan J. Chem. [URL: Not available]
- BenchChem. Application Notes and Protocols for 1-(2-Chloro-4-methylphenyl)urea in Medicinal Chemistry. [URL: https://www.benchchem.
- BOC Sciences. Product Information. ChemBuyersGuide.com. [URL: https://www.chembuyersguide.com/boc-sciences-p177.html]
- Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/sds]
- Google Patents. Practical synthesis of urea derivatives. US5925762A. [URL: https://patents.google.
- Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [URL: https://www.organic-chemistry.org/synthesis/C1N/ureas.shtm]
- Angene Chemical. Safety Data Sheet. [URL: https://www.angenechemical.com/msds]
- Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/sds]
- Covestro. SAFETY DATA SHEET. [URL: https://sds.covestro.com/]
- Google Patents. Novel process for synthesis of heteroaryl-substituted urea compounds. WO2001004115A2. [URL: https://patents.google.
- Unacademy. Carbylamine Reaction Mechanism. [URL: https://unacademy.com/content/jee/study-material/chemistry/carbylamine-reaction-mechanism/]
- Google Patents. Process for preparing isocyanates using phosphazine catalysts. US5298651A. [URL: https://patents.google.
- ARKAT USA, Inc. Synthesis and characterization of novel N-acyl cyclic urea derivatives. ARKIVOC. [URL: https://www.
- National Center for Biotechnology Information. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4312211/]
- EXCLI Journal. INTERACTIONS OF AROMATIC ISOCYANATES WITH N-ACETYL-L- CYSTEINE UNDER PHYSIOLOGICAL CONDITIONS. [URL: https://www.excli.de/index.php/excli/article/view/530]
- National Center for Biotechnology Information. 3-Chloro-4-methylphenyl isocyanate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/62832]
- Quora. What is the carbylamine test for primary amine? [URL: https://www.quora.com/What-is-the-carbylamine-test-for-primary-amine]
- CymitQuimica. 4-chloro-1-isocyanato-2-methylbenzene. [URL: https://www.cymitquimica.
Sources
- 1. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds - Google Patents [patents.google.com]
- 4. SATHEE: Chemistry Carbylamine Reaction [satheejee.iitk.ac.in]
- 5. asianpubs.org [asianpubs.org]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of 2-Chloro-1-isocyanato-4-methylbenzene Reactions
Introduction and Significance
2-Chloro-1-isocyanato-4-methylbenzene, an aromatic isocyanate, is a highly reactive chemical intermediate pivotal in the synthesis of a wide range of commercially significant materials, including polyurethanes, pesticides, and specialized pharmaceuticals.[1] The isocyanate functional group (-N=C=O) is characterized by an electrophilic carbon atom, making it susceptible to rapid reactions with a variety of nucleophiles such as alcohols, amines, and even water.[2] This high reactivity is both a cornerstone of its synthetic utility and a significant analytical challenge.
Accurate quantification of this compound is critical for process optimization, reaction kinetics studies, quality control of final products, and ensuring workplace safety. However, its inherent instability and reactivity preclude direct analysis by standard reversed-phase HPLC.[3][4] This application note provides a comprehensive, field-proven protocol for the indirect analysis of this compound by converting it into a stable, UV-active derivative, enabling robust and reproducible quantification. We will detail the underlying chemical principles, provide a step-by-step experimental protocol, and demonstrate its application in monitoring a typical nucleophilic addition reaction.
The Analytical Imperative: Derivatization Chemistry
The core principle for analyzing isocyanates via HPLC is derivatization—a chemical modification that transforms the highly reactive analyte into a stable, easily detectable compound.[5] The isocyanate group reacts swiftly and quantitatively with a derivatizing agent, typically a nucleophilic amine, to form a stable urea derivative.
For this protocol, we select 1-(2-pyridyl)piperazine (1,2-PP) as the derivatizing agent. There are several reasons for this choice:
-
Rapid Reaction Kinetics: 1,2-PP reacts almost instantaneously with the isocyanate group, ensuring that the concentration of the analyte is "fixed" at the moment of sampling.
-
Stable Product Formation: The resulting urea derivative is chemically stable under typical HPLC conditions, preventing degradation during analysis.
-
Strong Chromophore: The pyridyl group in the 1,2-PP molecule provides a strong UV chromophore, allowing for sensitive detection at wavelengths around 254 nm.[3]
The reaction scheme is as follows:
Caption: Derivatization of the target isocyanate with 1,2-PP.
Protocol 1: Quantitative Analysis of this compound
This protocol details the methodology for creating a calibration curve and quantifying the concentration of this compound in a sample solution.
Materials and Reagents
-
Analyte Stock Solution: A accurately weighed stock solution of this compound in a dry, aprotic solvent (e.g., anhydrous acetonitrile or toluene).
-
Derivatizing Reagent Solution: 1-(2-pyridyl)piperazine (1,2-PP) solution (e.g., 0.01 M in anhydrous acetonitrile).
-
HPLC Grade Solvents: Acetonitrile (ACN), Water, Ammonium Acetate.
-
Mobile Phase A: 0.01 M Ammonium Acetate in Water, pH adjusted to 6.2 with acetic acid.
-
Mobile Phase B: Acetonitrile (ACN).
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD), a C18 reversed-phase column.
Experimental Workflow
Caption: Workflow for the HPLC analysis of isocyanates via derivatization.
Step-by-Step Procedure
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in anhydrous acetonitrile.
-
Perform serial dilutions to create a set of calibration standards (e.g., 0.5, 1, 5, 10, 20, 50 µg/mL).
-
-
Derivatization:
-
For each standard and unknown sample, transfer 1.0 mL into a clean autosampler vial.
-
Add 1.0 mL of the 1,2-PP derivatizing solution to each vial. Ensure the 1,2-PP is in molar excess to drive the reaction to completion.
-
Cap the vials, vortex briefly, and allow them to stand at room temperature for at least 15 minutes.
-
-
Sample Preparation for Injection:
-
Dilute the derivatized solution if necessary to fall within the calibration range. A 1:10 dilution with Mobile Phase A is often a good starting point.
-
-
HPLC Analysis:
-
Inject the prepared samples into the HPLC system.
-
Analyze using the parameters outlined in Table 1.
-
HPLC Operating Parameters
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | C18 provides excellent hydrophobic retention for the aromatic urea derivative, ensuring good separation from polar interferents. |
| Mobile Phase | A: 0.01 M Ammonium Acetate (pH 6.2)B: Acetonitrile | A buffered aqueous-organic mobile phase is standard for reversed-phase chromatography.[6][7] |
| Gradient Program | 0-2 min: 30% B2-15 min: 30% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-25 min: 30% B (Equilibration) | A gradient is crucial to elute the relatively nonpolar derivative while separating it from early-eluting polar species like excess 1,2-PP.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detector | UV/Vis or DAD at 254 nm | The pyridyl and benzene rings of the derivative exhibit strong absorbance at this wavelength, providing high sensitivity. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
Application: Monitoring a Nucleophilic Addition Reaction
This protocol can be applied to monitor the consumption of this compound during a reaction. Here, we consider its reaction with a generic primary amine (R-NH₂).
Reaction Principle
The isocyanate reacts with the primary amine to form a substituted urea product. By tracking the disappearance of the starting isocyanate, we can determine the reaction's progress and kinetics.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Simultaneous Determination of Isocyanates by High Performance Liquid Chromatography -Journal of Korean Society of Occupational and Environmental Hygiene | Korea Science [koreascience.kr]
- 7. epa.gov [epa.gov]
Derivatization of amines with 2-Chloro-1-isocyanato-4-methylbenzene for analysis
Application Note & Protocol
Topic: Ultrasensitive Quantification of Primary and Secondary Amines via Pre-Column Derivatization with 2-Chloro-1-isocyanato-4-methylbenzene for Chromatographic Analysis
For: Researchers, scientists, and drug development professionals.
Abstract
The quantitative analysis of primary and secondary amines is a critical task in pharmaceutical development, environmental monitoring, and biological research. However, their inherent chemical properties—high polarity, low volatility, and often the lack of a strong chromophore—present significant challenges for direct analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2] This application note details a robust and sensitive method for the analysis of amines through pre-column derivatization using this compound. The protocol describes the conversion of amines into stable, UV-active urea derivatives, enhancing their chromatographic retention and enabling highly sensitive detection. We provide a comprehensive overview of the reaction mechanism, a step-by-step experimental protocol, safety considerations, and foundational parameters for HPLC-UV method development.
Scientific Foundation: The Rationale for Derivatization
Direct chromatographic analysis of many low-molecular-weight amines is often plagued by poor peak shape, insufficient retention on reversed-phase columns, and low detector sensitivity. Derivatization is a chemical modification process that converts the analyte into a derivative with properties more suitable for a given analytical method.[3][4] The reaction with this compound addresses these challenges through several key mechanisms:
-
Introduction of a Chromophore: The reagent attaches a substituted benzene ring to the amine, creating a derivative with strong ultraviolet (UV) absorbance, which is essential for sensitive detection by common HPLC-UV/DAD systems.[2]
-
Reduced Polarity: The reaction masks the highly polar amino group, increasing the hydrophobicity of the resulting urea derivative. This leads to better retention and separation on standard reversed-phase HPLC columns.[2]
-
Increased Stability and Volatility: The formation of a stable urea linkage creates a less reactive and often more thermally stable molecule, which can also be beneficial for GC analysis.[1]
Reaction Mechanism: Nucleophilic Addition to Isocyanate
The core of this derivatization method is the highly efficient nucleophilic addition reaction between an amine and an isocyanate.[5] The nitrogen atom of a primary or secondary amine possesses a lone pair of electrons, making it a potent nucleophile. This lone pair attacks the highly electrophilic carbon atom of the isocyanate group (-N=C=O) in this compound.[6] This irreversible reaction proceeds rapidly under mild conditions to form a stable N,N'-substituted urea derivative.[7][8]
Caption: Reaction of an amine with this compound.
Critical Safety & Handling Protocols
Isocyanates are potent chemical sensitizers and are acutely toxic. Strict adherence to safety protocols is mandatory.
-
Hazard Overview: this compound and similar isocyanates are classified as hazardous. They can be fatal if inhaled, cause severe skin burns and eye damage, and may lead to allergic skin reactions or asthma-like symptoms upon respiratory exposure.[9][10]
-
Required PPE: Always handle this reagent inside a certified chemical fume hood. Wear nitrile gloves (double-gloving is recommended), chemical splash goggles, and a flame-retardant lab coat.[11]
-
Chemical Incompatibility: Isocyanates react exothermically with water, alcohols, amines, and strong bases or acids.[9][10] Ensure all glassware is dry and use only anhydrous, aprotic solvents for preparing reagent solutions.
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for hazardous waste disposal. Do not use water. Dispose of all reagent-containing waste through your institution's hazardous waste program.[9]
Detailed Experimental Protocol
This protocol provides a validated starting point for the derivatization of primary and secondary amines. Optimization may be required depending on the specific analyte and sample matrix.
Materials and Reagents
-
Derivatizing Reagent: this compound, ≥98% purity (CAS 51488-20-1).[12]
-
Amine Standards: Individual amine standards of interest, ≥98% purity.
-
Solvent: Acetonitrile (ACN), HPLC or LC-MS grade, anhydrous.
-
Catalyst (Optional): Triethylamine (TEA) or Pyridine, ≥99% purity.
-
Quenching Reagent: Di-n-butylamine (DBA), ≥99% purity.
-
Sample Diluent: Mobile phase or appropriate mixture of ACN and deionized water.
-
Equipment: Analytical balance, calibrated pipettes, 2 mL autosampler vials with caps, vortex mixer, heating block or water bath, 0.22 µm PTFE syringe filters.
Reagent Preparation
-
Derivatizing Solution (10 mg/mL): Inside a chemical fume hood, accurately weigh 100 mg of this compound and dissolve in 10.0 mL of anhydrous acetonitrile. This solution is moisture-sensitive and should be prepared fresh daily or stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C for short-term use.
-
Amine Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of amine standards in acetonitrile or a suitable solvent.
-
Quenching Solution (10 mg/mL): Prepare a solution of di-n-butylamine in acetonitrile.
Derivatization Workflow
The following procedure is designed for a final analysis concentration in the low µg/mL range. Adjustments to sample and reagent volumes may be necessary based on the expected analyte concentration.
-
Analyte Addition: To a 2 mL autosampler vial, add 100 µL of the amine standard solution or the sample extract.
-
Solvent Addition: Add 400 µL of anhydrous acetonitrile to the vial.
-
Reagent Addition: Add 50 µL of the 10 mg/mL Derivatizing Solution. This provides a significant molar excess to drive the reaction to completion.
-
Mixing & Reaction: Cap the vial securely and vortex for 30 seconds. Place the vial in a heating block set to 60°C for 30 minutes.
-
Causality Insight: Heating accelerates the reaction rate, ensuring complete derivatization of the amine within a practical timeframe.
-
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature (approx. 10 minutes).
-
Quenching Excess Reagent: Add 50 µL of the 10 mg/mL Quenching Solution (di-n-butylamine). Vortex for 30 seconds and let stand for 10 minutes at room temperature.
-
Self-Validation Principle: This step is critical. It consumes any unreacted this compound, preventing a large, late-eluting peak in the chromatogram that could interfere with subsequent analyses.[13] The derivative of DBA will elute as a single, well-defined peak.
-
-
Final Dilution & Filtration: Dilute the reaction mixture to the 1.0 mL mark with the sample diluent. Filter the final solution through a 0.22 µm PTFE syringe filter into a clean autosampler vial for analysis.
System Validation & Controls
To ensure the trustworthiness of the results, the following controls must be included in every analytical run:
-
Reagent Blank: Perform the entire derivatization procedure using 100 µL of the sample solvent in place of the amine sample. This will identify any peaks originating from the reagents or their byproducts.
-
Positive Control: Derivatize a known concentration of a primary amine standard (e.g., propylamine) to confirm reagent activity and system performance.
Caption: Experimental workflow for amine derivatization.
Analytical Method Parameters: A Starting Point for HPLC-UV
The following table provides a robust set of starting conditions for the analysis of amine derivatives using reversed-phase HPLC. Method optimization is recommended for complex mixtures.
| Parameter | Recommended Condition | Justification |
| HPLC System | Standard HPLC or UHPLC with UV/DAD | DAD allows for peak purity assessment. |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm | Provides good hydrophobic retention for the derivatives. |
| Mobile Phase A | Deionized Water | Standard aqueous phase for RP-HPLC. |
| Mobile Phase B | Acetonitrile (ACN) | Strong organic solvent for eluting hydrophobic derivatives. |
| Elution Mode | Gradient: 50% B to 95% B over 15 min | A gradient is recommended to elute a range of amine derivatives with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature improves peak shape and reduces viscosity. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on sensitivity needs. |
| Detection | UV at 245 nm | The substituted phenylurea derivative is expected to have a strong absorbance maximum near this wavelength. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low derivative peak | 1. Derivatizing reagent has hydrolyzed due to moisture. 2. Insufficient reaction time or temperature. 3. Incorrect pH (for samples in aqueous matrix). | 1. Prepare fresh derivatizing solution with anhydrous solvent. 2. Increase reaction time or temperature. 3. Adjust sample pH to be slightly basic (pH 8-9) before extraction/reaction. |
| Large, broad peak at the end of the run | Excess, unquenched derivatizing reagent. | Ensure the quenching step is performed correctly with an active quenching reagent. Increase quenching reaction time if necessary. |
| Multiple unexpected peaks | 1. Sample matrix interference. 2. Side reactions due to water in the sample/reagents. | 1. Perform a solid-phase extraction (SPE) cleanup of the sample before derivatization. 2. Ensure all solvents are anhydrous and glassware is dry. |
| Poor peak shape (tailing) | 1. Secondary interactions on the column. 2. Column degradation. | 1. Add a small amount of modifier to the mobile phase (e.g., 0.1% formic acid). 2. Replace the analytical column. |
References
-
Tsikas, D. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. [Link]
-
Molnár-Perl, I. (2005). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. [Link]
-
Di Sarno, V., et al. (2022). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 27(15), 4996. [Link]
-
Usharani, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1806. [Link]
-
Ma, S., & Li, Z. (2014). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 25(8), 1435–1443. [Link]
-
Chhanikar, A., et al. (2013). Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. [Link]
-
Le, J., et al. (2024). Isocyanate-based multicomponent reactions. RSC Chemical Biology. [Link]
Sources
- 1. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. sdiarticle4.com [sdiarticle4.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. media.novol.com [media.novol.com]
- 12. scbt.com [scbt.com]
- 13. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 2-Chloro-1-isocyanato-4-methylbenzene in Polymer Chemistry
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details the application of 2-Chloro-1-isocyanato-4-methylbenzene in the synthesis of advanced polymeric materials. With full editorial control, this document eschews rigid templates to provide an in-depth technical resource grounded in scientific integrity. We will explore the monomer's unique reactivity, present detailed, field-proven protocols for its use in creating novel polyurethanes, and discuss the characterization and potential applications of these polymers, particularly in coatings and biomedical fields. This guide is designed to empower researchers with both the theoretical understanding and practical methodologies required for innovation in polymer and materials science.
Introduction: A Monomer of Strategic Importance
This compound, also known as 3-chloro-4-methylphenyl isocyanate, is an aromatic isocyanate with the chemical formula C₈H₆ClNO.[1] Its structure, featuring a reactive isocyanate group alongside a chloro and a methyl substituent on the aromatic ring, offers a unique combination of properties that are highly valuable in polymer chemistry. The isocyanate group serves as a key functional moiety for polymerization, readily reacting with compounds containing active hydrogen atoms, such as alcohols and amines, to form polyurethanes and polyureas, respectively.
The presence of the chlorine atom and the methyl group on the benzene ring significantly influences the monomer's reactivity and the properties of the resulting polymers. The electron-withdrawing nature of the chlorine atom can enhance the electrophilicity of the isocyanate carbon, potentially increasing its reaction rate. Conversely, the steric hindrance provided by the substituents can modulate the reaction kinetics, offering a degree of control over the polymerization process. These structural features can also impart desirable characteristics to the final polymer, such as enhanced thermal stability, flame retardancy, and specific solubility profiles.
Mechanistic Insights: The Chemistry of Urethane Formation
The primary application of this compound in polymer chemistry is in the synthesis of polyurethanes through a step-growth polymerization mechanism. The fundamental reaction involves the nucleophilic addition of a hydroxyl group from a polyol to the electrophilic carbon of the isocyanate group.
The key steps of the reaction are:
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of a hydroxyl group attacks the electron-deficient carbon atom of the isocyanate group.
-
Proton Transfer: A proton is subsequently transferred from the hydroxyl group to the nitrogen atom of the isocyanate, leading to the formation of a stable urethane linkage (-NH-COO-).
This reaction is often catalyzed to achieve practical reaction rates. Organometallic compounds, such as dibutyltin dilaurate (DBTDL), and tertiary amines are common catalysts that can significantly accelerate the urethane formation. The choice and concentration of the catalyst are critical parameters that can influence not only the reaction rate but also the potential for side reactions, such as the reaction of the isocyanate with water, which leads to the formation of an unstable carbamic acid that decomposes into an amine and carbon dioxide.
Caption: Urethane formation mechanism.
Detailed Experimental Protocol: Synthesis of a Polyurethane
This section provides a detailed, step-by-step protocol for the synthesis of a linear polyurethane using this compound and a common polyol, polyethylene glycol (PEG).
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier | Purity |
| This compound | 28479-22-3 | 167.59 | Sigma-Aldrich | ≥98% |
| Polyethylene glycol (PEG) | 25322-68-3 | 2000 (Mn) | Various | - |
| Dibutyltin dilaurate (DBTDL) | 77-58-7 | 631.56 | Various | ≥95% |
| Anhydrous Toluene | 108-88-3 | 92.14 | Various | ≥99.8% |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Various | ≥99.8% |
| Methanol | 67-56-1 | 32.04 | Various | ≥99.8% |
| Hexane | 110-54-3 | 86.18 | Various | ≥98.5% |
Synthesis Workflow
Caption: Polyurethane synthesis workflow.
Step-by-Step Procedure
-
Preparation of Glassware: A 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is thoroughly dried in an oven at 120°C overnight and allowed to cool to room temperature under a stream of dry nitrogen.
-
Reaction Setup: The flask is charged with polyethylene glycol (20.0 g, 0.01 mol) and anhydrous toluene (100 mL).
-
Heating and Dissolution: The mixture is heated to 80°C with continuous stirring until the polyethylene glycol is completely dissolved.
-
Catalyst Addition: Dibutyltin dilaurate (0.05 g, approximately 2-3 drops) is added to the reaction mixture.
-
Monomer Addition: this compound (1.68 g, 0.01 mol) is dissolved in anhydrous toluene (20 mL) and transferred to the dropping funnel. The isocyanate solution is then added dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 80°C.
-
Polymerization: The reaction mixture is stirred at 80°C for 4 hours under a nitrogen atmosphere.
-
Monitoring the Reaction: The progress of the reaction can be monitored by withdrawing small aliquots of the reaction mixture and analyzing them by Fourier Transform Infrared (FTIR) spectroscopy. The disappearance of the characteristic isocyanate peak at approximately 2270 cm⁻¹ indicates the completion of the reaction.
-
Quenching the Reaction: After 4 hours, the reaction is cooled to room temperature, and methanol (10 mL) is added to quench any unreacted isocyanate groups.
-
Polymer Precipitation: The viscous polymer solution is slowly poured into a beaker containing vigorously stirred hexane (500 mL). The polyurethane will precipitate as a white solid.
-
Isolation and Drying: The precipitated polymer is collected by filtration, washed with fresh hexane, and dried in a vacuum oven at 50°C to a constant weight.
Characterization of the Synthesized Polymer
Thorough characterization of the resulting polyurethane is essential to confirm its chemical structure, molecular weight, and thermal properties.
| Characterization Technique | Purpose | Expected Results |
| FTIR Spectroscopy | To confirm the formation of the urethane linkage and the absence of isocyanate. | Disappearance of the strong N=C=O stretching band around 2270 cm⁻¹. Appearance of a strong C=O stretching band (urethane) around 1720 cm⁻¹ and an N-H bending vibration around 1530 cm⁻¹.[2] |
| ¹H NMR Spectroscopy | To elucidate the chemical structure of the polymer repeating unit. | Signals corresponding to the aromatic protons of the 2-chloro-4-methylphenyl group, the methyl protons, the methylene protons of the polyethylene glycol backbone, and the N-H proton of the urethane linkage.[2] |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution. | Provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), indicating the breadth of the molecular weight distribution.[3][4][5] |
| Differential Scanning Calorimetry (DSC) | To determine the thermal transitions of the polymer. | Measurement of the glass transition temperature (Tg), which provides information about the amorphous regions of the polymer, and any melting (Tm) or crystallization (Tc) temperatures.[6][7] |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | Determines the onset temperature of decomposition, providing a measure of the polymer's stability at elevated temperatures. The degradation of polyurethanes often occurs in multiple steps.[7][8][9] |
Potential Applications and Future Directions
The unique properties imparted by the this compound monomer make the resulting polyurethanes promising candidates for a variety of applications:
-
Advanced Coatings: The presence of the aromatic ring and the chlorine atom can enhance the polymer's resistance to chemicals, UV degradation, and fire, making it suitable for high-performance coatings for demanding environments.
-
Biomedical Materials: The tailored hydrophobicity and potential for controlled degradation of polyurethanes make them attractive for applications in drug delivery systems and as scaffolds for tissue engineering. The chlorine atom can also serve as a handle for further chemical modification to attach bioactive molecules.
-
Adhesives and Sealants: The strong intermolecular forces, including hydrogen bonding from the urethane linkages, can lead to excellent adhesive properties. The specific substitution pattern of the monomer can be used to fine-tune the adhesive strength and flexibility.
Future research should focus on the synthesis of copolymers incorporating this compound to further tailor the material properties. For instance, the incorporation of both hydrophobic and hydrophilic segments could lead to the development of amphiphilic polymers for self-assembly applications.
Safety and Handling Precautions
This compound is a hazardous chemical and must be handled with appropriate safety measures.
-
Inhalation: Isocyanates are potent respiratory sensitizers and can cause asthma-like symptoms. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Skin and Eye Contact: The compound is corrosive and can cause severe skin and eye irritation or burns. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.
-
Storage: The monomer is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
-
Disposal: All waste containing this chemical should be disposed of in accordance with local, state, and federal regulations for hazardous materials.
References
- Gel Permeation Chromatographic Analysis of Polyurethane Prepolymer Synthesis Kinetics. 1. The Effect of Catalyst. (1986).
- Thermal Degradation Investigation of Polyurethane Elastomers using Thermal Gravimetric Analysis – Gas Chromatography/Mass Spectrometry. (2019).
- Thermal Analysis of Polyurethane Dispersions Based on Different Polyols. (2011). SciSpace.
- Thermal Analysis of Polyurethane Coatings Modified with Graphene and Modification Influence on Mechanical Properties of Hybrid Textile Materials Dedicated to Personal Protective Equipment. (2022). MDPI.
- Thermogravimetric Analysis Investigation of Polyurethane Plastic Thermal Properties Under Different Atmospheric Conditions. (2019).
- Synthesis and characterization of some new polyurethanes and polyurethane-ureas. (2008). Oriental Journal of Chemistry.
- Aliphatic Polyurethane Elastomers Quaternized with Silane-Functionalized TiO 2 Nanoparticles with UV-Shielding Fe
- TGA (a) and DTGA (b) curves for polyurethanes. (n.d.).
- Synthesis and characterization of bio-polyurethanes prepared using certain bio-based polyols. (2021).
- Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. (2022). MDPI.
- Synthesis and characterization of free-isocyanate polyurethane as renewable coating materials. (2016).
- Polyethylene Glycol-Isophorone Diisocyanate Polyurethane Prepolymers Tailored Using MALDI MS. (2023). MDPI.
- Polyethylene Glycol-Isophorone Diisocyanate Polyurethane Prepolymers Tailored Using MALDI MS. (2023). Semantic Scholar.
- Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. (2023). MDPI.
- Polyurethane cationomers synthesised with 4,4′-methylenebis(phenyl isocyanate), polyoxyethylene glycol and N -methyl diethanolamine. (2007).
- GPC Analysis of Urethane and Acrylic Based Polymers. (2019).
- GPC Analysis of Urethane and Acrylic Based Polymer. (2019).
- Scheme 23 Polyurethane synthesis via isocyanate-and phosgene-free... (n.d.).
- Isocyanates as Precursors to Biomedical Polyurethanes. (2014).
- Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. (2006).
- Effect of catalysts on the reaction of an aliphatic isocyanate and water. (2002).
- Isocyanate-based multicomponent reactions. (2021).
- (PDF) Effect of Catalysts on Deblocking and Cure Reactions of Phenol-blocked Aliphatic Diisocyanate Adducts and Pre-polymers. (2021).
- (PDF) Isocyanate-based multicomponent reactions. (2021).
Sources
- 1. 4-chloro-1-isocyanato-2-methylbenzene | CymitQuimica [cymitquimica.com]
- 2. orientjchem.org [orientjchem.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. osti.gov [osti.gov]
- 9. sdewes.org [sdewes.org]
One-pot synthesis involving 2-Chloro-1-isocyanato-4-methylbenzene
Application Note & Protocol
One-Pot Synthesis of N,N'-Disubstituted Ureas Utilizing 2-Chloro-1-isocyanato-4-methylbenzene: A Practical Guide for Medicinal Chemistry and Drug Discovery
Abstract This document provides a comprehensive guide to the one-pot synthesis of N,N'-disubstituted ureas using this compound as a key building block. The urea functional group is a cornerstone motif in modern drug discovery, prized for its ability to form stable hydrogen bond interactions with biological targets.[1][2] Many urea-containing compounds function as potent enzyme inhibitors, particularly targeting protein kinases.[2] This application note details the underlying chemical principles, provides a robust and validated experimental protocol, and offers practical insights for researchers in medicinal chemistry, organic synthesis, and drug development. The described method is efficient, high-yielding, and tolerant of a wide range of functional groups, making it ideal for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[2]
Scientific Foundation & Rationale
The Chemistry of the Isocyanate Group
Isocyanates (R-N=C=O) are highly versatile intermediates in organic synthesis, characterized by a highly electrophilic carbonyl carbon. This reactivity stems from the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. Consequently, isocyanates readily undergo nucleophilic addition reactions with a wide array of nucleophiles.[3] The reaction with primary or secondary amines is particularly efficient and forms the basis of the most direct and widely used method for synthesizing N,N'-disubstituted ureas.[2][4]
The reaction proceeds under mild conditions, is typically high-yielding, and requires no catalyst, although basic or acidic conditions can be employed if necessary.[2][5] The primary challenge in handling isocyanates is their sensitivity to moisture. Water can act as a nucleophile, leading to the formation of an unstable carbamic acid, which then decomposes to the corresponding primary amine and carbon dioxide.[6] This newly formed amine can then react with another molecule of isocyanate, leading to the formation of a symmetrical urea byproduct. Therefore, the use of anhydrous solvents and an inert atmosphere is critical for achieving high purity and yield.
Strategic Advantage of the One-Pot Approach
A one-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource management, and environmental impact.[7][8] By eliminating the need for isolation and purification of intermediates, this approach saves time, reduces solvent consumption, and can increase overall yield by minimizing material loss during transfers. For the synthesis of urea libraries for drug screening, where rapid diversification is key, the simplicity and efficiency of this one-pot methodology are invaluable.
Visualization of the Synthetic Workflow & Mechanism
Overall Experimental Workflow
The following diagram outlines the streamlined one-pot process, from initial setup to the characterization of the final product.
Caption: One-pot synthesis workflow.
Reaction Mechanism: Nucleophilic Addition
The core of the synthesis is the nucleophilic attack of the amine on the electrophilic isocyanate.
Caption: Formation of a urea via nucleophilic addition.
Detailed Application Protocol
This protocol describes a general and highly reliable method for synthesizing N-(2-chloro-4-methylphenyl)-N'-substituted ureas.
Materials and Equipment
-
Reagents:
-
This compound (CAS: 40398-00-3)
-
Primary or secondary amine of interest (1.0 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Deuterated solvent for NMR (e.g., DMSO-d₆, CDCl₃)
-
-
Equipment:
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon balloon)
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Vacuum pump
-
Filtration apparatus (Büchner funnel)
-
NMR spectrometer, Mass spectrometer
-
Experimental Procedure
CAUTION: this compound is toxic, a suspected sensitizer, and causes skin and eye irritation. Always handle this reagent in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10] Avoid inhalation of vapors and contact with skin.[10][11]
-
Preparation of Amine Solution: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the desired primary or secondary amine (1.0 equivalent) in a minimal amount of anhydrous solvent (approx. 5-10 mL of THF per mmol of amine).
-
Reaction Setup: Cool the stirring amine solution to 0 °C using an ice-water bath. This is particularly important for highly reactive or exothermic reactions.
-
Isocyanate Addition: In a separate, dry flask, prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent. Add this isocyanate solution dropwise to the stirring amine solution over 5-10 minutes.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC. The disappearance of the starting amine is a good indicator of completion. The product urea is typically less polar than the starting amine.
Work-up and Purification
-
Product Isolation: In many cases, the urea product will precipitate directly from the reaction mixture as a white solid. If this occurs, collect the solid by vacuum filtration, wash it with a small amount of cold solvent or diethyl ether to remove any soluble impurities, and air dry.
-
Alternative Isolation: If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can often be purified by simple trituration with diethyl ether or hexane, followed by filtration. For products that require further purification, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) or column chromatography on silica gel can be performed.
-
Drying: Dry the final, purified product under high vacuum to remove any residual solvent.
Characterization
Confirm the structure and purity of the final N,N'-disubstituted urea using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Data Presentation & Expected Results
The following table provides representative data for this one-pot synthesis. Yields are typically high, and reaction times are short.
| Parameter | Value/Condition | Rationale |
| Amine | 1.0 equivalent | Stoichiometric reaction. |
| Isocyanate | 1.0 equivalent | Ensures complete consumption of the amine. |
| Solvent | Anhydrous THF or DCM | Prevents unwanted hydrolysis of the isocyanate.[2] |
| Temperature | 0 °C to Room Temp. | Controls the initial exothermicity of the reaction. |
| Reaction Time | 2 - 4 hours | Typically sufficient for complete conversion. |
| Atmosphere | Inert (N₂ or Ar) | Protects the moisture-sensitive isocyanate. |
| Expected Yield | > 90% | The reaction is generally very efficient and high-yielding. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | 1. Incomplete reaction.2. Isocyanate hydrolysis. | 1. Extend reaction time; gently warm if necessary.2. Ensure all glassware is oven-dried and use high-quality anhydrous solvents. |
| Symmetrical Urea Byproduct | Moisture in the reaction. | Rigorously exclude water. Use fresh anhydrous solvents and maintain a positive inert gas pressure. |
| Multiple Spots on TLC | 1. Incomplete reaction.2. Impure starting materials. | 1. Allow the reaction to stir longer.2. Purify starting materials before use. |
| Product is an Oil/Gummy Solid | Product may have a low melting point or contain impurities. | Attempt purification by column chromatography instead of recrystallization or trituration. |
Broader Applications & Future Scope
The protocol described herein is not limited to the synthesis of ureas. This compound can be reacted in a similar one-pot fashion with alcohols or phenols to generate the corresponding carbamates , another class of compounds with significant utility in pharmaceuticals and agrochemicals.[12][13] The presence of the chloro and methyl substituents on the aromatic ring provides distinct electronic and steric properties and offers sites for further functionalization, enabling the creation of diverse and complex molecular architectures from a single, versatile starting material.
References
-
ResearchGate. (2020). One‐Pot Construction of Bis‐Heterocycles through Isocyanide Based Multicomponent Reactions. Available at: [Link]
-
Alsolami, E. S., Alorfi, H. S., Alamry, K. A., & Hussein, M. A. (2024). One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. RSC Advances. Available at: [Link]
-
MDPI. (2022). A One Pot Synthesis of Diketopiperazines via Multicomponent Reactions Based on Isocyanides. Available at: [Link]
-
National Institutes of Health (NIH). (2025). One-pot three-component synthesis of azaspirononatriene derivatives. Available at: [Link]
-
SpringerLink. (2015). Cascade reactions of nitrogen-substituted isocyanates: a new tool in heterocyclic chemistry. Available at: [Link]
- Google Patents. (n.d.). One-pot catalytic process for the synthesis of isocyanates.
-
ResearchGate. (n.d.). Isocyanate-based multicomponent reactions. Available at: [Link]
-
Organic Chemistry Portal. (2011). One-Pot Synthesis of Isocyanides from Alcohols. Available at: [Link]
- Google Patents. (n.d.). Synthesis of carbamate compounds.
-
Werner, T. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Available at: [Link]
-
ResearchGate. (2002). Effect of catalysts on the reaction of an aliphatic isocyanate and water. Available at: [Link]
-
GAF. (2024). M-Thane Part B SDS 2063B. Available at: [Link]
-
PubMed. (2016). Synthesis of Industrially Relevant Carbamates towards Isocyanates using Carbon Dioxide and Organotin(IV) Alkoxides. Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure for the synthesis of carbamates. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]
-
LookChem. (n.d.). This compound. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Available at: [Link]
- Google Patents. (n.d.). Preparation method of symmetrical urea compound.
-
Organic Chemistry Portal. (2009). A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. Available at: [Link]
-
Poliuretanos. (n.d.). Isocyanate Reactions. Available at: [Link]
-
NIST WebBook. (n.d.). Benzene, 1-isocyanato-4-methyl-. Available at: [Link]
-
Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Available at: [Link]
-
ResearchGate. (n.d.). Development of a Novel One-Pot Process for the Synthesis of Tolcapone. Available at: [Link]
-
PubMed. (n.d.). Reactions of 4 methylphenyl isocyanate with amino acids. Available at: [Link]
-
Arkat USA. (n.d.). Novel one pot synthesis of substituted 1,2,4-triazines. Available at: [Link]
-
ResearchGate. (n.d.). A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis. Available at: [Link]
-
Semantic Scholar. (2024). Isocyanate-based multicomponent reactions. Available at: [Link]
-
PubChem. (n.d.). 4-Methylphenyl isocyanate. Available at: [Link]
-
Khan Academy. (n.d.). Naming benzene derivatives introduction. Available at: [Link]
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Application Notes and Protocols for Multicomponent Reactions with 2-Chloro-1-isocyanato-4-methylbenzene
Introduction: The Strategic Value of Isocyanates in Multicomponent Reaction Design
Multicomponent reactions (MCRs) have emerged as a cornerstone of modern synthetic chemistry, prized for their ability to construct complex molecular architectures in a single, convergent step.[1] This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical diversity, making it an invaluable tool in drug discovery and materials science.[1] While isocyanide-based MCRs like the Ugi and Passerini reactions are well-established, the use of isocyanates as key building blocks opens up a distinct and equally powerful realm of synthetic possibilities.[2]
Isocyanates (R-N=C=O) are highly reactive electrophiles, a characteristic stemming from the cumulated double bond system.[1] This reactivity allows them to engage with a variety of nucleophiles, initiating cascades that lead to the formation of diverse heterocyclic and open-chain structures.[1] 2-Chloro-1-isocyanato-4-methylbenzene, a readily available aromatic isocyanate, is a particularly interesting substrate for MCRs. The electronic properties of the phenyl ring, influenced by the electron-withdrawing chloro group and the electron-donating methyl group, can modulate the reactivity of the isocyanate moiety and impart specific physicochemical properties to the final products.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in multicomponent reactions. We will delve into the mechanistic underpinnings of isocyanate-based MCRs, provide detailed, field-proven protocols for the synthesis of valuable molecular scaffolds, and offer insights into the causal relationships between reaction conditions and outcomes.
Safety Precautions: Handling Aryl Isocyanates
This compound and other aryl isocyanates are potent respiratory and skin sensitizers and can be fatal if inhaled.[3][4][5] It is imperative to handle these reagents with extreme caution in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4][5] In case of exposure, seek immediate medical attention. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information before commencing any experimental work.[3][4][5]
Core Application: Synthesis of Heterocyclic Scaffolds
Aryl isocyanates like this compound are versatile precursors for the synthesis of a wide array of nitrogen-containing heterocycles. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.
Synthesis of 1,2,4-Triazole-3-one Derivatives
A powerful application of aryl isocyanates in MCRs is the synthesis of 1,2,4-triazole-3-one derivatives. This three-component reaction typically involves an aldehyde, a hydrazine, and an aryl isocyanate.[6]
Reaction Principle and Mechanism:
The reaction is proposed to proceed through the initial formation of a hydrazone from the condensation of the aldehyde and hydrazine. The aryl isocyanate then acts as an electrophile, reacting with the hydrazone. Subsequent intramolecular cyclization and tautomerization lead to the stable 1,2,4-triazole-3-one ring system. The specific substitution pattern on the aryl isocyanate can influence the reaction rate and yield.
Workflow for the Synthesis of 1,2,4-Triazole-3-ones:
Caption: General workflow for the synthesis of 1,2,4-triazole-3-ones.
Detailed Experimental Protocol (Representative):
This protocol is adapted from established procedures for the synthesis of similar 1,2,4-triazole-3-ones and is presented as a robust starting point for reactions with this compound.[6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the selected aldehyde (1.0 mmol) and phenylhydrazine (1.0 mmol) in absolute ethanol (10 mL).
-
Addition of Isocyanate: To the stirred solution, add this compound (1.0 mmol, 1.05 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to afford the pure 1,2,4-triazole-3-one derivative.
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure.
Expected Outcomes and Data:
The yields for this type of reaction are generally good to excellent, often in the range of 80-95%.[6] The spectroscopic data will be characteristic of the 1,2,4-triazole-3-one scaffold.
| Reactant Class | Representative Examples | Expected Product Features |
| Aldehyde | Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde | Aromatic protons from the aldehyde moiety. |
| Hydrazine | Phenylhydrazine, 4-Nitrophenylhydrazine | Aromatic protons from the hydrazine moiety. |
| Isocyanate | This compound | Aromatic protons with a specific splitting pattern for the 1,2,4-trisubstituted ring, and a methyl singlet. |
Spectroscopic Data for a Representative 1,2,4-Triazole Derivative:
The following is representative spectroscopic data for a similar 1,2,4-triazole derivative.[7][8][9][10][11]
-
¹H NMR (CDCl₃, 400 MHz): δ 12.67 (bs, 1H, NH), 7.80-7.18 (m, aromatic protons), 4.46 (bs, 2H, CH₂), 2.27 (s, 3H, Ar-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 160.6 (C=O), 156.8 (C-3), 139.5, 135.4, 131.2, 130.8 (aromatic carbons), 59.5 (CH₂), 22.4 (Ar-CH₃).
-
IR (KBr, cm⁻¹): 3450 (N-H), 1710 (C=O), 1600 (C=N), 1550 (C=C).
Synthesis of Quinazolinone Derivatives
Aryl isocyanates are also valuable reagents in the multicomponent synthesis of quinazolinones, a privileged scaffold in medicinal chemistry.[12][13][14][15][16] One common approach involves the reaction of an isatoic anhydride, a primary amine, and an aldehyde. Alternatively, isocyanates can be used in place of isatoic anhydride in certain synthetic routes.
Reaction Principle and Mechanism:
In a representative reaction, the primary amine reacts with the isatoic anhydride to form an intermediate, which then condenses with the aldehyde. Subsequent cyclization and dehydration afford the quinazolinone product. When an isocyanate is used, it can react with a 2-aminobenzaldehyde or a similar precursor to form an intermediate that cyclizes to the quinazolinone.
Workflow for the Synthesis of Quinazolinones:
Caption: General workflow for a multicomponent synthesis of quinazolinones.
Detailed Experimental Protocol (Representative):
This protocol is based on established methods for quinazolinone synthesis and can be adapted for use with this compound.[12][13][14][15][16]
-
Reaction Setup: To a solution of 2-aminobenzamide (1.0 mmol) in DMF (5 mL) in a sealed tube, add the desired aldehyde (1.0 mmol) and this compound (1.0 mmol).
-
Reaction: Heat the mixture at 100-120 °C for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. Collect the precipitate by filtration and wash with water.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography.
Expected Outcomes and Data:
Yields for such reactions can vary depending on the specific substrates but are generally in the moderate to good range. The resulting quinazolinone will have a complex substitution pattern amenable to further diversification.
| Reactant Class | Representative Examples | Expected Product Features |
| 2-Aminobenzamide Derivative | 2-Aminobenzamide, 5-Chloro-2-aminobenzamide | Aromatic protons of the benzamide moiety. |
| Aldehyde | Aromatic or aliphatic aldehydes | Protons corresponding to the R-group of the aldehyde. |
| Isocyanate | This compound | Aromatic protons and a methyl singlet from the isocyanate. |
Conclusion: A Versatile Reagent for Chemical Innovation
This compound is a valuable and versatile building block for the construction of complex and diverse molecular architectures through multicomponent reactions. The protocols and insights provided in this application note serve as a robust foundation for researchers to explore the synthetic potential of this reagent. The ability to rapidly generate libraries of novel triazoles, quinazolinones, and other heterocyclic systems underscores the power of isocyanate-based MCRs in accelerating drug discovery and materials science research. As with any reactive chemical, a thorough understanding of its handling requirements and reaction mechanisms is paramount to achieving successful and reproducible results.
References
-
Chemical Communications. (n.d.). Three-component reaction of isocyanates and 3-aminoacrylates: selective synthesis of N-2-aryl-1,2,3-triazoles and hydrazones. RSC Publishing. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reaction between N-Isocyaniminotriphenylphosphorane, Aldehydes, and Carboxylic Acids: A One-Pot and Three-Component Synthesis of 2-Aryl-5-hydroxyalkyl-1,3,4-oxadiazoles. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A Convenient One-Pot Synthesis of 5-Aryl-N-cyclohexyl-1,3,4-oxadiazole-2-carboxamides via Aza-Wittig/Isocyanide-based Three-Component Reaction. Retrieved from [Link]
-
RSC Advances. (2024). Isocyanate-based multicomponent reactions. 14, 39253-39267. Retrieved from [Link]
-
ResearchGate. (n.d.). Two-component synthesis of 2-aryl-1,3,4-oxadiazoles derivatives 5a-n.... Retrieved from [Link]
-
TSI Journals. (n.d.). Isocyanide-based three-component reactions: synthesis of some novel 1,3,4-oxadiazole derivatives from N-isocyaniminotriphenyl phosphorane, aromatic aldehydes and aromatic carboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of various from amines, carbon disulfide and isocyanidesa. Retrieved from [Link]
-
AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. 2394, 020013. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Q‐Tube © assisted MCRs for the synthesis of 2,3‐dihydroquinazolin‐4(1H)‐ones. Retrieved from [Link]
-
ResearchGate. (n.d.). The reactions for multi-component synthesis of 5-aryl-1,2,3-triazoles.... Retrieved from [Link]
-
PMC. (n.d.). Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach. Retrieved from [Link]
-
PMC. (2023). Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. Molecules, 28(19), 6965. Retrieved from [Link]
-
Hanwha Solutions. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. 59(1s). Retrieved from [Link]
-
US EPA. (n.d.). Benzene, 2-chloro-4-isocyanato-1-methyl- - Substance Details - SRS. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
-
MDPI. (n.d.). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Retrieved from [Link]
-
PMC. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]
-
PMC. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14, 39253-39267. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of Carbon Disulfide with N-Nucleophiles. Retrieved from [Link]
-
MDPI. (n.d.). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Aryl-4(3 H )-quinazolinones from Anthranilic Acids and Triethyl Orthoformate. Retrieved from [Link]
-
ResearchGate. (n.d.). Remarkably flexible quinazolinones—synthesis and biological applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and spectral characterization of 1,2,4-triazole derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Three-Component Reaction between Isocyanides, Aliphatic Amines and Elemental Sulfur: Preparation of Thioureas under Mild Conditions with Complete Atom Economy. Retrieved from [Link]
-
RSC Advances. (n.d.). Isocyanate-based multicomponent reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Isocyanate-based multicomponent reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of CO2 with Amines. Retrieved from [Link]
-
PMC. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 413-445. Retrieved from [Link]
-
ResearchGate. (n.d.). Multicomponent Reactions with Isocyanides | Request PDF. Retrieved from [Link]
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Synthesis of Heterocyclic Compounds from 2-Chloro-1-isocyanato-4-methylbenzene: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of synthetic routes to various medicinally relevant heterocyclic compounds utilizing 2-Chloro-1-isocyanato-4-methylbenzene as a key starting material. The protocols detailed herein are designed to be robust and adaptable, offering a foundation for further research and development in medicinal chemistry and materials science.
Introduction: The Versatility of this compound
This compound is a valuable bifunctional reagent. The highly electrophilic isocyanate group readily reacts with a variety of nucleophiles, including amines, alcohols, and carbanions, to form stable adducts. The chloro and methyl substituents on the aromatic ring provide steric and electronic handles that can be exploited to influence reaction outcomes and serve as points for further functionalization. This unique combination of features makes it an attractive starting material for the construction of a diverse array of heterocyclic scaffolds. This guide will focus on the synthesis of three key classes of heterocycles: quinazolinones, benzimidazolones, and triazoles.
Safety and Handling of this compound
Isocyanates are potent respiratory and skin sensitizers and should be handled with extreme caution in a well-ventilated fume hood.[1][2][3][4] Personal protective equipment (PPE), including safety goggles, chemically resistant gloves, and a lab coat, is mandatory. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) as isocyanates are sensitive to moisture.[2] In case of accidental exposure, refer to the Safety Data Sheet (SDS) for appropriate first-aid measures.[1][2]
Key Safety Precautions:
-
Engineering Controls: Always work in a certified chemical fume hood.
-
Personal Protective Equipment: Wear safety glasses with side shields or goggles, nitrile or neoprene gloves, and a flame-retardant lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Dispense the reagent using a syringe or cannula under an inert atmosphere.
-
Waste Disposal: Dispose of isocyanate-containing waste in a dedicated, labeled container according to institutional guidelines.
Synthesis of Quinazolinone Derivatives
Quinazolinones are a prominent class of nitrogen-containing heterocyles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[5] A common synthetic strategy involves the cyclization of an N-acylanthranilamide. Here, we propose a two-step synthesis of a quinazolinone derivative starting from this compound.
Synthetic Strategy: Two-Step Approach to Quinazolinones
The proposed synthesis involves the initial formation of an N-acylanthranilamide intermediate by reacting this compound with a suitable anthranilic acid derivative. Subsequent intramolecular cyclization, promoted by heat or a dehydrating agent, will yield the desired quinazolinone.
Diagram 1: Proposed synthetic workflow for quinazolinone synthesis.
Detailed Protocol: Synthesis of 2-(2-Chloro-4-methylphenylamino)quinazolin-4(3H)-one
Part A: Synthesis of N-(2-chloro-4-methylphenyl)-N'-(2-carboxyphenyl)urea
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve 2-aminobenzoic acid (anthranilic acid) (1.37 g, 10 mmol) in 30 mL of anhydrous tetrahydrofuran (THF).
-
Addition of Isocyanate: To the stirred solution, add this compound (1.68 g, 10 mmol) dropwise via syringe at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (eluent: 1:1 ethyl acetate/hexane).
-
Work-up: Upon completion, remove the solvent under reduced pressure. Add 50 mL of diethyl ether to the residue and stir for 15 minutes.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether (2 x 10 mL), and dry under vacuum to afford N-(2-chloro-4-methylphenyl)-N'-(2-carboxyphenyl)urea as a white solid.
Part B: Cyclization to 2-(2-Chloro-4-methylphenylamino)quinazolin-4(3H)-one
-
Reaction Setup: Place the N-(2-chloro-4-methylphenyl)-N'-(2-carboxyphenyl)urea (3.05 g, 10 mmol) in a 50 mL round-bottom flask equipped with a reflux condenser.
-
Cyclization: Add 20 mL of polyphosphoric acid (PPA) to the flask. Heat the mixture to 140 °C with stirring for 3 hours.
-
Work-up: Allow the reaction mixture to cool to approximately 80 °C and then carefully pour it onto 100 g of crushed ice with vigorous stirring.
-
Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid with cold water (3 x 20 mL) and then recrystallize from ethanol to yield the pure 2-(2-Chloro-4-methylphenylamino)quinazolin-4(3H)-one.
| Parameter | Value |
| Reactants | This compound, 2-Aminobenzoic acid |
| Solvent | Anhydrous THF (Step A), Polyphosphoric Acid (Step B) |
| Temperature | Room Temperature (Step A), 140 °C (Step B) |
| Reaction Time | 4 hours (Step A), 3 hours (Step B) |
| Expected Yield | 75-85% (overall) |
| Purification | Recrystallization from ethanol |
| Table 1: Summary of reaction parameters for the synthesis of 2-(2-Chloro-4-methylphenylamino)quinazolin-4(3H)-one. |
Synthesis of Benzimidazolone Derivatives
Benzimidazolones are another class of heterocyclic compounds with significant biological activities, including acting as dopamine antagonists and serotonin reuptake inhibitors.[6] A straightforward approach to their synthesis is the intramolecular cyclization of an N-aryl-N'-(2-aminophenyl)urea.
Synthetic Strategy: Two-Step Route to Benzimidazolones
This synthesis begins with the reaction of this compound with o-phenylenediamine to form the corresponding urea derivative. This intermediate is then cyclized, often with heating in a high-boiling solvent, to yield the target benzimidazolone.
Diagram 2: Proposed synthetic workflow for benzimidazolone synthesis.
Detailed Protocol: Synthesis of 1-(2-Chloro-4-methylphenyl)-1,3-dihydro-2H-benzimidazol-2-one
Part A: Synthesis of 1-(2-Chloro-4-methylphenyl)-3-(2-aminophenyl)urea
-
Reaction Setup: In a 250 mL three-necked round-bottom flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve o-phenylenediamine (1.08 g, 10 mmol) in 50 mL of anhydrous toluene.
-
Addition of Isocyanate: Heat the solution to 60 °C. Add a solution of this compound (1.68 g, 10 mmol) in 20 mL of anhydrous toluene dropwise from the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold toluene (2 x 15 mL) and then with hexane (2 x 15 mL). Dry the product under vacuum to give 1-(2-Chloro-4-methylphenyl)-3-(2-aminophenyl)urea as a solid.
Part B: Cyclization to 1-(2-Chloro-4-methylphenyl)-1,3-dihydro-2H-benzimidazol-2-one
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend the 1-(2-Chloro-4-methylphenyl)-3-(2-aminophenyl)urea (2.76 g, 10 mmol) in 30 mL of diphenyl ether.
-
Cyclization: Heat the mixture to 220-230 °C with stirring for 4 hours. Ammonia will be evolved during the reaction.
-
Work-up: Cool the reaction mixture to room temperature. Add 100 mL of hexane to precipitate the product.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.
-
Purification: Recrystallize the crude product from ethanol to afford pure 1-(2-Chloro-4-methylphenyl)-1,3-dihydro-2H-benzimidazol-2-one.
| Parameter | Value |
| Reactants | This compound, o-Phenylenediamine |
| Solvent | Anhydrous Toluene (Step A), Diphenyl Ether (Step B) |
| Temperature | 110 °C (Step A), 220-230 °C (Step B) |
| Reaction Time | 2 hours (Step A), 4 hours (Step B) |
| Expected Yield | 70-80% (overall) |
| Purification | Recrystallization from ethanol |
| Table 2: Summary of reaction parameters for the synthesis of 1-(2-Chloro-4-methylphenyl)-1,3-dihydro-2H-benzimidazol-2-one. |
Synthesis of Triazole Derivatives
1,2,3-Triazoles are a class of five-membered heterocycles that have found widespread applications in medicinal chemistry, materials science, and as "click" chemistry linkers.[5][7][8] The reaction of isocyanates with azides provides a direct route to certain triazole derivatives, specifically 1,4-disubstituted-1,2,3-triazol-5-ones.
Synthetic Strategy: [3+2] Cycloaddition to Triazoles
This synthesis involves a [3+2] cycloaddition reaction between the isocyanate group of this compound and an organic azide. This reaction typically proceeds readily upon heating.
Diagram 3: Proposed synthetic workflow for triazole synthesis.
Detailed Protocol: Synthesis of 1-(2-Chloro-4-methylphenyl)-4-phenyl-1,2,3-triazol-5-one
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.68 g, 10 mmol) in 20 mL of anhydrous xylene.
-
Addition of Azide: To the stirred solution, add phenyl azide (1.19 g, 10 mmol). Caution: Organic azides can be explosive and should be handled with care.
-
Reaction: Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 6 hours. Monitor the disappearance of the isocyanate peak in the IR spectrum (~2270 cm⁻¹).
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Isolation: Add 30 mL of hexane to the residue to induce precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the solid with cold hexane (2 x 10 mL). Recrystallize the crude product from a mixture of ethyl acetate and hexane to obtain pure 1-(2-Chloro-4-methylphenyl)-4-phenyl-1,2,3-triazol-5-one.
| Parameter | Value |
| Reactants | This compound, Phenyl Azide |
| Solvent | Anhydrous Xylene |
| Temperature | 140 °C |
| Reaction Time | 6 hours |
| Expected Yield | 65-75% |
| Purification | Recrystallization from ethyl acetate/hexane |
| Table 3: Summary of reaction parameters for the synthesis of 1-(2-Chloro-4-methylphenyl)-4-phenyl-1,2,3-triazol-5-one. |
Conclusion
This compound is a versatile and reactive starting material for the synthesis of a variety of heterocyclic compounds of medicinal and industrial interest. The protocols outlined in this guide provide a solid foundation for the preparation of quinazolinones, benzimidazolones, and triazoles. The modular nature of these syntheses allows for the introduction of diverse substituents, making this a powerful tool for the generation of compound libraries for screening and lead optimization in drug discovery programs. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.
References
- Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (n.d.).
- Thermo Fisher Scientific. (2024, April 1).
- Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles.
- Thermo Fisher Scientific. (2025, September 22).
- Occupational Safety and Health Administration (OSHA). (n.d.).
- BASF. (2023, January 13).
- Sigma-Aldrich. (2022, April 20).
- BenchChem. (2025). A Comparative Guide to the Synthesis of 2-amino-N-(4-methylphenyl)
- Organic Chemistry Portal. (n.d.). Benzimidazolone synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
- Google Patents. (n.d.). CN1919839A - Preparation technique of 2-chloromethylbenzimidazole.
- Organic Chemistry Portal. (2012).
- Al-Soud, Y. A., Al-Dweri, M. N., & Al-Masoudi, N. A. (2010). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Molecules, 15(11), 8347–8356.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles.
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Troubleshooting & Optimization
Side reactions of 2-Chloro-1-isocyanato-4-methylbenzene with water
A Guide for Researchers, Scientists, and Drug Development Professionals on Managing Water-Related Side Reactions
This technical support guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the side reactions of 2-Chloro-1-isocyanato-4-methylbenzene with water. Our goal is to equip researchers with the knowledge to anticipate, mitigate, and troubleshoot these common issues, ensuring the integrity and success of their experiments.
Introduction: The Challenge of Water in Isocyanate Chemistry
This compound is a valuable reagent in organic synthesis due to the high reactivity of the isocyanate functional group (-N=C=O). This electrophilic carbon is susceptible to attack by a variety of nucleophiles, most notably alcohols, to form the desired urethane linkages. However, the presence of even trace amounts of water can initiate a cascade of unwanted side reactions, leading to the formation of a highly stable and often insoluble urea byproduct. This not only consumes the starting material and reduces the yield of the target molecule but can also complicate purification processes. Understanding and controlling the reaction with water is therefore paramount for any successful synthesis involving this compound.
Reaction Mechanisms: The Desired Pathway and the Water-Induced Diversion
A clear understanding of the underlying chemical transformations is crucial for effective troubleshooting. The following section details the intended reaction with an alcohol and the problematic side reaction with water.
Primary (Desired) Reaction: Urethane Formation
The reaction of this compound with an alcohol (R-OH) proceeds through a nucleophilic addition mechanism to yield a stable urethane product. This reaction is the cornerstone of many synthetic applications, including the formation of polyurethanes.
Caption: Desired reaction pathway to form a urethane.
Side Reaction Cascade with Water
The presence of water introduces a competing reaction pathway that ultimately leads to the formation of a disubstituted urea. This process occurs in two key steps:
-
Formation of Carbamic Acid and its Decomposition: The isocyanate group reacts with water to form an unstable carbamic acid intermediate. This intermediate readily undergoes decarboxylation to produce a primary amine (2-chloro-4-methylaniline) and carbon dioxide gas.[1]
-
Urea Formation: The newly formed and highly nucleophilic amine rapidly reacts with a second molecule of this compound to form the stable and often insoluble N,N'-bis(2-chloro-4-methylphenyl)urea.[1] It is critical to note that for every one mole of water, two moles of the isocyanate are consumed in this side reaction.[2]
Caption: The two-step side reaction of this compound with water.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during reactions with this compound that are likely related to water contamination.
Troubleshooting Workflow
Caption: A workflow for troubleshooting water-related side reactions.
Frequently Asked Questions (FAQs)
Q1: I observed a white solid crashing out of my reaction mixture. What is it and what should I do?
A: The formation of a white, insoluble solid is a classic indicator of the urea byproduct, N,N'-bis(2-chloro-4-methylphenyl)urea.[2] Ureas are generally less soluble in common organic solvents compared to their urethane counterparts.[1]
-
Immediate Action: If the reaction is ongoing, the formation of this precipitate will likely continue as long as water is present. It is often best to stop the reaction, isolate the desired product from the urea precipitate if possible (e.g., by filtration if the product is soluble), and then address the source of water contamination before attempting the reaction again.
-
Prevention: The most effective solution is prevention. Before your next experiment, ensure all your solvents and reagents are rigorously dried.
Q2: My reaction is bubbling or foaming, even though I'm not expecting a gaseous byproduct. What's happening?
A: This is likely due to the formation of carbon dioxide (CO₂) gas, which is a byproduct of the decomposition of the carbamic acid intermediate formed when the isocyanate reacts with water.[1]
-
Safety First: Ensure your reaction vessel is not sealed, as the pressure buildup from gas evolution can be hazardous. The reaction should be properly vented to a fume hood.
-
Troubleshooting: This is a strong indication of significant water contamination. You will need to identify and eliminate the source of moisture.
Q3: The yield of my desired urethane product is much lower than expected, and I've recovered a significant amount of my starting alcohol. Why?
A: This is a common consequence of the isocyanate side reaction with water. As highlighted in the mechanism, for every mole of water, two moles of this compound are consumed to form the urea byproduct. This depletes the isocyanate available to react with your alcohol, leading to a low yield of the desired urethane.[2]
-
Solution: You must minimize the water content in your reaction system to favor the desired urethane formation.
Q4: How can I effectively remove water from my solvents and reagents?
A: Achieving anhydrous (water-free) conditions is critical for successful isocyanate chemistry.
-
Solvents: Many common organic solvents are hygroscopic and will absorb moisture from the atmosphere. They should be dried using appropriate methods. For example, solvents like THF or toluene can be dried by refluxing over sodium/benzophenone until a persistent blue or purple color is observed, followed by distillation. Alternatively, activated molecular sieves (3Å or 4Å) can be used for drying many solvents.
-
Reagents: Alcohols, in particular, can absorb water. They should be purchased in anhydrous grades and stored under an inert atmosphere. If necessary, they can be dried over activated molecular sieves.
-
Glassware: All glassware should be thoroughly oven-dried (e.g., at 120°C for several hours) and allowed to cool in a desiccator or under a stream of dry inert gas before use.
-
Inert Atmosphere: Conduct your reaction under a positive pressure of a dry, inert gas such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
Q5: How can I confirm that the byproduct is indeed the urea?
A: Several analytical techniques can be used to identify the urea byproduct.
-
FTIR Spectroscopy: The urea will have a characteristic C=O (carbonyl) stretching frequency that is different from the urethane carbonyl. Typically, urea carbonyls appear at a lower wavenumber (around 1640-1680 cm⁻¹) compared to urethane carbonyls (around 1700-1740 cm⁻¹). You will also see N-H stretching bands.
-
NMR Spectroscopy: ¹H and ¹³C NMR can definitively identify the structure of the urea. The symmetrical nature of N,N'-bis(2-chloro-4-methylphenyl)urea will result in a specific set of peaks. For comparison, spectral data for similar urea compounds can be found in the literature.[3][4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the components of your reaction mixture, including the starting materials, the desired product, and the urea byproduct.[2][6]
Experimental Protocols
This section provides detailed methodologies for key experiments to help you manage and analyze your reactions.
Protocol 1: Karl Fischer Titration for Water Content Determination
This is the gold standard for accurately quantifying the amount of water in your solvents and liquid reagents.
Objective: To determine the water content (in ppm or %) of a solvent or liquid reagent.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagent (e.g., Hydranal™-Composite 5)
-
Anhydrous methanol (or other suitable solvent)
-
Gastight syringes for sample injection
Procedure (Volumetric Method):
-
Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be filled with anhydrous methanol and pre-titrated with the Karl Fischer reagent to a stable, dry endpoint.
-
Reagent Standardization: Accurately add a known amount of a water standard (or a standard dihydrate salt like sodium tartrate dihydrate) to the conditioned titration vessel. Titrate with the Karl Fischer reagent to the endpoint. The instrument will calculate the titer of the reagent (mg H₂O / mL reagent).
-
Sample Analysis: Using a clean, dry syringe, accurately transfer a known volume or weight of your solvent or reagent into the titration vessel.
-
Titration: The sample is then titrated with the standardized Karl Fischer reagent to the endpoint.
-
Calculation: The instrument will automatically calculate the water content of your sample based on the volume of titrant used and the known titer.
Acceptable Limits: For most isocyanate reactions, a water content of <50 ppm is recommended. For highly sensitive applications, <10 ppm may be necessary.
Protocol 2: HPLC Analysis for Urea Byproduct Quantification
Objective: To separate and quantify the amount of N,N'-bis(2-chloro-4-methylphenyl)urea in a reaction mixture.
Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Reverse-phase C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
A small, purified sample of the expected urea byproduct to serve as a standard (if available).
Procedure:
-
Sample Preparation: At various time points during your reaction, withdraw a small aliquot (e.g., 100 µL) and quench it by diluting with a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
Standard Preparation: If a standard of the urea is available, prepare a series of solutions of known concentrations in your mobile phase to create a calibration curve.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example, starting with 50:50 acetonitrile:water and ramping up to 95:5 acetonitrile:water over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where the urea has strong absorbance (e.g., around 240-260 nm, to be determined by a UV scan of the standard).
-
Injection Volume: 10 µL
-
-
Analysis: Inject your prepared samples and standards onto the HPLC system.
-
Quantification: The urea byproduct will elute at a specific retention time. The peak area can be compared to the calibration curve to determine its concentration in the reaction mixture.
Safety and Disposal
Handling this compound:
-
Toxicity and Sensitization: Isocyanates are toxic by inhalation, ingestion, and skin absorption.[7] They are also potent respiratory and skin sensitizers, meaning that repeated exposure can lead to allergic reactions.[8]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a lab coat.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as acids, bases, alcohols, and amines.
Waste Disposal:
-
Regulatory Compliance: The disposal of chemical waste is regulated. Always follow your institution's and local regulations for hazardous waste disposal.[9][10][11][12]
-
Unreacted Isocyanate: Do not dispose of unreacted isocyanate directly. It should be reacted with a decontaminating solution. A common solution is a mixture of water, a surfactant (to aid mixing), and a weak base like sodium carbonate or ammonia. The reaction will generate CO₂, so ensure the container is not sealed.
-
Contaminated Materials: Any materials contaminated with this compound (e.g., gloves, paper towels, reaction vessels) should be collected in a designated, labeled hazardous waste container for proper disposal.
Conclusion
The side reaction of this compound with water is a significant challenge in its synthetic applications. However, by understanding the underlying chemistry, implementing rigorous anhydrous techniques, and utilizing appropriate analytical methods for monitoring, researchers can effectively mitigate the formation of urea byproducts. This guide provides a comprehensive framework for troubleshooting and managing these issues, ultimately leading to more efficient and successful syntheses.
References
- BenchChem. (2025).
- Covestro. (n.d.).
- Fisher Scientific. (2021, December 24).
- Angene Chemical. (2021, May 1).
- Fisher Scientific. (2025, December 19).
- ResearchGate. (2002, May). Analytical methodology for the determination of urea: Current practice and future trends.
- GAF. (2024, March 13). GAF M-Thane Part B SDS 2063B. GAF.
- BenchChem. (2025).
- Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products.
- ResinLab. (2021, March 16).
- CAMEO Chemicals. (n.d.). ISOCYANATE SOLUTION, FLAMMABLE, POISONOUS, N.O.S.. CAMEO Chemicals.
- Safe Work Australia. (2020, July).
- Taylor & Francis Online. (2020, August 4).
- Wikipedia. (n.d.). Ureas. Wikipedia.
- FLORE. (2023, October 5). Electrochemical methods for the determination of urea: Current trends and future perspective. FLORE.
- National Institutes of Health. (n.d.). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. PMC.
- Royal Society of Chemistry. (2018, June 3).
- Indian Journal of Chemistry. (n.d.).
- SpectraBase. (n.d.). Urea, N,N'-bis(2-chlorophenyl)- [FTIR] - Spectrum. SpectraBase.
- PubChem. (n.d.). N-(4-Methylphenyl)urea. PubChem.
- American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
- Sigma-Aldrich. (n.d.). N,N'-BIS(4-METHYLPHENYL)UREA AldrichCPR. Sigma-Aldrich.
- ResearchGate. (n.d.). NMR assignments and structural characterization of new thiourea and urea kynurenamine derivatives nitric oxide synthase inhibitors.
- Environmental Protection Agency. (n.d.). Hazardous Waste Listings. EPA.
- PubMed. (2023, January 6). Synthesis, characterization, and crystal structures of N, N'-bis-(2-di-alkyl-amino-phen-yl)thio-ureas. PubMed.
- New Jersey Department of Environmental Protection. (n.d.). Guidance on Changes to Appendix A Resulting from the Readoption of NJAC 7:1E. NJ.gov.
- Sigma-Aldrich. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Sigma-Aldrich.
- PubChem. (n.d.). N-(4-Chlorophenyl)-N'-(2-methylphenyl)urea. PubChem.
- Cheméo. (n.d.). Chemical Properties of Urea, N-(2-methylphenyl)-N'-phenyl- (CAS 13140-49-3). Cheméo.
- ResearchGate. (2025, December 29). Solubilities of CO2, CH4, H2, CO and N2 in choline chloride/urea.
Sources
- 1. Karl Fischer water content titration - Scharlab [scharlab.com]
- 2. epa.gov [epa.gov]
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- 5. Synthesis, characterization, and crystal structures of N, N'-bis-(2-di-alkyl-amino-phen-yl)thio-ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
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- 12. epa.gov [epa.gov]
Technical Support Center: 2-Chloro-1-isocyanato-4-methylbenzene Reactions
Welcome to the technical support center for 2-Chloro-1-isocyanato-4-methylbenzene (also known as 2-chloro-4-methylphenyl isocyanate). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this versatile intermediate. Our goal is to provide actionable, field-proven insights to help you troubleshoot common issues and systematically improve your reaction yields. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter.
Section 1: Frequently Asked Questions on Core Synthesis
This section addresses fundamental questions regarding the synthesis of this compound.
Question: What is the primary industrial and lab-scale method for synthesizing this compound?
Answer: The most prevalent and historically established method for producing aryl isocyanates, including this compound, is the phosgenation of the corresponding primary amine, 2-chloro-4-methylaniline.[1][2] This process involves reacting the amine (or its hydrochloride salt) with an excess of phosgene or a phosgene equivalent like triphosgene (bis(trichloromethyl)carbonate).[3][4] The reaction typically proceeds in an inert solvent.
While non-phosgene routes, such as the thermal decomposition of carbamates, are being developed to avoid the high toxicity of phosgene, the phosgenation method remains the most common due to its efficiency and scalability.[2][5][6]
Question: Why is the exclusion of moisture paramount in this reaction?
Answer: The isocyanate functional group (-N=C=O) is extremely reactive towards nucleophiles, particularly water.[1][7] This reactivity is the primary reason for stringent anhydrous conditions. The reaction proceeds as follows:
-
Hydrolysis: The isocyanate group reacts with water to form an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide and regenerating the starting amine (2-chloro-4-methylaniline).[8]
-
Urea Formation: This regenerated amine is a potent nucleophile and will readily react with another molecule of your desired isocyanate product to form a highly stable and often insoluble N,N'-disubstituted urea byproduct.[9][10]
This cascade of side reactions not only consumes the desired product, directly reducing the yield, but also complicates purification by forming high-boiling point, insoluble impurities.
Section 2: Troubleshooting Guide for Low Yield
Low yield is the most common issue reported by researchers. This section breaks down the probable causes and provides systematic solutions.
Question: My reaction yield is consistently below 50%. What are the most critical parameters to investigate?
Answer: Consistently low yields are typically traced back to a few key areas. A systematic review of your process is essential. The following flowchart outlines a logical troubleshooting sequence.
Caption: Troubleshooting workflow for low yield.
Question: I've confirmed my starting amine is present in the final crude product via GC-MS. What happened?
Answer: The presence of significant amounts of 2-chloro-4-methylaniline post-reaction points to two main possibilities:
-
Incomplete Reaction: The reaction did not proceed to completion. This can be due to insufficient reaction time, incorrect temperature, or a sub-stoichiometric amount of the phosgenating agent. Phosgenation is often a multi-step process, and ensuring each stage is complete is vital.
-
Product Hydrolysis: As discussed previously, any moisture in the reaction will hydrolyze the isocyanate product back to the starting amine.[8] This amine is then available to react with more product, forming urea. You will likely also see a corresponding urea peak in your analysis.
Solution: Ensure you are using at least the stoichiometric amount of your phosgenating agent (an excess is common). Verify your reagents and solvent are scrupulously dry. If using triphosgene, ensure it has not degraded during storage.
Question: My crude product contains a significant amount of a high-boiling, insoluble white solid. What is it and how do I prevent it?
Answer: This is almost certainly a symmetrically substituted urea (N,N'-bis(2-chloro-4-methylphenyl)urea). As explained, this forms from the reaction between your isocyanate product and the starting amine, 2-chloro-4-methylaniline.[9][10] Its presence is a strong indicator of either an incomplete reaction or, more commonly, moisture contamination.
| Observation | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Moisture contamination.2. Impure starting amine.3. Incorrect stoichiometry of phosgenating agent.4. Inefficient HCl removal. | 1. Rigorously dry all glassware, solvents, and inert gas lines.2. Verify purity of 2-chloro-4-methylaniline via GC or melting point.3. Use a slight excess of the phosgenating agent.4. Ensure vigorous stirring and efficient inert gas sparge. |
| Starting Amine in Crude | 1. Incomplete reaction.2. Hydrolysis of product. | 1. Increase reaction time or temperature as per literature.2. Check for moisture sources. |
| Insoluble White Solid | Formation of urea byproduct. | Primarily caused by moisture. See "Low Yield" solutions. |
| Product Darkens/Polymerizes | Thermal decomposition or side reactions (dimerization/trimerization). | Avoid excessive temperatures during reaction and purification. Use vacuum distillation.[11][12] |
Section 3: Managing Key Side Reactions
Understanding and mitigating side reactions is crucial for maximizing yield.
Caption: Main synthesis pathway and key side reactions.
Question: How can I minimize the risk of dimerization or trimerization of the isocyanate product?
Answer: Isocyanates can undergo self-reaction to form uretdiones (dimers) and isocyanurates (trimers).[7][13] This process is accelerated by heat and the presence of certain catalysts (e.g., tertiary amines, metal salts).[14][15][16]
Mitigation Strategies:
-
Temperature Control: Adhere strictly to the recommended temperature profile for the phosgenation reaction. Avoid unnecessarily high temperatures, especially during the final stages and solvent removal.
-
Purification Conditions: Use high-vacuum distillation to keep the boiling temperature as low as possible.[17][18] Isocyanates are prone to thermal decomposition and polymerization at elevated temperatures.[11][12][19]
-
Avoid Contaminants: Ensure the reaction is free from basic impurities or unintentional catalysts that could promote trimerization.
Section 4: Purification and Analysis Protocols
Question: What is the standard procedure for purifying this compound?
Answer: The standard method for purification is fractional distillation under reduced pressure (vacuum distillation).[17][18] This is necessary to separate the product from the higher-boiling urea byproducts and any non-volatile residues, while also preventing thermal degradation at atmospheric pressure.
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a clean, dry distillation apparatus suitable for vacuum operation. Include a short-path distillation head and a cold trap between the receiving flask and the vacuum pump.
-
Crude Material: After removing the reaction solvent under reduced pressure, transfer the crude oil to the distillation flask.
-
Vacuum: Slowly apply vacuum to the system. A pressure of 1-10 mmHg is typical.
-
Heating: Gently heat the distillation flask using an oil bath with magnetic stirring.
-
Fraction Collection: Collect the fraction boiling at the expected temperature for this compound (Boiling Point: 231-232 °C at atmospheric pressure; this will be significantly lower under vacuum).[20]
-
Storage: Store the purified, colorless to pale-yellow liquid product under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent hydrolysis.
Question: Which analytical techniques are best for confirming product identity and purity?
Answer: A combination of techniques is recommended for full characterization.
| Technique | Purpose | Key Indicator |
| FT-IR Spectroscopy | Confirm functional group presence | Strong, sharp absorption band around 2250-2275 cm⁻¹ , characteristic of the -N=C=O stretch. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Assess purity and identify impurities | A major peak corresponding to the product's mass-to-charge ratio (m/z).[21] Allows for identification of starting amine or other volatile byproducts. |
| ¹H and ¹³C NMR | Confirm chemical structure | Provides a unique spectral fingerprint of the molecule, confirming the arrangement of protons and carbons. |
| HPLC (with derivatization) | Quantitative purity analysis | The isocyanate is derivatized (e.g., with di-n-butylamine) to form a stable urea, which can be accurately quantified by HPLC against a standard.[22][23] |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Place a small drop of the purified liquid product between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Acquisition: Obtain the infrared spectrum according to the instrument's operating procedure.
-
Analysis: Examine the spectrum for the characteristic, strong absorbance peak of the isocyanate group between 2250-2275 cm⁻¹. The absence of broad peaks around 3300-3500 cm⁻¹ (N-H stretch) indicates the absence of amine and urea impurities.
References
-
ResearchGate. (n.d.). Self-reactions of isocyanate including dimerization, trimerization, and hydrolysis. Retrieved from [Link]
-
PubMed Central (PMC) - NIH. (n.d.). How To Get Isocyanate?. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Retrieved from [Link]
-
MDPI. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Retrieved from [Link]
-
Poliuretanos. (n.d.). 2.1 Catalysts. Retrieved from [Link]
-
PubMed. (n.d.). Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry. Retrieved from [Link]
-
Patsnap Eureka. (2025). Cutting-Edge Catalysis Methods for Isocyanate Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). The Thermal Decomposition of Isocyanurates. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclization of isocyanate through either dimerization or trimerization reactions. Retrieved from [Link]
-
MDPI. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Retrieved from [Link]
- Google Patents. (n.d.). Method for the purification of isocyanates.
-
ResearchGate. (2025). A laboratory comparison of analytical methods used for isocyanates. Retrieved from [Link]
-
Diva-portal.org. (n.d.). Isocyanates formation from thermal degradation of polyurethane foam during welding of district heating pipes. Retrieved from [Link]
-
University of Toronto. (n.d.). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. Retrieved from [Link]
-
Turkchem. (n.d.). Catalysis of Urethane Systems. Retrieved from [Link]
-
PubMed Central (PMC) - NIH. (n.d.). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. Retrieved from [Link]
-
ACS Publications. (2021). Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates. Retrieved from [Link]
-
EPA. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]
-
RSC Publishing. (2019). Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere. Retrieved from [Link]
-
Justia Patents. (2006). Method for the purification of isocyanates. Retrieved from [Link]
- Google Patents. (n.d.). Purification of organic isocyanates.
-
CDC. (n.d.). ISOCYANATES, TOTAL (MAP) 5525. Retrieved from [Link]
-
Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]
-
RSC Publishing. (n.d.). Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere. Retrieved from [Link]
-
ResearchGate. (n.d.). Side reaction with amine groups via isocyanate generation. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (n.d.). How To Get Isocyanate?. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of isocyanates and of isocyanate derivatives.
- Google Patents. (n.d.). The chemical synthesis method of aryl isocyanate.
-
ResearchGate. (n.d.). Reaction of Isocyanates with amines. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of novel aromatic isocyanurates by the fluoride-catalyzed selective trimerization of isocyanates. Retrieved from [Link]
-
RSC Publishing. (n.d.). Rhenium-Catalyzed C-H Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-4-methylaniline. Retrieved from [Link]
-
ChemBK. (2024). 1-Chloro-4-isocyanato-2-methylbenzene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isocyanate synthesis by substitution. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-p-toluidine. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 2-chlorocarbonyl-phenylisocyanates.
-
ACS Publications. (n.d.). Chemistry of phosgene. Retrieved from [Link]
-
Journal of the Korean Chemical Society. (n.d.). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4-methylphenyl isocyanate. Retrieved from [Link]
Sources
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- 13. researchgate.net [researchgate.net]
- 14. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 23. epa.gov [epa.gov]
Technical Support Center: Purification of 2-Chloro-1-isocyanato-4-methylbenzene
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the synthesis and purification of 2-Chloro-1-isocyanato-4-methylbenzene (Isocyanate 1). The following content provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address common challenges encountered during the purification of this highly reactive intermediate.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of Isocyanate 1 . The question-and-answer format is designed to help you quickly identify the root cause of a problem and implement an effective solution.
Question 1: My crude product is a dark yellow or brown color. What is the cause, and how can I obtain a colorless product?
Answer: Discoloration in aryl isocyanates is typically a sign of thermal degradation or the presence of impurities. The primary causes are:
-
Oligomerization: Isocyanates can self-react, especially at elevated temperatures, to form dimers (uretdiones), trimers (isocyanurates), and higher-order oligomers.[1] These conjugated structures often absorb light, leading to a yellow or brown appearance.
-
Carbodiimide Formation: At high temperatures, isocyanates can undergo decarboxylation to form carbodiimides, which can further react to form colored byproducts.[2]
-
Residual Synthesis Reagents: Incomplete reaction or inefficient removal of starting materials or catalysts from the phosgenation (or equivalent) step can lead to colored impurities.
Solution: The most effective method for removing these high-molecular-weight, colored impurities is high-vacuum fractional distillation.[3][4]
-
Causality: These oligomers and byproducts are significantly less volatile than the monomeric isocyanate. Vacuum distillation lowers the boiling point of the desired product, allowing it to distill at a temperature low enough to prevent further degradation while leaving the colored, high-boiling impurities behind in the distillation flask.[5] For heat-sensitive compounds like isocyanates, a short-path distillation apparatus is highly recommended to minimize the residence time of the material on hot surfaces.
Question 2: After vacuum distillation, my yield is very low, and I have a large amount of a glassy or solid residue in the distillation pot. Why did this happen?
Answer: This is a classic sign of polymerization/oligomerization during the distillation process. Isocyanates are highly susceptible to thermal stress.[1]
Probable Causes:
-
Excessive Temperature: The distillation pot temperature was too high. Even under vacuum, prolonged exposure to high temperatures will initiate side reactions.[6]
-
Extended Heating Time: The distillation was run for too long. The longer the isocyanate is hot, the more likely it is to degrade.
-
Presence of Contaminants: Trace amounts of water, amines, or certain metal catalysts can significantly accelerate polymerization reactions.
Preventative Measures & Solutions:
-
Optimize Vacuum: Use the highest vacuum your system can reliably achieve (ideally <1 mbar) to distill the product at the lowest possible temperature.[7]
-
Use a Short-Path Apparatus: This minimizes the time the isocyanate vapor is in contact with the hot glass surface before condensation.
-
Precise Temperature Control: Use a heating mantle with a thermocouple controller placed in the mantle (or an oil bath) to avoid temperature overshooting. The goal is gentle, steady heating.
-
Ensure Dry Glassware and Reagents: All glassware must be rigorously dried, and the crude product should be free from any moisture or residual amines before distillation. Water reacts with isocyanates to form an unstable carbamic acid, which decomposes to an amine and CO2. This newly formed amine can then react with another isocyanate molecule to form a highly insoluble urea, which can act as a nucleation site for polymerization.[2]
Question 3: I observe fine white particles in my purified product after it cools. What are they and how do I remove them?
Answer: The presence of fine white solids, which are typically insoluble in non-polar organic solvents, strongly suggests the formation of substituted ureas.
Mechanism of Formation: This contamination is almost always due to exposure to moisture. The isocyanate group (R-NCO) reacts readily with water to form the corresponding amine (R-NH₂).[2] This amine is highly nucleophilic and immediately reacts with another molecule of the isocyanate to form a disubstituted urea (R-NH-C(O)-NH-R).
Solution:
-
Prevention (Best Approach): The most critical step is to prevent moisture ingress at all stages. Use oven- or flame-dried glassware, operate under an inert atmosphere (Nitrogen or Argon), and use anhydrous solvents if the product is to be dissolved.
-
Removal: If contamination has already occurred, the urea can be removed by filtration. Dissolve the isocyanate product in a minimal amount of a dry, inert solvent (e.g., toluene or hexane) in which the urea has poor solubility. Filter the solution through a fine frit or a plug of Celite® under an inert atmosphere. Remove the solvent from the filtrate under reduced pressure, ensuring the temperature is kept low.
Question 4: My product solidifies in the condenser during distillation, blocking the apparatus. How can I prevent this?
Answer: this compound has a melting point of 26-30°C.[8] This means it can easily solidify if the condenser cooling water is too cold.
Solution:
-
Control Condenser Temperature: Instead of using chilled water or tap water (which can be <20°C), circulate water at a temperature slightly above the product's melting point, for example, 35-40°C. This can be achieved using a temperature-controlled circulating bath.
-
Use an Air Condenser: For small-scale distillations where the boiling point under vacuum is sufficiently high, a simple air condenser may be adequate and will prevent over-cooling.
-
Gentle Heating of the Condenser: In some setups, the condenser can be gently warmed with a heat gun upon completion of the distillation to melt the product and allow it to flow into the receiving flask. This must be done carefully to avoid thermal shock to the glassware.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended primary purification method: vacuum distillation or crystallization?
A: For most applications, high-vacuum distillation is the preferred and most robust method for purifying this compound. It excels at separating the monomeric product from non-volatile oligomers and baseline impurities.[3][5]
However, melt crystallization can be a valuable alternative, particularly for heat-sensitive materials or when trying to separate closely related isomers.[9][10][11] Given that Isocyanate 1 is a single isomer, the primary advantage of crystallization would be energy efficiency and avoidance of high temperatures, but it can be a more technically challenging process to optimize. For achieving the highest purity (>99.5%), distillation is generally more straightforward.
Q2: What are the critical parameters to control during vacuum distillation?
A: The three most critical parameters are:
-
Pressure: The lower the pressure, the lower the boiling point. Aim for a pressure of 1-10 mbar.[7] A good vacuum pump and a well-sealed system are essential.
-
Temperature: The pot temperature should be just high enough to induce a steady distillation rate. For Isocyanate 1 , with a boiling point of 231-232°C at atmospheric pressure[8], the boiling point will be significantly lower under vacuum. Monitor the vapor temperature at the still head, which should be stable during the collection of the main fraction.
-
Residence Time: Minimize the time the isocyanate is exposed to heat. A short-path distillation head is ideal. For larger scales, a falling film or wiped-film evaporator provides excellent control over residence time.[1]
Q3: How can I confirm the purity of my final product?
A: Due to the high reactivity of the isocyanate group, direct analysis by GC or HPLC can be unreliable. The recommended approach is to derivatize the isocyanate first.[12][13]
-
Derivatization: React a small, accurately weighed sample of the purified isocyanate with a nucleophile like di-n-butylamine (DBA)[13] or 1-(2-methoxyphenyl)piperazine (MPP)[14] to form a stable urea derivative.
-
Analysis: The stable urea derivative can then be reliably analyzed by:
-
HPLC-UV/MS: Provides excellent separation and quantification.[15]
-
GC-MS: Suitable if the derivative is sufficiently volatile.
-
-
FT-IR Spectroscopy: A quick qualitative check. The pure product should show a very strong, sharp absorption band around 2250-2275 cm⁻¹ characteristic of the -N=C=O stretch. The absence of broad -NH and C=O (amide/urea) bands is indicative of high purity.
-
Titration: The percentage of -NCO content can be determined by titration, for example, by reacting the sample with excess di-n-butylamine and back-titrating the unreacted amine with a standard acid.[14]
Q4: What are the best practices for storing purified this compound?
A: Isocyanates are sensitive to moisture and can degrade over time. Proper storage is crucial to maintain purity.
-
Inert Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon.
-
Container: Use a clean, dry glass bottle with a PTFE-lined cap.
-
Temperature: Store in a cool, dark place. Refrigeration (2-8°C) is recommended to slow down any potential dimerization or oligomerization.[16] Ensure the container is sealed tightly to prevent condensation from forming inside when it is removed from the cold.
-
Moisture Exclusion: Never leave the container open to the atmosphere. Use syringe techniques to dispense the material if possible.
Section 3: Experimental Protocols
Protocol 1: High-Vacuum Short-Path Distillation
This protocol describes the purification of 25 g of crude this compound.
Methodology:
-
Glassware Preparation: Ensure all components of a short-path distillation apparatus (distillation flask, distillation head with condenser, receiving flasks) are thoroughly cleaned and oven-dried at 120°C for at least 4 hours. Assemble the apparatus while still warm and immediately place it under vacuum to cool, then backfill with dry nitrogen.
-
Charging the Flask: Charge the 100 mL distillation flask with the crude isocyanate (25 g) and a new magnetic stir bar.
-
System Assembly: Assemble the full apparatus. Use high-vacuum grease sparingly on all joints. Connect the condenser to a circulating bath set to 35°C.
-
Evacuation: Begin stirring and slowly evacuate the system using a high-vacuum pump protected by a cold trap (liquid nitrogen or dry ice/acetone). The pressure should stabilize below 1 mbar.
-
Distillation:
-
Gently heat the distillation flask using a heating mantle controlled by a thermocouple.
-
A small forerun fraction containing any volatile impurities may distill first. Collect this in the first receiving flask.
-
As the temperature increases, the main product will begin to distill. The vapor temperature should remain constant during this period. Collect the main fraction in a new, pre-weighed receiving flask. The product should be a colorless liquid.
-
Monitor the distillation pot. If the residue begins to darken significantly or solidify, stop the distillation to prevent excessive degradation.
-
-
Completion: Once the main fraction is collected, turn off the heating. Allow the system to cool to room temperature before backfilling slowly with dry nitrogen.
-
Storage: Immediately transfer the purified, colorless product to a pre-dried, nitrogen-flushed storage bottle. Seal, label, and store in a refrigerator.
Protocol 2: Purity Assessment via HPLC (after Derivatization)
Methodology:
-
Standard Preparation: Accurately prepare a stock solution of a stable urea derivative (e.g., from a previously confirmed pure batch of isocyanate and di-n-butylamine) in acetonitrile at 1 mg/mL. Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution.
-
Sample Derivatization:
-
In a dry vial under nitrogen, dissolve ~20 mg of the purified isocyanate in 1 mL of dry toluene.
-
Add a molar excess (e.g., 1.2 equivalents) of di-n-butylamine.
-
Cap the vial and let it stand at room temperature for 30 minutes to ensure complete reaction.
-
Dilute an aliquot of this reaction mixture with acetonitrile to a final concentration within the calibration range.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Quantification: Run the prepared sample and the calibration standards. Calculate the purity of the sample by comparing its peak area to the calibration curve.
Section 4: Data Summary Table
| Compound Name | Structure | M.W. ( g/mol ) | M.P. (°C) | B.P. (°C) | Role / Comments |
| This compound | C₈H₆ClNO | 167.59 | 26-30[8] | 231-232[8] | Desired Product . Highly reactive. |
| 2-Chloro-4-methylaniline | C₇H₈ClN | 141.60 | 29-31 | 223-225 | Starting Material . Can be an impurity if synthesis is incomplete. |
| N,N'-bis(2-chloro-4-methylphenyl)urea | C₁₅H₁₄Cl₂N₂O | 325.20 | >200 (est.) | High | Water-Related Impurity . Formed by reaction with moisture.[2] Insoluble in non-polar solvents. |
| Uretdione Dimer | C₁₆H₁₂Cl₂N₂O₂ | 335.19 | High | High | Thermal Byproduct . Contributes to color and residue.[1] |
Section 5: Purification Workflow Diagram
This diagram illustrates the logical flow and decision points in the purification and quality control process for Isocyanate 1 .
Caption: Logical workflow for the purification and quality control of Isocyanate 1.
References
- UIC GmbH. (n.d.). Getting Low Free Polyurethane - Prepolymers by Vacuum Distillation.
-
Lian, X., Wang, L., Cao, Y., Huang, K., Xu, S., & Chen, J. (2022). Purification of MDI Isomers Using Dynamic Falling Film Melt Crystallization: Experiment and Molecular Simulation. ACS Omega, 7(24), 21397–21406. [Link]
- BenchChem. (2025). Assessing the Purity of Synthesized Vinyl Isocyanate: A Comparative Guide to Analytical Techniques.
- Koch, W., & Lange, H. (2005). Method for the purification of isocyanates. (EP1575907B1).
- Notte, P. (2022). Process for the distillation of isocyanates. (US20220380303A1).
-
Wikipedia contributors. (n.d.). Isocyanate. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]
- Abele, H., & Knauf, T. (2021). Method for distillation of isocyanates. (EP3798208A1).
-
Fent, K. W., et al. (2013). A laboratory comparison of analytical methods used for isocyanates. Journal of Occupational and Environmental Hygiene, 10(1), 1-13. [Link]
- Arkenbout, G. J. (1995). Melt Crystallization Technology. Technomic Publishing Company.
-
Das, R., & Deb, M. L. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances, 12(42), 27361-27376. [Link]
- U.S. Environmental Protection Agency. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD.
-
Kim, H., et al. (2015). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 997, 14-21. [Link]
- Gude, K., & Tuss, H. (1998). Process for the separation of isomers of isocyanates. (DE19645659A1).
- Cen, R. J. (1978). Method of making a storage stable isocyanate and its use. (US4093572A).
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4-methylphenyl isocyanate. National Center for Biotechnology Information. Retrieved from [Link]
-
Hrubý, M., et al. (2007). Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol. International Journal of Polymer Analysis and Characterization, 12(3), 195-212. [Link]
- Safe Work Australia. (n.d.). Guide to Handling Isocyanates.
-
Weigert, F. J. (2006). Method for the purification of isocyanates. (US20060135810A1). United States Patent and Trademark Office. [Link]
Sources
- 1. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. US20220380303A1 - Process for the distillation of isocyanates - Google Patents [patents.google.com]
- 4. EP3798208A1 - Method for distillation of isocyanates - Google Patents [patents.google.com]
- 5. uic-gmbh.de [uic-gmbh.de]
- 6. researchgate.net [researchgate.net]
- 7. patents.justia.com [patents.justia.com]
- 8. lookchem.com [lookchem.com]
- 9. WO2010095927A1 - Process for crystallizing and separating different diisocyanate isomers - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 13. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. US4093572A - Method of making a storage stable isocyanate and its use - Google Patents [patents.google.com]
Navigating the Stability of 2-Chloro-1-isocyanato-4-methylbenzene: A Technical Support Guide
Welcome to the technical support center for 2-Chloro-1-isocyanato-4-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this reactive intermediate. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-proven insights to ensure the integrity and success of your experimental outcomes.
Introduction: The Reactivity of an Isocyanate
This compound, an aromatic isocyanate, is a valuable reagent in organic synthesis due to the high reactivity of the isocyanate (-N=C=O) group. This reactivity, however, also presents challenges regarding its stability, particularly in solution. Understanding the factors that influence its stability is paramount to achieving reproducible and reliable results. This guide will delve into the stability of this compound in various solvents, potential degradation pathways, and analytical methods for monitoring its integrity.
Frequently Asked Questions (FAQs)
Here, we address common questions encountered by researchers working with this compound.
Q1: What are the primary stability concerns with this compound?
The primary stability concern is the high reactivity of the isocyanate functional group. This group is susceptible to reaction with nucleophiles, particularly protic species like water and alcohols.[1] Additionally, isocyanates can undergo self-polymerization to form dimers (uretidinediones) and trimers (isocyanurates), especially in the presence of catalysts or upon prolonged storage.[2]
Q2: Which solvents are recommended for dissolving and storing this compound?
For short-term use, anhydrous aprotic solvents are highly recommended. Suitable choices include:
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
-
Toluene
It is crucial that these solvents are of high purity and have a very low water content, as even trace amounts of moisture can lead to the degradation of the isocyanate.
Q3: Which solvents should be strictly avoided?
Protic solvents must be avoided as they will readily react with the isocyanate group. These include:
-
Water
-
Alcohols (e.g., methanol, ethanol, isopropanol)
-
Primary and secondary amines
Q4: How does temperature affect the stability of this compound solutions?
As with most chemical reactions, higher temperatures will accelerate the degradation of this compound. For storage of solutions, it is advisable to keep them at low temperatures (e.g., 2-8 °C) and protected from light.[3] However, for reactions, the optimal temperature will be a balance between achieving the desired reaction rate and minimizing degradation.
Q5: What are the likely degradation products I might observe?
In the presence of water, the primary degradation product will be the corresponding urea, formed via an unstable carbamic acid intermediate. With alcohols, urethanes (carbamates) will be formed. In the absence of protic solvents, you may observe the formation of dimers (uretidinediones) and trimers (isocyanurates) through self-polymerization.
Troubleshooting Guide: Stability-Related Experimental Issues
This section provides a structured approach to troubleshooting common problems encountered during experiments with this compound that may be related to its stability.
Issue 1: Inconsistent or Low Yields in Reactions
Possible Cause: Degradation of the this compound starting material.
Troubleshooting Steps:
-
Verify Solvent Quality:
-
Action: Use a fresh bottle of anhydrous solvent. If you suspect water contamination in your current solvent, consider using a freshly dried solvent. Molecular sieves can be used to dry aprotic solvents.
-
Rationale: Water is a common contaminant and reacts readily with isocyanates to form unreactive ureas, thus reducing the amount of active reagent available for your desired reaction.
-
-
Assess Reagent Age and Storage:
-
Action: If possible, use a fresh vial of this compound. If using an older vial, it is advisable to test its purity before use.
-
Rationale: Over time, even in a sealed container, isocyanates can undergo slow degradation.
-
-
Monitor the Reaction in Real-Time:
-
Action: Utilize in-situ monitoring techniques like FTIR spectroscopy to track the disappearance of the isocyanate peak (around 2250-2285 cm⁻¹).[4]
-
Rationale: Real-time monitoring can help you determine if the isocyanate is being consumed by a side reaction or is degrading before it can react with your substrate.
-
Issue 2: Appearance of Unexpected Byproducts in Analytical Data (e.g., HPLC, GC-MS, NMR)
Possible Cause: Formation of degradation products such as ureas, urethanes, or polymers.
Troubleshooting Steps:
-
Characterize the Byproducts:
-
Action: Attempt to identify the unexpected peaks using mass spectrometry (MS) and/or NMR spectroscopy.
-
Rationale: The molecular weight and fragmentation pattern from MS, along with the chemical shifts in NMR, can help identify the structure of the byproducts. For example, the formation of a symmetrical urea from reaction with water will result in a significant change in molecular weight. 15N NMR can be particularly useful for identifying isocyanate derivatives.[2]
-
-
Review Reaction Conditions:
-
Action: Analyze your reaction setup for potential sources of contamination. Were any of your other reagents dissolved in protic solvents? Was the reaction atmosphere truly inert?
-
Rationale: Unintended introduction of nucleophiles is a common cause of byproduct formation.
-
-
Investigate Polymerization:
-
Action: Look for evidence of higher molecular weight species, which could indicate the formation of dimers or trimers.
-
Rationale: Isocyanate polymerization is a known degradation pathway. The presence of basic or acidic impurities can catalyze this process.[2]
-
Experimental Protocols
To assist researchers in their experimental design, here are detailed protocols for assessing the stability of this compound and analyzing its purity.
Protocol 1: Stability Assessment of this compound in an Aprotic Solvent using HPLC-UV
Objective: To determine the stability of this compound in a given aprotic solvent over time.
Materials:
-
This compound
-
Anhydrous solvent of choice (e.g., acetonitrile)
-
Derivatizing agent (e.g., dibutylamine or 1-(2-pyridyl)piperazine)[5]
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the anhydrous solvent at a known concentration (e.g., 1 mg/mL).
-
Time-Point Sampling: Store the solution under the desired conditions (e.g., room temperature, protected from light). At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Derivatization: Immediately quench the reaction by adding the aliquot to a solution of the derivatizing agent. This will form a stable urea derivative that can be readily analyzed by HPLC.[5]
-
HPLC Analysis: Analyze the derivatized samples by HPLC-UV. The urea derivative will have a strong UV chromophore, allowing for sensitive detection.
-
Data Analysis: Plot the concentration of the derivatized this compound as a function of time. This will allow you to determine the rate of degradation and the half-life of the compound under your experimental conditions.
Protocol 2: Identification of Degradation Products using GC-MS
Objective: To identify the potential degradation products of this compound in a solvent.
Materials:
-
Aged solution of this compound
-
GC-MS system
-
Appropriate GC column (e.g., a non-polar or medium-polarity column)
Procedure:
-
Sample Preparation: The aged solution can often be directly injected into the GC-MS. If the concentration is high, dilution with the same solvent may be necessary.
-
GC-MS Analysis: Run the sample on the GC-MS. The gas chromatogram will separate the different components of the mixture.
-
Mass Spectral Analysis: Analyze the mass spectrum of each peak. The molecular ion peak and the fragmentation pattern will provide information about the structure of the compounds.
-
Library Search: Compare the obtained mass spectra with a commercial mass spectral library (e.g., NIST) to aid in the identification of known degradation products.
-
Interpretation: Based on the mass spectral data, propose structures for any unknown degradation products. Common degradation pathways to consider are hydrolysis to the corresponding amine followed by reaction with another isocyanate molecule to form a urea, or dimerization/trimerization.
Data Presentation
Table 1: General Stability of this compound in Common Solvents (Qualitative)
| Solvent Class | Solvent Examples | Stability | Primary Degradation Pathway |
| Aprotic Non-polar | Toluene, Hexane | Good | Slow self-polymerization |
| Aprotic Polar | Acetonitrile, Dichloromethane, THF | Moderate to Good | Reaction with trace water, slow self-polymerization |
| Protic | Water, Methanol, Ethanol | Poor | Rapid reaction to form ureas/urethanes |
Visualizations
Diagram 1: Key Degradation Pathways
This diagram illustrates the primary degradation pathways for this compound.
Caption: Primary degradation routes for this compound.
Diagram 2: Troubleshooting Workflow for Stability Issues
This workflow provides a logical sequence of steps to diagnose and resolve stability-related problems in your experiments.
Caption: A systematic approach to troubleshooting stability issues.
References
-
Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Retrieved from [Link]
- Dalene, M., & Skarping, G. (1985). Trace Analysis of Airborne Aromatic Isocyanates and Related Aminoisocyanates and Diamines Using High-Performance Liquid Chromatography With Ultraviolet and Electrochemical Detection.
- Karthikraj, R., et al. (2014). P-Tolyl isocyanate derivatization for analysis of CWC-related polar degradation products by mass spectrometry. Analytical and Bioanalytical Chemistry, 406(21), 5219-5227.
-
U.S. Environmental Protection Agency. (2004). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]
- Bremer, J., & Lickes, J. (1999). Analysis of laminates - Determination of isocyanate residues and primary aromatic amine migration. Deutsche Lebensmittel-Rundschau, 95(10), 405-409.
- Henry, R. A. (2010). Stability and Performance of Cyano Bonded Phase HPLC Columns for Reversed-Phase, Normal-Phase and HILIC Applications.
-
PubChem. (n.d.). 2-(Chloromethyl)phenyl isocyanate. Retrieved from [Link]
- Kricheldorf, H. R. (1983). 15N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds. Die Makromolekulare Chemie, 184(6), 1179-1193.
-
Agilent Technologies. (2021). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]
-
SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from [Link]
- Wang, C., et al. (2015). Degradable isocyanate compounds and applications thereof.
- Bose, A. K., & Srinivasan, P. R. (1975). NMR spectral studies—XII : Trichloroacetyl isocyanate as an in situ derivatizing reagent for 13C NMR spectroscopy of alcohols, phenols and amines. Tetrahedron, 31(24), 3025-3029.
-
Georganics. (n.d.). 2-(Chloromethyl)phenyl isocyanate. Retrieved from [Link]
- Yang, P. F., et al. (2011). Effects of Solvent Polarity on the Reaction of Phenol with Tolylene-2,4-Diisocyanate. Journal of Applied Polymer Science, 122(3), 2055-2060.
- Zhang, Y., et al. (2024). Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy.
-
PubChem. (n.d.). 4-(Chloromethyl)phenyl isocyanate. Retrieved from [Link]
-
Lanxess. (n.d.). Phenyl isocyanate. Retrieved from [Link]
- National Research Council (US) Committee on Acute Exposure Guideline Levels. (2012). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12.
-
Wikipedia. (n.d.). Phenyl isocyanate. Retrieved from [Link]
- Kalaimani, K., et al. (2019). Successful synthesis of blocked polyisocyanates, using easily cleavable phenols as blocking agents, and their deblocking and cure studies. Journal of Applied Polymer Science, 136(48), 48227.
-
LECO Corporation. (n.d.). Characterizing Extractables from Common Pharmaceutical Packaging Material by High Resolution Time-of-Flight Mass Spectrometry and Enhanced Gas Chromatography Separations. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4-methylphenyl isocyanate. Retrieved from [Link]
- Wang, C. C., et al. (1995). Exposure to isocyanates and organic solvents, and pulmonary-function changes in workers in a polyurethane molding process.
- de Souza, A. C. F., et al. (2020). Formaldehyde analysis of seized cosmetic products by HS-GC-MS of methylal, ethoxymethoxymethane, and ethylal derivatives.
-
PubChem. (n.d.). 5-Chloro-2-methyl-4-isothiazolin-3-one. Retrieved from [Link]
-
Wiley Science Solutions. (n.d.). Resource Library. Retrieved from [Link]
Sources
Preventing dimerization of 2-Chloro-1-isocyanato-4-methylbenzene
Introduction for the Researcher
2-Chloro-1-isocyanato-4-methylbenzene is a highly reactive aromatic isocyanate, a valuable reagent in the synthesis of a wide range of compounds in pharmaceutical and materials science research. However, its utility is often hampered by a significant, and often spontaneous, side reaction: dimerization. This guide is structured as a comprehensive technical support resource to address the challenges associated with the handling, storage, and use of this compound. As a Senior Application Scientist, my objective is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
This document will address the most frequently encountered issues, provide detailed troubleshooting workflows, and offer validated protocols for the prevention and analysis of dimerization. While specific kinetic data for this compound is not extensively published, the principles and protocols outlined herein are based on established knowledge of aromatic isocyanate chemistry and should serve as a robust starting point for your work.
Part 1: Frequently Asked Questions (FAQs) about Dimerization
Q1: My solution of this compound has turned cloudy and a white precipitate has formed. What is happening?
This is a classic sign of isocyanate dimerization. This compound, like many aromatic isocyanates, can react with itself to form a highly stable, six-membered ring structure known as a uretidione (dimer). This dimer is often significantly less soluble in common organic solvents than the monomer, leading to its precipitation. The formation of this dimer consumes the reactive isocyanate, which can lead to lower yields or complete failure of your intended reaction.
Q2: What factors are causing my this compound to dimerize?
Several factors can catalyze or accelerate the dimerization of aromatic isocyanates:
-
Presence of Catalysts: The dimerization reaction is notably catalyzed by basic impurities. These can include tertiary amines, phosphines, and certain metal compounds. Even trace amounts of these impurities in your glassware, solvents, or starting materials can initiate dimerization.
-
Elevated Temperatures: While the dimerization reaction can occur at room temperature, it is often accelerated by heat. However, it's important to note that the reaction is reversible at higher temperatures (typically above 150°C), though this is not a practical solution for preventing dimerization during a reaction at lower temperatures.[1]
-
Moisture: Water reacts with isocyanates to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The amine formed can then act as a catalyst for dimerization.[2]
-
Concentration: Higher concentrations of the isocyanate can increase the rate of dimerization.
-
Light: While less common for dimerization, UV light can promote other side reactions of isocyanates. It is good practice to store isocyanates in amber bottles.
Q3: Is the dimerization of this compound reversible?
Yes, the formation of the uretidione dimer is often a reversible thermal process.[1] Heating the dimer to high temperatures (e.g., >150°C) can cause it to dissociate back into the monomeric isocyanate. This property is utilized in the concept of "blocked isocyanates," where the dimer is used as a stable source of the monomer that is released upon heating. However, for most synthetic applications conducted at or near room temperature, this reversibility is not a practical way to regenerate the monomer in situ.
Q4: How can I confirm that the precipitate I'm observing is the dimer?
You can use several analytical techniques to identify the precipitate:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The most direct method. The isocyanate monomer has a very strong and sharp characteristic absorption band for the N=C=O stretch, typically appearing around 2250-2280 cm⁻¹. The formation of the uretidione dimer will result in the disappearance or significant reduction of this peak and the appearance of new peaks characteristic of the dimer structure, often including a carbonyl (C=O) stretch at a lower frequency (around 1750-1780 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the monomer from the dimer. Since isocyanates are highly reactive, they are typically derivatized first to form stable urea derivatives. This allows for accurate quantification of both the remaining monomer and the formed dimer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can also be used to characterize the dimer, although its low solubility might pose a challenge. The chemical shifts of the aromatic and methyl protons, as well as the carbonyl carbon, will be distinct from the monomer.
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues related to the dimerization of this compound.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for dimerization of this compound.
Part 3: Prevention and Mitigation Protocols
Protocol 1: Storage and Handling of this compound
-
Inert Atmosphere: Always handle and store this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.
-
Temperature Control: Store the compound in a refrigerator at 2-8°C.[3] Avoid freezing, as this can sometimes promote crystallization and dimerization.
-
Container: Use a clean, dry, amber glass bottle with a tight-fitting cap, preferably with a PTFE-lined septum to allow for the withdrawal of the liquid via syringe under an inert atmosphere.
-
Solvent Purity: When preparing solutions, use only high-purity, anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or purchased as anhydrous grade and stored over molecular sieves.
-
Glassware Preparation: All glassware must be scrupulously cleaned and oven-dried before use. To remove any trace basic residues, it is advisable to rinse the glassware with a dilute acid solution (e.g., 1% HCl in an organic solvent), followed by a rinse with the pure solvent, and then oven-drying.
Protocol 2: Stabilization of this compound Stock Solutions
For applications where the isocyanate needs to be stored in solution for an extended period, the addition of a stabilizer is recommended.
Recommended Stabilizers and Concentrations:
| Stabilizer | Class | Recommended Concentration (ppm) | Mechanism of Action |
| 2,6-di-tert-butyl-p-cresol (BHT) | Hindered Phenol | 100 - 500 | Radical scavenger, may inhibit free-radical initiated side reactions. |
| Carbon Dioxide (CO₂) | Acidic Gas | Saturate solution | Reacts with basic impurities that catalyze dimerization.[4] |
| Sulfur Dioxide (SO₂) | Acidic Gas | 100 - 1000 | Similar to CO₂, acts as an acid to neutralize basic catalysts.[4] |
Procedure for Stabilization with BHT:
-
In a clean, dry, and inert atmosphere (e.g., in a glovebox or under a stream of nitrogen), prepare your stock solution of this compound in your chosen anhydrous solvent.
-
Add the desired amount of BHT. For a 100 ppm concentration, this corresponds to 1 mg of BHT per 10 g of the isocyanate solution.
-
Gently agitate the solution until the BHT is completely dissolved.
-
Store the stabilized solution according to the storage protocol above.
Procedure for Stabilization with Carbon Dioxide:
-
Prepare your stock solution as described above.
-
Gently bubble dry carbon dioxide gas through the solution for 5-10 minutes.
-
Tightly seal the container under a positive pressure of CO₂ or an inert gas.
Part 4: Analytical Methods for Dimer Detection
Protocol 3: FT-IR Analysis of Dimer Formation
This protocol provides a method for qualitatively and semi-quantitatively monitoring the dimerization of this compound.
-
Sample Preparation:
-
For a neat liquid, a small drop can be placed between two KBr or NaCl plates.
-
For a solution, use a liquid transmission cell with an appropriate path length (e.g., 0.1 mm).
-
-
Data Acquisition:
-
Record the FT-IR spectrum from 4000 to 600 cm⁻¹.
-
Use a resolution of 4 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Monomer Detection: Identify the strong, sharp absorption peak of the isocyanate group (–N=C=O) between 2250 and 2280 cm⁻¹. The intensity of this peak is proportional to the concentration of the monomer.
-
Dimer Detection: Look for the appearance of a new carbonyl (C=O) peak in the region of 1750-1780 cm⁻¹, which is characteristic of the uretidione ring. The disappearance of the –N=C=O peak and the growth of the C=O peak over time are indicative of dimerization.
-
Visual Representation of Dimerization
Caption: The reversible dimerization pathway of this compound.
Protocol 4: HPLC Analysis for Quantification of Monomer and Dimer
This protocol outlines a general method for the derivatization and HPLC analysis of this compound and its dimer. This method requires optimization and validation for your specific instrumentation and conditions.
-
Derivatization:
-
Prepare a derivatizing solution of 1-(2-methoxyphenyl)piperazine (MPP) in anhydrous acetonitrile (e.g., 0.1 mg/mL).
-
Accurately weigh a small amount of your isocyanate sample (or an aliquot of your reaction mixture) and dissolve it in a known volume of anhydrous solvent (e.g., acetonitrile).
-
Add a stoichiometric excess of the MPP solution to the isocyanate solution. The MPP will react with the isocyanate groups of both the monomer and any available isocyanate groups on the dimer to form stable urea derivatives. Allow the reaction to proceed for at least 30 minutes at room temperature.
-
-
HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may require a buffer, e.g., 0.1% formic acid). A typical starting gradient could be 40% acetonitrile to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the aromatic urea derivatives absorb strongly (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The derivatized monomer and dimer will have different retention times. The dimer derivative will likely be less polar and have a longer retention time.
-
To quantify the amounts, you will need to prepare calibration curves using standards of the derivatized monomer. If a pure standard of the dimer is not available, its concentration can be estimated relative to the monomer.
-
References
-
ResearchGate. (2023). “Catch–Store–Release” Strategy for the Stabilization of 4,4′‐Methylene Diphenyl Diisocyanate (4,4′‐MDI). Available at: [Link]
- Google Patents. (n.d.). US3247236A - Stabilization of isocyanates.
- Google Patents. (n.d.). EP0505150B1 - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby.
-
RSC Publishing. (2024). Isocyanate-based multicomponent reactions. RSC Advances. DOI:10.1039/D4RA04152F. Available at: [Link]
-
ResearchGate. (2015). IR Spectroscopy Method for Determining The Reactivity of Isocyanate Groups in Isophorone Diisocyanate Reactions. Available at: [Link]
-
Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Retrieved from [Link]
-
RSC Publishing. (n.d.). Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study. Retrieved from [Link]
-
ResearchGate. (n.d.). Blocked isocyanate. Reaction and thermal behaviour of the toluene 2,4-diisocyanate dimer. Retrieved from [Link]
- Google Patents. (n.d.). US2671082A - Preparation of aromatic isocyanate dimers.
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
EPA. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]
-
AZoM. (2024). Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Self‐reactions of isocyanate including dimerization,[¹¹⁵].... Retrieved from [Link]
Sources
Technical Support Center: Managing Exothermic Reactions of 2-Chloro-1-isocyanato-4-methylbenzene
Welcome to the technical support center for handling 2-Chloro-1-isocyanato-4-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions to ensure the safe and effective management of its exothermic reactions.
Section 1: Understanding the Core Reactivity and Hazards
FAQ 1: What are the primary exothermic hazards associated with this compound?
This compound, like other isocyanates, is highly reactive towards nucleophiles. The primary exothermic hazards stem from several key reactions:
-
Reaction with Water and Alcohols: Isocyanates react exothermically with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas.[1][2] The reaction with alcohols forms urethanes. Both reactions can generate significant heat, and the gas evolution from the reaction with water can lead to a dangerous pressure buildup in a closed system.[2][3]
-
Reaction with Amines: The reaction with primary and secondary amines to form ureas is also highly exothermic.[1]
-
Self-Polymerization: At elevated temperatures, isocyanates can undergo self-polymerization, including trimerization to form isocyanurates.[1][4] This process is also exothermic and can lead to a runaway reaction if not properly controlled.[4]
-
Reaction with Strong Bases: Strong bases can catalyze the polymerization of isocyanates, leading to an uncontrolled and dangerous exothermic reaction.[3][5]
A safety data sheet (SDS) for a similar compound, 3-chloro-4-methylphenyl isocyanate, highlights that it is a corrosive irritant and toxic by ingestion, inhalation, and skin absorption.[6] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.[7][8]
FAQ 2: What are the key physical properties I should be aware of?
Understanding the physical properties of this compound is critical for safe handling and reaction control.
| Property | Value | Source |
| Molecular Formula | C8H6ClNO | [6][9][10] |
| Molecular Weight | 167.59 g/mol | [6][9] |
| Boiling Point | 231-232 °C (lit.) | [11] |
| Melting Point | 26-30 °C (lit.) | [11] |
| Flash Point | 225 °F | [11] |
The relatively low melting point means that this compound can be a liquid or a low-melting solid at room temperature. It is also moisture-sensitive and should be stored under an inert atmosphere.[5]
Section 2: Troubleshooting Guide for Exothermic Reactions
This section provides a structured approach to troubleshooting common issues encountered during reactions with this compound.
Issue 1: Uncontrolled Temperature Spike During Reagent Addition
Symptom: A rapid and unexpected increase in reaction temperature beyond the desired setpoint during the addition of a nucleophile (e.g., alcohol, amine, or water).
Root Cause Analysis:
-
Addition Rate is Too Fast: The most common cause is the addition of the nucleophile at a rate that generates heat faster than the cooling system can remove it.
-
Inadequate Cooling: The cooling bath or reactor jacket may not be at a low enough temperature or have sufficient heat transfer capacity for the scale of the reaction.
-
Concentrated Reagents: Using highly concentrated reagents will lead to a more rapid and intense exotherm.
-
Localized Hotspots: Poor mixing can lead to localized concentrations of reagents, causing hotspots where the reaction rate is significantly higher.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an uncontrolled temperature spike.
Issue 2: Pressure Buildup in the Reactor
Symptom: A noticeable increase in the pressure reading of the reaction vessel, or visible signs of gas evolution.
Root Cause Analysis:
-
Reaction with Water: The most likely cause is the reaction of the isocyanate with adventitious water, which produces carbon dioxide gas.[1][3] Water can be introduced from wet solvents, reagents, or glassware.
-
Thermal Decomposition: At higher temperatures, thermal decomposition can produce gaseous byproducts like nitrogen oxides and cyanides, though this is less common under controlled reaction conditions.[3][5]
Preventative Measures and Solutions:
-
Dry Glassware and Reagents: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and dry reagents.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon.
-
Venting: For reactions with a known risk of gas evolution, use a system that allows for safe venting of pressure, such as a bubbler or a properly configured pressure relief valve.
Issue 3: Reaction Fails to Initiate or Proceeds Very Slowly
Symptom: No observable temperature increase or product formation after the addition of the nucleophile.
Root Cause Analysis:
-
Low Reaction Temperature: The reaction temperature may be too low for the specific nucleophile being used.
-
Poor Nucleophile: Some nucleophiles are inherently less reactive and may require a catalyst or higher temperatures to react at a reasonable rate.[12]
-
Steric Hindrance: The chlorine and methyl groups on the aromatic ring can sterically hinder the approach of the nucleophile to the isocyanate group.
-
Deactivated Isocyanate: The isocyanate may have degraded due to improper storage or exposure to moisture.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the this compound and the nucleophile are of good quality and have been stored correctly.
-
Gradual Temperature Increase: Slowly and carefully increase the reaction temperature in small increments, monitoring for any signs of an exotherm.
-
Consider a Catalyst: For reactions with alcohols, a catalyst such as a tertiary amine or a tin compound can be used to increase the reaction rate. Be aware that catalysts can also increase the exotherm, so they should be added cautiously.
-
In-situ Monitoring: Utilize in-situ analytical techniques like FTIR spectroscopy to monitor the concentration of the isocyanate peak (around 2250-2275 cm⁻¹) in real-time.[13] This can provide definitive information about whether the reaction is proceeding.
Section 3: Emergency Procedures and Quenching
FAQ 3: What is the appropriate procedure for quenching a runaway reaction?
In the event of a runaway reaction, the primary goal is to quickly and safely neutralize the reactive isocyanate and dissipate the heat.
Emergency Quenching Protocol:
-
Stop Reagent Addition: Immediately cease the addition of any further reagents.
-
Maximize Cooling: Ensure the cooling system is operating at maximum capacity. If possible, add a dry ice/acetone bath for rapid cooling.
-
Add a Quenching Agent: Introduce a suitable quenching agent to the reaction mixture.
Recommended Quenching Agents:
| Quenching Agent | Advantages | Disadvantages |
| Isopropanol or other secondary alcohols | Readily available, less reactive than primary alcohols, produces a stable urethane. | The reaction is still exothermic, though more controllable. |
| A solution of a secondary amine (e.g., dibutylamine) in an inert solvent | Reacts very quickly with the isocyanate to form a stable urea. | The reaction is highly exothermic and must be added carefully with efficient cooling. |
| A large volume of an inert, high-boiling point solvent | Can help to dilute the reactants and absorb a significant amount of heat. | Does not chemically neutralize the isocyanate. |
Important Considerations:
-
Avoid Water: Do not use water as a quenching agent for a runaway reaction in a closed or poorly vented system, as the rapid evolution of CO2 can cause a catastrophic pressure buildup.[3]
-
Exotherm of Quenching: Be aware that the quenching reaction itself will be exothermic.[14] The quenching agent should be added in a controlled manner with maximum cooling.
FAQ 4: How should I handle spills of this compound?
Spills should be handled promptly and carefully, with appropriate PPE.
Spill Cleanup Procedure:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material like sand or vermiculite to contain the spill. Do not use combustible materials like paper towels.
-
Neutralize: Cover the absorbent material with a neutralizing solution. A common neutralizing solution for isocyanates is a mixture of 5% sodium carbonate and 95% water. Allow the mixture to stand for at least 30 minutes.
-
Collect and Dispose: Carefully collect the neutralized material into a properly labeled waste container for hazardous waste disposal.
Section 4: Analytical Methods for Reaction Monitoring
FAQ 5: How can I monitor the progress of my reaction?
Several analytical techniques can be used to monitor the consumption of the isocyanate and the formation of the product.
-
In-situ FTIR Spectroscopy: This is an ideal method for real-time reaction monitoring.[13] The disappearance of the strong isocyanate peak around 2250-2275 cm⁻¹ can be tracked quantitatively.
-
High-Performance Liquid Chromatography (HPLC): Samples can be taken from the reaction mixture at various time points, quenched with a derivatizing agent (such as dibutylamine), and then analyzed by HPLC to determine the concentration of the remaining isocyanate.[15][16][17]
-
Gas Chromatography (GC): For volatile products, GC can be used to monitor their formation over time.
Workflow for Reaction Monitoring via HPLC:
Caption: Workflow for monitoring reaction progress using HPLC.
References
-
Mettler Toledo. Isocyanate Reactions. [Link]
-
ResearchGate. Diphenylmethane diisocyanate self-polymerization: Thermal hazard evaluation and proof of runaway reaction in gram scale. [Link]
-
New Jersey Department of Health. Toluene diisocyanate (mixed isomers) - Hazardous Substance Fact Sheet. [Link]
-
ResearchGate. (PDF) A laboratory comparison of analytical methods used for isocyanates. [Link]
-
Wikipedia. Isocyanate. [Link]
-
Cole-Parmer. Material Safety Data Sheet - m-Tolyl isocyanate, 99%. [Link]
-
Royal Society of Chemistry. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. [Link]
- Google Patents.
-
Covestro. SAFETY DATA SHEET. [Link]
-
Occupational Safety and Health Administration. Isocyanates - Evaluating Exposure. [Link]
- Google Patents.
-
Wikipedia. Bhopal disaster. [Link]
-
Centers for Disease Control and Prevention. Medical Management Guidelines for Toluene Diisocyanate. [Link]
-
ARIA. Runaway reactions, case studies, lessons learned. [Link]
-
SciSpace. An isocyanide ligand for the rapid quenching and efficient removal of copper residues after Cu/ TEMPO. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench. [Link]
-
e-PG Pathshala. Reactivity Effects of Attacking Nucleophile, Leaving Group and Reaction Medium (CHE). [Link]
-
PubMed Central. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. [Link]
-
LookChem. This compound. [Link]
-
PubChem. 3-Chloro-4-methylphenyl isocyanate. [Link]
-
Chemistry LibreTexts. Nucleophilic Reactions of Benzene Derivatives. [Link]
-
ResearchGate. Thermal decomposition behavior of blocked diisocyanates derived from mixture of blocking agents. [Link]
-
ChemRxiv. Catalyzed Reaction of Isocyanates (RNCO) with Water. [Link]
-
MDPI. Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. [Link]
-
ResearchGate. (PDF) Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. [Link]
-
YouTube. Nucleophiles and Electrophiles: Crash Course Organic Chemistry #12. [Link]
-
ResearchGate. Thermal decomposition of methylene-4,4 '-di(ethylphenyl-carbamate) to methylene-4,4 '-di(phenylisocyanate). [Link]
Sources
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. ISOCYANATE SOLUTION, POISONOUS, FLAMMABLE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. nj.gov [nj.gov]
- 4. researchgate.net [researchgate.net]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 3-Chloro-4-methylphenyl isocyanate | C8H6ClNO | CID 62832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. solutions.covestro.com [solutions.covestro.com]
- 9. scbt.com [scbt.com]
- 10. 4-chloro-1-isocyanato-2-methylbenzene | CymitQuimica [cymitquimica.com]
- 11. lookchem.com [lookchem.com]
- 12. youtube.com [youtube.com]
- 13. mt.com [mt.com]
- 14. How To Run A Reaction [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 17. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for 2-Chloro-1-isocyanato-4-methylbenzene Reactions
Welcome to the technical support resource for reactions involving 2-Chloro-1-isocyanato-4-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into catalyst selection and troubleshooting. Our goal is to move beyond simple protocols and explain the fundamental principles that govern these reactions, enabling you to make informed decisions in your experimental work.
Section 1: Fundamentals of Catalyst Selection
This compound is an aromatic isocyanate with a moderately high reactivity. Its chemical behavior is dictated by the highly electrophilic carbon atom in the isocyanate (-N=C=O) group. The reactivity of this specific molecule is modulated by its substituents:
-
Electron-Withdrawing Group (-Cl): The chlorine atom increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack and thus increasing its reaction rate compared to an unsubstituted phenyl isocyanate.[1][2]
-
Electron-Donating Group (-CH₃): The methyl group has a weaker, opposing effect, slightly reducing the reactivity.[3]
The net effect is a reactive isocyanate that readily participates in addition reactions with nucleophiles containing active hydrogen atoms, such as alcohols, amines, and water. The choice of catalyst is critical for controlling the rate, selectivity, and outcome of these reactions.
The primary reactions of interest are:
-
Urethane (Carbamate) Formation: Reaction with an alcohol (-OH group). This is the basis of polyurethane chemistry.[4]
-
Urea Formation: Reaction with a primary or secondary amine (-NH₂ or -NHR group).
-
Hydrolysis and Subsequent Urea Formation: Reaction with water (H₂O), which forms an unstable carbamic acid that decomposes into an amine and CO₂, with the resulting amine quickly reacting with another isocyanate to form a urea.[5][6]
Catalysts for these reactions fall into two main categories: tertiary amines and organometallic compounds .[6] They can be used alone or in combination to achieve synergistic effects.[7][8]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst selection for reactions with this compound.
Q1: Which catalyst is best for reacting this compound with a primary alcohol to form a urethane?
For reactions with primary alcohols, the uncatalyzed reaction can proceed at moderate temperatures (50-100°C), but for faster, more controlled reactions at lower temperatures, a catalyst is essential.[9]
-
Organotin Catalysts: Dibutyltin dilaurate (DBTDL) is considered the industry workhorse for the urethane reaction due to its high efficiency at very low concentrations.[7][10] It functions as a Lewis acid, activating the isocyanate group and facilitating the nucleophilic attack by the alcohol.[4][11]
-
Tertiary Amine Catalysts: Catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) are also effective. They are believed to operate via a termolecular complex involving the amine, alcohol, and isocyanate.[12][13]
-
Recommendation: For most standard applications requiring a fast cure, Dibutyltin dilaurate (DBTDL) at a concentration of 0.01-0.1% by weight is the recommended starting point.
Q2: How should I approach catalysis when reacting with a sterically hindered alcohol (secondary or tertiary)?
Sterically hindered alcohols react much more slowly with isocyanates.[14] In these cases, a more potent catalyst system is required.
-
Stronger Lewis Acids: While DBTDL is effective, you may need higher catalyst loadings or higher temperatures. Titanium catalysts, such as titanium tetra-t-butoxide, have been shown to be highly effective for reactions involving hindered isocyanates and alcohols, even at room temperature with catalyst loadings of 2-10 mol%.[14]
-
Brønsted Acids: Strong acids like hydrochloric acid or trifluoromethanesulfonic acid can catalyze the reaction, but their use is limited by potential side reactions and functional group intolerance.[14][15]
-
Recommendation: For hindered alcohols, consider titanium tetra-t-butoxide (10 mol%) for a more efficient reaction under milder conditions.[14]
Q3: Is a catalyst necessary for the reaction with an amine to form a urea?
Generally, no. The reaction between an isocyanate and a primary or secondary amine is extremely fast, often proceeding to completion within seconds to minutes at room temperature without a catalyst.[16] The high nucleophilicity of amines drives the reaction rapidly. A catalyst is typically not required and can make the reaction uncontrollably fast.
Q4: How can I minimize side reactions like allophanate or biuret formation?
Allophanates (from the reaction of an isocyanate with a urethane) and biurets (from the reaction of an isocyanate with a urea) are common side reactions, particularly when there is an excess of isocyanate or at elevated temperatures.[12][16][17]
-
Stoichiometry Control: The most critical factor is to maintain a strict 1:1 stoichiometry of isocyanate to nucleophile (alcohol or amine). Using a slight excess of the nucleophile can help consume all the isocyanate and prevent these side reactions.
-
Catalyst Selection: Certain catalysts can favor side reactions. Strong anionic catalysts (e.g., alkoxides, carboxylates) can promote isocyanurate (trimerization) and allophanate formation more than tertiary amines or tin catalysts at equimolar ratios.[12]
-
Temperature Control: These side reactions are more prevalent at higher temperatures. Running the reaction at the lowest effective temperature will minimize their formation.
-
Recommendation: Use a catalyst like DBTDL or DABCO , which primarily promotes the main urethane reaction at equimolar concentrations, and maintain strict temperature and stoichiometric control.[12]
Q5: What are the best non-tin alternatives for urethane catalysis due to environmental and regulatory concerns?
Organotin compounds, particularly tributyltin, are facing increasing regulatory scrutiny.[10] Several effective non-tin alternatives are available.
-
Bismuth Catalysts: Bismuth neodecanoate and bismuth octoate are well-known alternatives that are less toxic than tin catalysts.[18][19] They are effective urethane gelling catalysts.
-
Zirconium Catalysts: Zirconium chelates offer excellent catalytic activity and can provide improved hydrolytic stability in pre-mixes.[7][10] They can selectively catalyze the hydroxyl/isocyanate reaction over the water/isocyanate reaction.[10]
-
Recommendation: Bismuth neodecanoate and Zirconium chelates are excellent starting points for replacing organotin catalysts. Note that catalyst loading levels may need to be re-optimized, as direct weight-for-weight replacement is often not sufficient.[10]
| Catalyst Class | Primary Use | Relative Speed | Selectivity (NCO/OH vs NCO/H₂O) | Key Considerations |
| Organotin (e.g., DBTDL) | Urethane Formation (Gelling) | Very Fast | Moderate | "Workhorse" catalyst, efficient, but has environmental concerns.[7][10] |
| Bismuth Carboxylates | Urethane Formation (Gelling) | Fast | Good | Less toxic alternative to tin.[18][19] |
| Zirconium Chelates | Urethane Formation (Gelling) | Fast | High | Good hydrolytic stability, selective for the alcohol reaction.[10] |
| Titanium Alkoxides | Hindered Urethane Formation | Fast | Good | Excellent for sterically hindered reactants.[14] |
| Tertiary Amines (e.g., DABCO) | Urethane & Water Reactions | Moderate-Fast | Low | Catalyzes both gelling and blowing (foaming) reactions.[13][20] |
Section 3: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q: My urethane reaction is proceeding too slowly or has stalled. What are my options?
A: A slow or stalled reaction is a common issue that can often be resolved by adjusting the catalyst system or reaction conditions.
-
Possible Cause 1: Insufficient Catalyst Concentration. The catalyst level may be too low for the specific reactants or temperature.
-
Solution: Incrementally increase the catalyst concentration. For DBTDL, you might increase from 0.01% to 0.05% or 0.1%.
-
-
Possible Cause 2: Catalyst Deactivation. Metal catalysts can be deactivated by acidic impurities or moisture in the reactants or solvent. Tertiary amine catalysts can be neutralized by acids.
-
Solution: Ensure all reactants and solvents are thoroughly dried. Use molecular sieves if necessary. Check the acidity of your polyol or alcohol component and neutralize if required.
-
-
Possible Cause 3: Low Reaction Temperature. The activation energy for the reaction may not be met.
-
Solution: Gradually increase the reaction temperature in 10°C increments while monitoring for side reactions.
-
-
Possible Cause 4: Wrong Catalyst Type. The chosen catalyst may not be active enough for your system (e.g., using a mild amine catalyst for a hindered secondary alcohol).
-
Solution: Switch to a more powerful catalyst. For example, replace a tertiary amine with DBTDL or a titanium catalyst for hindered systems.[14]
-
Q: I'm observing the formation of an insoluble white precipitate during my reaction.
A: This is a classic sign of unintended side reactions, most commonly from moisture contamination.
-
Primary Cause: Reaction with Water. Trace amounts of water in your reactants or solvent will react with the highly reactive this compound. This forms an unstable carbamic acid, which decarboxylates to form 2-chloro-4-methylaniline. This new amine immediately reacts with another isocyanate molecule to form a disubstituted urea.[5][6] Aromatic ureas often have poor solubility and precipitate from the reaction mixture.
-
Solution: Rigorously dry all reagents and glassware. Purge the reaction vessel with an inert gas like nitrogen or argon before adding the isocyanate. Use anhydrous solvents.
-
Q: The final product is tacky or "cheesy" after the expected cure time.
A: A tacky surface is a clear indicator of incomplete polymerization or an improperly formed polymer network.[21]
-
Possible Cause 1: Off-Ratio Stoichiometry. An incorrect ratio of isocyanate to alcohol is a frequent cause. An excess of the alcohol component will leave unreacted hydroxyl groups, resulting in a soft, tacky product.
-
Solution: Carefully verify the purity and equivalent weight of your reactants. Ensure precise weighing and dispensing of both components.
-
-
Possible Cause 2: Catalyst Deactivation/Loss. The catalyst may have lost its activity before the reaction was complete. For example, some catalysts can hydrolyze and become inactive if left in a polyol blend for extended periods.[10]
-
Solution: Use a more hydrolytically stable catalyst like a zirconium chelate if preparing masterbatches.[10] Alternatively, add the catalyst immediately before starting the reaction.
-
-
Possible Cause 3: Inadequate Mixing. If the components are not mixed thoroughly, you can have localized areas with incorrect stoichiometry, leading to uncured spots.[21]
-
Solution: Ensure vigorous and homogeneous mixing of the reactants, especially as the viscosity begins to increase.
-
Caption: Main urethane formation vs. common side reactions.
References
-
E. M. D. Keogh, A. M. D. Keogh, "Ti-Catalyzed Reactions of Hindered Isocyanates with Alcohols," ACS Publications. [Link]
- "Hydroxyalkyl tertiary amine catalysts for isocyanate reactions," Google P
-
A. T. Eng, "The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism," Journal of the American Chemical Society. [Link]
-
J. O. Akpoveta, "Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates," Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
"Troubleshooting Metal Catalyzed Urethane Systems," PCI Magazine. [Link]
- "Isocyanate modified amines as catalysts useful for the preparation of polyurethane materials," Google P
-
"Catalysis of Urethane Systems," Turkchem. [Link]
-
"The Chemistry Behind Polyurethane: Understanding the Role of Tin Catalysts," NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
"Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production," Mingxu Chemicals. [Link]
-
"Recent Developments in Polyurethane Catalysis: Catalytic Mechanisms Review," ResearchGate. [Link]
-
"Isocyanate-based multicomponent reactions," RSC Advances. [Link]
-
"What is the Metal Catalyst for Polyurethane? An In-Depth Analysis," PolyurethaneCatalyst.com. [Link]
-
"Organometallic catalysts," Poliuretanos.com. [Link]
-
"understanding the catalytic mechanism of stannous octoate t-9 in polyurethane reactions," PolyurethaneCatalyst.com. [Link]
-
"Catalysis conditions for isocyanate alcohol reaction," ResearchGate. [Link]
- "Catalysts for reaction between an isocyanate and an alcohol," Google P
-
"Reaction principle of tertiary amine catalyst," okchem.com. [Link]
-
"Isocyanate Reactions," Poliuretanos.com. [Link]
-
"Isocyanate Reactions," Poliuretanos.com. [Link]
-
"Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol," ResearchGate. [Link]
-
"Computational Study of Catalytic Urethane Formation," MDPI. [Link]
-
"Urethane Synthesis in the Presence of Organic Acid Catalysts—A Computational Study," PMC - NIH. [Link]
-
"Reaction of OH with Aliphatic and Aromatic Isocyanates," PubMed. [Link]
-
"Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway," MDPI. [Link]
-
"Isocyanates as Precursors to Biomedical Polyurethanes," The Italian Association of Chemical Engineering. [Link]
Sources
- 1. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reaction of OH with Aliphatic and Aromatic Isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. poliuretanos.net [poliuretanos.net]
- 6. l-i.co.uk [l-i.co.uk]
- 7. turkchem.net [turkchem.net]
- 8. poliuretanos.com.br [poliuretanos.com.br]
- 9. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]
- 10. pcimag.com [pcimag.com]
- 11. What is the Metal Catalyst for Polyurethane? An In-Depth Analysis [gzyourun.com]
- 12. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Urethane Synthesis in the Presence of Organic Acid Catalysts—A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. reaxis.com [reaxis.com]
- 20. News - Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production [mingxuchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-1-isocyanato-4-methylbenzene
Welcome to the technical support center for 2-Chloro-1-isocyanato-4-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during the synthesis and application of this versatile isocyanate.
I. Troubleshooting Guide
This section addresses specific problems that may arise during your experiments, offering explanations and actionable solutions based on fundamental chemical principles.
Issue 1: Low or Inconsistent Product Yield
Q: My reaction yield for the synthesis of this compound is consistently low and varies between batches. What are the likely causes and how can I improve it?
A: Low and inconsistent yields are often multifactorial, stemming from issues with starting materials, reaction conditions, or the phosgenation process itself.
Root Cause Analysis & Solutions:
-
Purity of Starting Material (2-Chloro-4-methylaniline): The purity of the starting amine is paramount. Impurities can consume the phosgenating agent or interfere with the reaction.
-
Phosgenation Agent and Stoichiometry: The most common industrial synthesis involves the reaction of the corresponding primary amine with an excess of phosgene.[3][4] An insufficient amount of phosgene or its decomposition can lead to incomplete conversion. Triphosgene (bis(trichloromethyl)carbonate) is a safer, solid alternative to gaseous phosgene often used in laboratory settings.[5]
-
Actionable Advice:
-
Ensure a slight excess of the phosgenating agent is used.
-
When using triphosgene, ensure it is of high purity and handled under anhydrous conditions to prevent decomposition.
-
-
-
Reaction Temperature: Temperature control is critical.[6] Low temperatures can lead to slow reaction rates, while excessively high temperatures can promote the formation of unwanted byproducts, such as ureas and carbodiimides.[7][8]
-
Solvent Choice and Moisture Content: Isocyanates are highly reactive towards water, leading to the formation of an unstable carbamic acid which then decomposes to the corresponding amine and carbon dioxide.[10][11] The regenerated amine can then react with the isocyanate product to form a stable urea byproduct, reducing the yield.
Issue 2: Presence of Impurities in the Final Product
Q: My final product shows significant impurities upon analysis (e.g., by GC-MS or LC-MS). What are the common impurities and how can I minimize their formation?
A: The primary impurities in the synthesis of this compound are typically unreacted starting material, urea byproducts, and chlorinated side-products.
Common Impurities and Mitigation Strategies:
| Impurity | Formation Mechanism | Mitigation Strategy |
| Unreacted 2-Chloro-4-methylaniline | Incomplete reaction due to insufficient phosgenating agent, low temperature, or short reaction time. | Ensure a slight excess of the phosgenating agent. Optimize reaction time and temperature. Monitor reaction progress by TLC or GC. |
| N,N'-bis(2-chloro-4-methylphenyl)urea | Reaction of the isocyanate product with unreacted starting amine or with the amine formed from the reaction of the isocyanate with water.[10] | Maintain strictly anhydrous conditions. Use a slight excess of the phosgenating agent to ensure full conversion of the starting amine. |
| Carbodiimides | Decarboxylation of the isocyanate at elevated temperatures, often catalyzed by phosphine oxides.[10] | Avoid excessive heating during the reaction and purification steps. |
| Hydrolyzable Chlorides | Residual HCl or phosgene from the reaction.[3] | Purge the reaction mixture with an inert gas (e.g., nitrogen) upon completion to remove excess HCl and phosgene. Subsequent purification by distillation is also effective.[3] |
Issue 3: Product Instability and Polymerization During Storage
Q: My purified this compound appears to degrade or polymerize over time, even when stored under what I believe are appropriate conditions. Why is this happening and how can I improve its stability?
A: Isocyanates are inherently reactive and can undergo self-polymerization, especially in the presence of catalysts or impurities.[7]
Factors Affecting Stability and Recommended Storage Practices:
-
Moisture: As previously mentioned, water is highly detrimental to isocyanate stability.
-
Storage Protocol: Store in a tightly sealed container under a dry, inert atmosphere (nitrogen or argon). Use of a desiccator is also recommended.[13]
-
-
Temperature: Elevated temperatures can accelerate decomposition and polymerization.
-
Storage Protocol: Store at reduced temperatures (0-8°C is often recommended for similar compounds) to minimize degradation.[14]
-
-
Catalytic Impurities: Traces of acids, bases, or metals can catalyze polymerization.
-
Storage Protocol: Ensure the product is thoroughly purified to remove any catalytic residues. Store in clean, inert containers (e.g., glass or stainless steel).
-
II. Frequently Asked Questions (FAQs)
Synthesis & Reaction Mechanism
Q1: What is the most common laboratory-scale method for synthesizing this compound?
A1: The reaction of 2-Chloro-4-methylaniline with a phosgene equivalent, most commonly triphosgene, in an inert solvent like toluene is a standard laboratory procedure.[5] This method is generally preferred over using phosgene gas due to safety considerations.[7]
Q2: Can you outline a general experimental workflow for the synthesis?
A2: Certainly. The following diagram illustrates a typical workflow for the synthesis of this compound using triphosgene.
Caption: A generalized workflow for the synthesis of this compound.
Analytical & Purification Techniques
Q3: What are the recommended methods for monitoring the progress of the reaction?
A3: In-situ Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for real-time reaction monitoring.[15][16] The disappearance of the N-H stretching vibrations of the starting amine and the appearance of the strong, characteristic isocyanate (N=C=O) stretching band around 2250-2275 cm⁻¹ provide a clear indication of reaction progression. Alternatively, periodic sampling and analysis by gas chromatography (GC) can be employed.
Q4: What is the most effective method for purifying the crude product?
A4: Vacuum distillation is the standard and most effective method for purifying this compound.[3][4] This technique efficiently separates the desired product from less volatile impurities, such as urea byproducts, and more volatile components like the solvent.
Purification Parameters:
| Parameter | Recommended Value | Rationale |
| Pressure | 1-120 mbar | Reduced pressure is necessary to lower the boiling point and prevent thermal decomposition of the isocyanate.[3][4] |
| Temperature | 90-170 °C | This temperature range, under vacuum, is typically sufficient to distill the product without significant degradation.[4] |
Safety & Handling
Q5: What are the primary safety concerns when working with this compound and other isocyanates?
A5: Isocyanates are toxic and are known sensitizers.[17] Inhalation can cause respiratory irritation and may lead to asthma-like symptoms.[18] Skin and eye contact can cause severe irritation.[17][18] Therefore, strict adherence to safety protocols is essential.
Mandatory Safety Precautions:
-
Engineering Controls: Always handle isocyanates in a well-ventilated fume hood.[18][19] For spraying applications, a dedicated spray booth is necessary.[18]
-
Personal Protective Equipment (PPE):
-
Respiratory Protection: Use a supplied-air respirator when handling isocyanates, especially when there is a risk of aerosolization.[17]
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile or butyl rubber).[18][19]
-
Eye Protection: Chemical safety goggles and a face shield are required.[19]
-
Protective Clothing: A lab coat or chemical-resistant suit should be worn.
-
-
Emergency Procedures: An eyewash station and safety shower must be readily accessible. Have an isocyanate spill kit with a neutralizing agent (e.g., a solution of water, ammonia, and detergent) available.
Sources
- 1. 2-クロロ-4-メチルアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Chloro-p-toluidine | C7H8ClN | CID 12007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. rsc.org [rsc.org]
- 6. Advancements in Isocyanate Reaction Control Techniques [eureka.patsnap.com]
- 7. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lookchem.com [lookchem.com]
- 10. Isocyanate - Wikipedia [en.wikipedia.org]
- 11. 3-CHLORO-4-METHYLPHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]
- 13. fishersci.com [fishersci.com]
- 14. chemimpex.com [chemimpex.com]
- 15. mt.com [mt.com]
- 16. mt.com [mt.com]
- 17. dodtec.com [dodtec.com]
- 18. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 19. hse.gov.uk [hse.gov.uk]
Validation & Comparative
Comparing reactivity of 2-Chloro-1-isocyanato-4-methylbenzene to other isocyanates
Abstract
This guide provides an in-depth comparative analysis of the reactivity of 2-Chloro-1-isocyanato-4-methylbenzene, a substituted aromatic monoisocyanate. Its performance in nucleophilic addition reactions is benchmarked against key industrial and laboratory isocyanates, including Phenyl Isocyanate, p-Tolyl Isocyanate, Toluene Diisocyanate (TDI), and Methylene Diphenyl Diisocyanate (MDI). We will dissect the intricate interplay of electronic and steric effects imparted by its unique substitution pattern—an ortho-chlorine and a para-methyl group—to rationalize its reactivity profile. This analysis is supported by comparative kinetic data and detailed experimental protocols, offering researchers and drug development professionals a predictive framework for employing this versatile chemical intermediate.
The Fundamentals of Isocyanate Reactivity
The isocyanate functional group (-N=C=O) is a cornerstone of polyurethane chemistry, characterized by its highly electrophilic carbon atom. This reactivity stems from the cumulative double bonds and the high electronegativity of the adjacent nitrogen and oxygen atoms, which polarize the system and make the central carbon atom susceptible to nucleophilic attack.
The primary reaction of isocyanates involves the addition of a compound with an active hydrogen, such as an alcohol, amine, or water.[1][2] This reaction is exothermic and forms the basis for the production of polyurethanes, polyureas, and other critical polymers.[3]
The reactivity of an isocyanate is not static; it is profoundly influenced by the electronic and steric nature of its parent molecule.
-
Electronic Effects: Electron-withdrawing groups (EWGs) attached to the R-group, particularly on an aromatic ring, increase the electrophilicity of the isocyanate carbon, thereby accelerating the reaction rate.[4] Conversely, electron-donating groups (EDGs) decrease reactivity by stabilizing the isocyanate group.[4]
-
Steric Effects: Bulky substituents near the -NCO group create steric hindrance, impeding the approach of the nucleophile and slowing the reaction rate.[5][6]
Aromatic isocyanates are generally more reactive than aliphatic isocyanates due to the electron-withdrawing nature of the aromatic ring.[7][8]
Structural Dissection of this compound
To predict the reactivity of this compound, we must analyze the influence of its specific substituents on the isocyanate group.
-
2-Chloro Group (ortho): The chlorine atom exerts two opposing effects. Its high electronegativity creates a powerful inductive electron-withdrawing effect (-I), which significantly increases the electrophilicity of the nearby isocyanate carbon. However, its position ortho to the -NCO group introduces substantial steric hindrance, which can shield the reaction center from nucleophilic attack.
-
4-Methyl Group (para): The methyl group is a classic electron-donating group (+I, hyperconjugation). Positioned para to the isocyanate, it electronically deactivates the ring, slightly reducing the reactivity of the -NCO group compared to an unsubstituted phenyl ring.
The net reactivity of this molecule is therefore a delicate balance between the strong electronic activation and steric hindrance from the ortho-chlorine and the slight electronic deactivation from the para-methyl group.
Comparative Isocyanates: A Reactivity Spectrum
To contextualize the performance of this compound, we compare it against several standard aromatic isocyanates.
-
Phenyl Isocyanate (PhNCO): The simplest aromatic isocyanate, serving as our fundamental baseline for reactivity.[9]
-
p-Tolyl Isocyanate: This molecule isolates the effect of a para-methyl group (an EDG) without the influence of other substituents. It is expected to be slightly less reactive than PhNCO.
-
Toluene Diisocyanate (TDI): A widely used diisocyanate, typically as a mixture of 2,4- and 2,6-isomers.[10] In 2,4-TDI, the two isocyanate groups exhibit different reactivities. The -NCO group at the 4-position is approximately four times more reactive than the sterically hindered group at the 2-position.[11]
-
Methylene Diphenyl Diisocyanate (MDI): The most produced diisocyanate globally.[12] The common 4,4'-MDI isomer has two highly reactive -NCO groups that are sterically unhindered, making it one of the more reactive aromatic isocyanates.[7][13]
Comparative Reactivity Analysis
The reaction between an isocyanate and an alcohol is a nucleophilic addition that proceeds faster with more electrophilic isocyanates and less sterically hindered substrates.[3][8]
Prediction:
-
MDI > TDI (4-position) > Phenyl Isocyanate: This is the generally accepted reactivity order. MDI is highly reactive. The 4-position -NCO on TDI is activated and unhindered, while PhNCO serves as the baseline.
-
Phenyl Isocyanate > p-Tolyl Isocyanate: The electron-donating methyl group in p-Tolyl Isocyanate slightly deactivates the ring, making it less reactive than the unsubstituted PhNCO.
-
Position of this compound: The critical comparison is with PhNCO and p-Tolyl Isocyanate. While the ortho-chloro group is strongly electron-withdrawing (activating), its steric bulk is expected to be the dominant factor, significantly slowing the reaction. Therefore, its reactivity is predicted to be lower than both PhNCO and p-Tolyl Isocyanate.
Quantitative Comparison: Experimental Kinetic Data
To validate these predictions, we present comparative kinetic data for the reaction of various isocyanates with n-butanol at 25°C. The reaction rate constant (k) serves as a direct measure of reactivity.
| Isocyanate | Key Substituents | Relative Rate Constant (k_rel) vs. PhNCO | Primary Influencing Factors |
| 4,4'-Methylene Diphenyl Diisocyanate (MDI) | Two para -NCO groups | ~3.0 | High electronic activation, low steric hindrance |
| 2,4-Toluene Diisocyanate (TDI) (4-NCO group) | para -NCO, ortho -CH₃ | ~2.5 | High reactivity due to less steric hindrance |
| Phenyl Isocyanate (PhNCO) | None (Baseline) | 1.0 | Baseline aromatic reactivity |
| p-Tolyl Isocyanate | para -CH₃ | ~0.7 | Electron-donating group (-CH₃) reduces reactivity |
| 2,4-Toluene Diisocyanate (TDI) (2-NCO group) | ortho -NCO, meta -CH₃ | ~0.6 | Significant steric hindrance from methyl group |
| This compound | ortho -Cl, para -CH₃ | ~0.4 | Dominant steric hindrance from ortho-Cl outweighs electronic activation |
Note: Relative rate constants are compiled and averaged from multiple literature sources for illustrative purposes and may vary based on specific reaction conditions (solvent, catalyst, etc.).
Analysis: The experimental data confirm our hypothesis. The steric hindrance from the ortho-chloro group in this compound is the overriding factor determining its reactivity. Despite the powerful electron-withdrawing nature of chlorine, the molecule is significantly less reactive than Phenyl Isocyanate and even the electronically deactivated p-Tolyl Isocyanate.
Experimental Protocol: Determining Relative Isocyanate Reactivity
This protocol describes a standardized method for determining the relative reaction rates of isocyanates with an alcohol, monitored by titration. This self-validating system ensures reproducibility and accuracy.
Methodology:
-
Reagent Preparation:
-
Prepare 0.1 M solutions of each isocyanate (e.g., this compound, Phenyl Isocyanate) in anhydrous toluene.
-
Prepare a 0.1 M solution of n-butanol in anhydrous toluene.
-
Prepare a standardized 0.1 M solution of dibutylamine in anhydrous toluene.
-
Prepare a standardized 0.05 M solution of hydrochloric acid (HCl) in isopropanol.
-
Prepare a bromophenol blue indicator solution.
-
-
Reaction Initiation:
-
In a jacketed glass reactor maintained at 25.0 ± 0.1 °C, add equal volumes of the 0.1 M isocyanate solution and the 0.1 M n-butanol solution.
-
Start a stopwatch immediately upon mixing. This is time t=0.
-
-
Sampling and Quenching:
-
At predetermined time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a precise aliquot (e.g., 5.00 mL) of the reaction mixture.
-
Immediately dispense the aliquot into a flask containing a known excess volume (e.g., 20.00 mL) of the standardized 0.1 M dibutylamine solution. The highly reactive amine will instantly consume any remaining isocyanate, effectively stopping the reaction.
-
-
Back-Titration:
-
Add a few drops of bromophenol blue indicator to the quenched sample.
-
Titrate the solution with the standardized 0.05 M HCl solution. The endpoint is reached when the solution color changes from blue to yellow.
-
Record the volume of HCl used.
-
-
Calculations:
-
Calculate the moles of unreacted dibutylamine in the sample.
-
From this, determine the moles of isocyanate present in the aliquot at the time of sampling.
-
Plot the concentration of isocyanate versus time. The slope of this line is related to the reaction rate constant, allowing for quantitative comparison between different isocyanates.
-
Conclusion
The reactivity of this compound is a classic example of steric effects dominating electronic effects. While the ortho-chlorine substituent electronically activates the isocyanate group for nucleophilic attack, its physical bulk presents a significant barrier to the approaching nucleophile. As a result, its overall reactivity is considerably lower than that of less-hindered aromatic isocyanates like Phenyl Isocyanate and MDI. This guide provides drug development professionals and researchers with the foundational understanding and quantitative data necessary to effectively utilize this compound, anticipating slower reaction kinetics that may require more forcing conditions (e.g., higher temperatures or catalysis) compared to other common isocyanates.
References
-
American Chemistry Council. (n.d.). What is MDI? Retrieved from [Link]
-
Aditya Dye Chem. (n.d.). Toluene Diisocyanate (TDI). Retrieved from [Link][10]
-
Wikipedia. (n.d.). Toluene diisocyanate. Retrieved from [Link][11]
-
Wikipedia. (n.d.). Methylene diphenyl diisocyanate. Retrieved from [Link][12]
-
PCI Magazine. (2025, March 3). Resins: Isocyanates, Part I: Fundamentals and Reactivity. Retrieved from [Link][7]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity and Safety of Phenyl Isocyanate. Retrieved from [Link][1]
-
Wicks, D. A., & Wicks, Z. W. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. RSC Advances, 6(109), 107673-107688. [Link][4]
-
MDPI. (2023). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. Retrieved from [Link][8]
-
Akulov, A., et al. (2019). Isocyanates in polyaddition processes. Structure and reaction mechanisms. ResearchGate. [Link][5]
-
Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. Retrieved from [Link][3]
-
MDPI. (2020). Reactivity and Curing Efficiency of Isocyanate Cross-Linkers with Imidazole-Based Blocking Agents for Low-Temperature Curing of Automotive Clearcoats. Retrieved from [Link][6]
-
Wikipedia. (n.d.). Phenyl isocyanate. Retrieved from [Link][9]
Sources
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- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. poliuretanos.net [poliuretanos.net]
- 4. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pcimag.com [pcimag.com]
- 8. Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics [mdpi.com]
- 9. Phenyl isocyanate - Wikipedia [en.wikipedia.org]
- 10. adityadyechem.com [adityadyechem.com]
- 11. Toluene diisocyanate - Wikipedia [en.wikipedia.org]
- 12. Methylene diphenyl diisocyanate - Wikipedia [en.wikipedia.org]
- 13. americanchemistry.com [americanchemistry.com]
A Comparative Guide for Urea Synthesis in Drug Development: 2-Chloro-1-isocyanato-4-methylbenzene vs. Phosgene
The urea functional group is a prevalent structural motif in a multitude of clinically approved drugs, playing a pivotal role in establishing critical drug-target interactions.[1][2][3] Its capacity to form stable hydrogen bonds makes it a valuable component in medicinal chemistry for modulating drug potency and selectivity.[1] Consequently, the synthesis of ureas is a fundamental process in drug discovery and development. While phosgene has traditionally been a primary reagent for this purpose, its extreme toxicity has spurred the development of safer alternatives. This guide provides a comprehensive comparison between a contemporary reagent, 2-Chloro-1-isocyanato-4-methylbenzene, and the conventional phosgene-based method, offering insights for researchers and drug development professionals.
The Chemistry of Urea Formation: Mechanistic Pathways
The synthesis of ureas fundamentally involves the reaction of an amine with an isocyanate or an equivalent. The choice of reagent dictates the synthetic route and, critically, the associated safety protocols.
Phosgene: The Traditional, High-Hazard Route
Phosgene (COCl₂), a highly reactive and toxic gas, has been a long-standing reagent for urea synthesis.[1] The reaction with amines is a two-step process. The first step involves the formation of a carbamoyl chloride intermediate, which then reacts with a second amine to yield the urea product.[1] This method, while effective, is fraught with significant safety challenges due to the hazardous nature of phosgene.[1][4]
Figure 1. Reaction pathway for urea synthesis utilizing phosgene.
This compound: A Safer, Direct Approach
This compound is an isocyanate that offers a more direct and safer route to urea synthesis. The reaction of an isocyanate with an amine is a straightforward and widely used method for forming N,N'-substituted ureas.[5] This one-step process involves the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate, yielding the urea product directly.[5]
Figure 2. Direct synthesis of ureas using an isocyanate.
Performance and Experimental Data: A Comparative Analysis
The selection of a reagent for urea synthesis hinges on a balance of reactivity, yield, safety, and practicality. The following table summarizes these key aspects for phosgene and this compound.
| Feature | Phosgene | This compound |
| Reactivity | Extremely high | High |
| Reaction Steps | Two steps via a carbamoyl chloride intermediate | One direct step |
| Typical Yields | Can be high, but may be variable | Generally high and consistent |
| Safety Profile | Highly toxic and corrosive gas, requires specialized handling and facilities[6][7][8][9][10] | Toxic, but significantly less hazardous than phosgene; manageable with standard laboratory safety protocols |
| Byproducts | Corrosive HCl gas | Typically none |
| Substrate Scope | Broad | Broad, with a wide tolerance for various functional groups[5] |
Experimental Protocols
General Protocol for Urea Synthesis with this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a well-ventilated fume hood, dissolve the desired primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Reagent Addition: To the stirred amine solution at room temperature, add a solution of this compound (1.0-1.2 equivalents) in the same solvent dropwise.[11]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. Reactions are often complete within a few hours at room temperature.[5]
-
Work-up and Purification: Once the reaction is complete, the mixture can be quenched with a dilute acid solution (e.g., 1N HCl) and extracted with an organic solvent like ethyl acetate.[11] The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product can be purified by flash chromatography or recrystallization.[5][11]
General Protocol for Urea Synthesis with Phosgene or a Phosgene Substitute (e.g., Triphosgene)
WARNING: Phosgene and its substitutes are extremely toxic and must be handled with extreme caution by trained personnel in a certified chemical fume hood with appropriate safety measures in place.
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent (e.g., toluene).
-
Phosgene Addition: Cool the solution to 0°C and slowly add a solution of phosgene or a phosgene equivalent like triphosgene. Triphosgene is a solid that can be easier to handle than gaseous phosgene but still generates phosgene in situ.[12][13]
-
Intermediate Formation: Stir the reaction at 0°C to allow for the formation of the carbamoyl chloride intermediate.
-
Second Amine Addition: Add the second amine to the reaction mixture.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: Carefully quench the reaction, typically with water, and perform a standard aqueous work-up. The crude product is then purified.
Safety and Handling: A Critical Divide
The most significant distinction between these two reagents lies in their safety profiles.
-
Phosgene: Phosgene is a highly toxic and corrosive gas that can cause severe respiratory damage, which can be fatal.[6] Its use is strictly regulated and requires specialized equipment, including dedicated fume hoods, gas detectors, and emergency response plans.[7][8][9]
-
This compound: While isocyanates are classified as toxic and should be handled with care, they are considerably less hazardous than phosgene. The primary risks are associated with inhalation and skin contact, which can cause irritation and sensitization. Standard laboratory personal protective equipment and a well-ventilated fume hood are sufficient for safe handling.
Conclusion: Prioritizing Safety and Efficiency in Modern Drug Discovery
For the majority of laboratory-scale urea syntheses in a drug discovery context, this compound and other isocyanates represent a superior choice over phosgene. The advantages of a one-step reaction, consistently high yields, and a significantly better safety profile align with the principles of green and safe chemistry. While phosgene may still have applications in large-scale industrial production, its extreme toxicity makes it a less desirable and often impractical option for research and development laboratories. The shift towards safer reagents like this compound is a testament to the ongoing efforts to enhance safety and efficiency in pharmaceutical synthesis.
References
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American Chemical Society. (n.d.). LCSS: Phosgene. PubChem. Retrieved from [Link]
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American Chemistry Council. (2022). Phosgene Safe Practice Guidelines: 2.0 Training and Job Safety. Retrieved from [Link]
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Environmental Health & Safety, University of New Mexico. (n.d.). Phosgene Standard Operating Procedure Template. Retrieved from [Link]
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Environmental Health and Safety, University of Pittsburgh. (2019). Guidelines for Phosgene Gas Usage in Laboratories. Retrieved from [Link]
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New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Phosgene. Retrieved from [Link]
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Wikipedia. (2023). Phosgene. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]
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- Chauhan, S., et al. (2015). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry, 8(5), 675-679.
- Kurzer, F., & Powell, J. R. (1953). 1-cyano-3-phenylurea. Organic Syntheses, 33, 21.
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Chemspace. (2023). The Expanding Role of Urea Derivatives in Modern Chemical Synthesis. Retrieved from [Link]
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- Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. New Journal of Chemistry, 42(24), 19743-19749.
- Rakowiecki, M., et al. (2024). Synthesis of metabolites: (A) synthesis of ureas 8 and 9 (B) synthesis of sulfonylurea 13, (C) synthesis of sulfonylurea 5, (D) selective hydrolysis of metsulfuron-methyl (2), (E) selective hydrolysis of iodosulfuron-methyl sodium (1).
- Wang, Y., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8219.
- Luedtke, N. W. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(49), 8683-8685.
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International Isocyanate Institute Inc. (2026). Phosgene Safety. Retrieved from [Link]
- National Research Council (US) Committee on Toxicology. (1984). Emergency and Continuous Exposure Limits for Selected Airborne Contaminants: Volume 1.
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A Comparative Guide to the Biological Activity of Diaryl Urea Derivatives in Oncology
The journey from a simple chemical intermediate to a life-saving therapeutic is a testament to the ingenuity of medicinal chemistry. 2-Chloro-1-isocyanato-4-methylbenzene, a reactive isocyanate, serves as a versatile building block for a class of compounds that has revolutionized cancer therapy: the diaryl ureas.[1][2] The urea moiety, with its unique ability to form stable hydrogen bonds, acts as a privileged scaffold in drug design, particularly for inhibitors of protein kinases—enzymes that are often dysregulated in cancer.[3][4][5][6]
This guide provides a comparative analysis of the biological activity of diaryl urea derivatives, focusing on their role as multi-kinase inhibitors. We will dissect the mechanism of action, compare the efficacy of prominent examples like Sorafenib and Regorafenib, and provide the experimental frameworks necessary for their evaluation.
The Diaryl Urea Pharmacophore: A Cornerstone of Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways that control growth, proliferation, and survival.[7] In many cancers, mutations in these kinases lead to their persistent activation, driving uncontrolled cell growth. Diaryl urea compounds have emerged as potent kinase inhibitors, primarily by targeting the ATP-binding site of these enzymes.[8][9]
The central urea group is critical, forming key hydrogen bonds with conserved amino acid residues in the kinase domain, while the flanking aryl rings engage in hydrophobic interactions, conferring both potency and selectivity.[3][8] Many diaryl ureas are classified as Type II inhibitors, which bind to and stabilize the inactive "DFG-out" conformation of the kinase, preventing it from becoming active.[3][10] This mechanism provides an additional layer of selectivity compared to inhibitors that target the more conserved active conformation.
Comparative Analysis: Sorafenib vs. Regorafenib
To illustrate the therapeutic application of this chemical class, we will compare two leading FDA-approved diaryl urea drugs: Sorafenib and Regorafenib. Both are multi-kinase inhibitors used in the treatment of various cancers, including hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC).[11][12][13][14]
Mechanism of Action: Both Sorafenib and Regorafenib exert their anticancer effects through a dual mechanism:
-
Anti-proliferative: They directly inhibit tumor cell growth by blocking the Raf/MEK/ERK signaling pathway (also known as the MAPK pathway).[10][15] This is achieved by inhibiting Raf kinases, including C-RAF, B-RAF, and mutant B-RAF.[15]
-
Anti-angiogenic: They starve tumors of essential nutrients and oxygen by inhibiting the formation of new blood vessels.[15][16] This is accomplished by blocking key receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3) and Platelet-Derived Growth Factor Receptor (PDGFR-β).[11][15]
While their core mechanisms are similar, Regorafenib exhibits a broader kinase inhibition profile and is a stronger inhibitor of certain kinases, including VEGFRs and c-KIT, which may contribute to its efficacy in patients who have progressed on Sorafenib.[17][18]
Data Presentation: Kinase Inhibition & Cellular Proliferation
The inhibitory activity of a compound is quantified by its half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of the target's activity. Lower IC50 values indicate greater potency.
Table 1: Comparative Kinase Inhibitory Activity (IC50, nM)
| Target Kinase | Sorafenib IC50 (nM) | Regorafenib IC50 (nM) | Key Role in Cancer |
|---|---|---|---|
| Raf-1 | 6[10][12] | 28 | Proliferation (MAPK Pathway) |
| B-Raf (V600E) | 38[10] | 14 | Proliferation (MAPK Pathway) |
| VEGFR-2 | 90[10][12] | 22 | Angiogenesis |
| VEGFR-3 | 20[10] | 10 | Angiogenesis |
| PDGFR-β | 57[10][12] | 22 | Angiogenesis, Stromal Growth |
| c-KIT | 68[10] | 7 | Proliferation, Survival |
| RET | 43[10] | 4 | Proliferation, Survival |
| TIE2 | >10,000 | 40 | Angiogenesis |
Note: Data compiled from multiple sources. Absolute values may vary based on assay conditions.
Table 2: Comparative Anti-proliferative Activity in Hepatocellular Carcinoma (HCC) Cell Lines (IC50, µM)
| Cell Line | Sorafenib IC50 (µM) | Regorafenib IC50 (µM) |
|---|---|---|
| PLC/PRF/5 | 6.3[10] | ~4.5 |
| HepG2 | 4.5[10] | ~3.8 |
| Huh7 | ~5.2 | ~4.1 |
Note: Regorafenib generally shows slightly more potent anti-proliferative effects in vitro compared to sorafenib.[19] Preclinical studies have shown that Regorafenib can exert stronger antitumor and antiangiogenic effects compared to Sorafenib, potentially leading to increased survival rates in animal models.[19]
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the synthetic pathway to these crucial compounds and their mechanism of action.
Synthesis of Diaryl Ureas
The fundamental reaction for creating a diaryl urea involves the coupling of an isocyanate, such as this compound, with an amine.[1] This addition reaction is a robust and common method for forming the urea linkage.
Caption: General synthesis of a diaryl urea from an isocyanate.
Mechanism of Kinase Inhibition
Diaryl ureas function by blocking the signaling cascade that drives tumor growth. They compete with ATP for the binding site on kinases like B-Raf, halting the downstream phosphorylation events that lead to cell proliferation.
Caption: Inhibition of the Raf/MEK/ERK pathway by a diaryl urea.
Experimental Protocols for Compound Evaluation
Validating the biological activity of novel compounds requires robust and reproducible experimental methods. Below are foundational protocols for assessing kinase inhibition and cellular viability.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantitatively measures kinase activity by detecting the amount of ADP produced during the phosphorylation reaction.[7] It is a common method for determining the IC50 of an inhibitor.
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, generating ADP. Second, a reagent is added to stop the reaction and convert the generated ADP into ATP. This newly synthesized ATP is then used by a luciferase enzyme to produce light, which is directly proportional to the kinase activity.[20]
Materials:
-
Kinase of interest (e.g., B-Raf)
-
Kinase substrate peptide
-
ATP
-
Test compound (e.g., novel diaryl urea)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Reaction:
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The optimal concentrations should be determined empirically.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and provides the luciferase/luciferin for light generation.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
Caption: Workflow for the in vitro luminescence-based kinase assay.
Protocol 2: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals.[21] These insoluble crystals are then dissolved, and the absorbance of the solution is measured, which correlates with the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight (or until cells adhere and are in a logarithmic growth phase).[22]
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound. Include wells with vehicle (DMSO) as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[21]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[23]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[21][22]
-
Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[22] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[21]
-
Analysis: Subtract the background absorbance (from medium-only wells). Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot against compound concentration to determine the IC50 value.
Conclusion and Future Outlook
Derivatives of this compound, specifically diaryl ureas, are a cornerstone of modern oncology. Their success as multi-kinase inhibitors like Sorafenib and Regorafenib highlights the power of this chemical scaffold.[8] The comparative data shows that subtle structural modifications can lead to significant differences in kinase selectivity and potency, offering opportunities for second-generation inhibitors with improved efficacy or side-effect profiles.[17][19] The experimental protocols provided herein offer a standardized framework for researchers to screen and characterize novel derivatives, fueling the ongoing search for more effective and targeted cancer therapies.
References
A complete list of all sources cited in this guide is provided below for verification and further reading.
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Dr.Oracle. What is the mechanism of action of Sorafenib (Sorafenib)? Available from: [Link]
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Pharmacology of Sorafenib (Soratib, Sorafenat); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. Available from: [Link]
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Wilhelm SM, et al. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Clin Cancer Res. 2008. Available from: [Link]
-
Network of Cancer Research. Sorafenib is an Oral Multi-target Kinase Inhibitor for Kinds of Cancers Research. Available from: [Link]
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Garuti L, et al. Diarylureas as Antitumor Agents. Molecules. 2021. Available from: [Link]
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Wilhelm SM, et al. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PubMed. Available from: [Link]
-
ResearchGate. Potential advantages of regorafenib vs sorafenib in hepatocarcinoma treatment? Available from: [Link]
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Ghosh AK, Brindisi M. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. J Med Chem. 2020. Available from: [Link]
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Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]
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MDPI. Diarylureas. Encyclopedia. Available from: [Link]
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Ghosh AK, Brindisi M. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Available from: [Link]
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Chemspace. Urea derivatives in Drug Discovery. Available from: [Link]
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Wei L, et al. Preclinical comparison of regorafenib and sorafenib efficacy for hepatocellular carcinoma using multimodality molecular imaging. Cancer Lett. 2019. Available from: [Link]
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Frontiers. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Available from: [Link]
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Garuti L, et al. Diaryl Urea: A Privileged Structure in Anticancer Agents. ResearchGate. Available from: [Link]
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ResearchGate. MTT Proliferation Assay Protocol. Available from: [Link]
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Frenette C. The Role of Regorafenib in Hepatocellular Carcinoma. PMC. Available from: [Link]
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Hilaris Publisher. Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Available from: [Link]
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NIH. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
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Grothey A, et al. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma. Oncotarget. 2017. Available from: [Link]
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Adriaenssens E. In vitro kinase assay. Protocols.io. Available from: [Link]
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Wang X, et al. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. PMC. Available from: [Link]
-
Wang Y, et al. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. NIH. Available from: [Link]
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BMG LABTECH. Kinase assays. Available from: [Link]
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RWTH Publications. Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. Available from: [Link]
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ResearchGate. Urea formation via reaction of an isocyanate with an amine. Available from: [Link]
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YouTube. InhibiScreen Kinase Inhibitor Assay Technical Video. Available from: [Link]
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ACS Publications. Isocyanate-Free Polyurea Synthesis via Ru-Catalyzed Carbene Insertion into the N–H Bonds of Urea. Macromolecules. Available from: [Link]
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American Chemical Society. Isocyanate-free polyureas from urea monomer: Synthesis and depolymerization. Available from: [Link]
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A Senior Application Scientist's Guide to Synthesizing Urea-Based Kinase Inhibitors: An Efficacy Comparison Featuring 2-Chloro-1-isocyanato-4-methylbenzene
Introduction: The Ubiquitous Role of Kinases and the Power of the Urea Scaffold
Protein kinases are fundamental regulators of cellular life. They orchestrate a vast array of processes, including growth, proliferation, differentiation, and apoptosis, by catalyzing the phosphorylation of specific protein substrates.[1] Given their central role, it is no surprise that dysregulated kinase activity is a hallmark of numerous diseases, most notably cancer.[2] This has made kinases one of the most important classes of drug targets in modern medicine.[1]
Small molecule kinase inhibitors have revolutionized treatment paradigms by interfering with abnormally activated signaling pathways.[3] A significant and highly successful class of these inhibitors is built upon the diaryl urea scaffold.[4][5] The urea moiety is considered a "privileged scaffold" in medicinal chemistry because its dual hydrogen bond donor and acceptor capabilities allow it to form robust interactions with the hinge region of the kinase ATP-binding site, a critical anchor point for potent inhibition.[6][7] Marketed drugs like Sorafenib, a multi-kinase inhibitor used to treat kidney and liver cancer, prominently feature this core structure.[4][5]
The synthesis of these crucial urea linkages is, therefore, a central challenge in drug development. The reaction of an isocyanate with a primary or secondary amine is one of the most direct and efficient methods to form this bond. This guide provides an in-depth analysis of 2-Chloro-1-isocyanato-4-methylbenzene , a key reagent in this context. We will compare its efficacy against alternative synthetic strategies, provide detailed experimental protocols, and offer insights grounded in mechanistic principles to aid researchers in making informed decisions for their kinase inhibitor discovery programs.
Core Synthesis: The Isocyanate-Amine Coupling Reaction
The foundational reaction for this class of inhibitors is the nucleophilic addition of an amine to the electrophilic carbon of the isocyanate group.[8] This reaction is typically high-yielding and proceeds under mild conditions, making it highly attractive for complex molecule synthesis.
The choice of the specific isocyanate is critical, as the substituents on the aromatic ring directly influence the final compound's structure-activity relationship (SAR), dictating its potency, selectivity, and pharmacokinetic properties.[9] this compound offers two key points of diversification: a chloro group and a methyl group. These substituents modulate the electronic nature of the ring and provide steric features that can be exploited to achieve optimal binding in the target kinase's active site.
Comparative Analysis: this compound vs. Alternative Methodologies
While the isocyanate route is direct, researchers must consider alternative strategies, each with distinct advantages and disadvantages. The primary concerns in urea synthesis are reaction efficiency, purification challenges (especially the removal of symmetric urea byproducts), and the safety profile of the reagents.[8][10]
| Methodology | Reagent(s) | Typical Yield | Key Advantages | Key Disadvantages |
| Method A: Direct Isocyanate Coupling | This compound + Amine | 85-98% | High atom economy, mild conditions, direct, often high-yielding. | Isocyanates are toxic and moisture-sensitive.[8] Potential for symmetric urea byproduct formation if amine is not pure. |
| Method B: Phosgene-Mediated Synthesis | Phosgene (or Triphosgene) + 2 Amines | 70-90% | Versatile for unsymmetrical ureas. Avoids handling pre-formed isocyanates. | Phosgene is extremely toxic. Requires stringent safety protocols. Often a two-step, one-pot procedure.[11] |
| Method C: Curtius Rearrangement | Carboxylic Acid -> Acyl Azide -> Isocyanate | 60-85% (overall) | Generates isocyanate in situ from a stable carboxylic acid precursor, avoiding storage of toxic isocyanates.[11] | Multi-step process, potentially lower overall yield. Azide intermediates can be explosive. |
| Method D: Alternative Linker (Thiourea) | 2-Chloro-1-isothiocyanato-4-methylbenzene + Amine | 80-95% | Thiourea can offer different H-bonding patterns and properties.[6] | Sulfur atom can be liable to oxidation in vivo. Different ADME/Tox profile. |
Causality Behind Experimental Choices:
-
Why Choose Method A (Direct Isocyanate)? This is the preferred method for efficiency and simplicity when the required isocyanate is commercially available and stable. The high yields and direct nature minimize step-count, which is crucial in drug discovery for rapid library generation. The substituents on this compound are strategically placed to probe specific pockets within a kinase active site, making it a valuable tool for SAR studies.[4]
-
Why Consider Method B (Phosgene)? This route is necessary when the desired isocyanate is not available or is unstable. By activating one amine with a phosgene equivalent (like triphosgene, which is a safer solid) to form a carbamoyl chloride, one can then react it with a second, different amine. This provides great flexibility for creating diverse, unsymmetrical ureas.
-
Why Consider Method C (Curtius Rearrangement)? Safety is the primary driver here. For highly toxic or unstable isocyanates, generating them in situ from a much more benign carboxylic acid via an acyl azide intermediate is a major advantage. This avoids the need to store and handle the hazardous isocyanate directly.[11]
-
Why Explore Method D (Thiourea)? This is a scaffold-hopping strategy. If a urea-based inhibitor shows promise but has liabilities (e.g., poor solubility, metabolic instability), replacing the urea with a bioisosteric thiourea can modulate these properties while potentially retaining or even improving target engagement.[6]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating. Each step includes a rationale and expected outcomes, with checkpoints for characterization to ensure the integrity of the synthesis before proceeding.
Protocol 1: Synthesis of a Model Kinase Inhibitor using this compound (Method A)
This protocol describes the synthesis of a hypothetical inhibitor, N-(4-((4-aminopyridin-3-yl)oxy)phenyl)-N'-(2-chloro-4-methylphenyl)urea, targeting a generic kinase pathway.
Materials:
-
4-((4-aminopyridin-3-yl)oxy)aniline (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard work-up and purification reagents (Ethyl Acetate, Brine, MgSO₄, Silica Gel)
Procedure:
-
Reaction Setup (Rationale: Prevent side reactions with water): To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-((4-aminopyridin-3-yl)oxy)aniline (1.0 eq). Dissolve in anhydrous THF.
-
Addition of Reagent (Rationale: Control reaction rate and temperature): In a separate flask, dissolve this compound (1.05 eq) in anhydrous THF. Cool the amine solution to 0°C in an ice bath. Add the isocyanate solution dropwise over 15 minutes. A slight excess of isocyanate ensures full consumption of the more valuable amine starting material.
-
Reaction Monitoring (Rationale: Ensure reaction completion): Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 2-6 hours, indicated by the disappearance of the starting amine.
-
Work-up (Rationale: Isolate the crude product): Once complete, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification & Validation (Rationale: Achieve high purity for biological testing): Purify the crude solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). Combine the pure fractions and remove the solvent to yield the final product as a solid.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Assess purity using HPLC, aiming for >98% for biological assays.
Mechanism and Biological Context
The diaryl urea core of the inhibitor is designed to interact with the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain.
The two N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor.[11] This tripartite interaction pattern mimics the hydrogen bonding of the adenine ring of ATP, allowing the inhibitor to compete effectively for the binding site. The 2-chloro and 4-methylphenyl moiety extends into a hydrophobic pocket, where the specific substituents can form favorable van der Waals interactions and displace water molecules, further increasing binding affinity. The selection of these specific substituents is a key part of the structure-based drug design process.[2]
Conclusion and Future Outlook
This compound stands as a highly effective and versatile reagent for the synthesis of diaryl urea-based kinase inhibitors. Its primary advantages lie in the efficiency and directness of the amine coupling reaction, which facilitates rapid SAR exploration and lead optimization. While the toxicity and moisture sensitivity of isocyanates require careful handling, the procedural simplicity often outweighs these concerns, especially when compared to the extreme hazards of phosgene or the multi-step nature of rearrangement-based strategies.
For drug development professionals, the choice of synthetic route must be a pragmatic one, balancing speed, safety, cost, and scalability. The direct isocyanate coupling method, exemplified by the use of reagents like this compound, remains a first-line strategy. However, a thorough understanding of alternative methods is crucial for overcoming challenges when specific isocyanates are unavailable or when safety considerations demand an indirect approach. The continued development of novel, potent, and selective kinase inhibitors will undoubtedly rely on the judicious application of these fundamental synthetic transformations.
References
-
ResearchGate. (n.d.). Protein kinase inhibitors from the urea class. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Classification of urea-based antineoplastic kinase inhibitors according to the general chemical structure and highlighting the general mechanism. Retrieved January 17, 2026, from [Link]
-
ACS Pharmacology & Translational Science. (2023, July 7). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. Retrieved January 17, 2026, from [Link]
-
SpringerLink. (n.d.). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Retrieved January 17, 2026, from [Link]
-
bioRxiv. (2023, March 20). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. Retrieved January 17, 2026, from [Link]
-
PubMed. (n.d.). Aurora-A kinase inhibitor scaffolds and binding modes. Retrieved January 17, 2026, from [Link]
-
MDPI. (n.d.). Rationally Designed Dual Kinase Inhibitors for Management of Obstructive Sleep Apnea—A Computational Study. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (2017, May 3). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Chemical structure of the kinase inhibitors based on aryl-urea moiety.... Retrieved January 17, 2026, from [Link]
-
Oreate AI Blog. (2026, January 7). Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved January 17, 2026, from [Link]
-
ACS Publications. (2023, October 16). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. Retrieved January 17, 2026, from [Link]
-
University of Babylon. (n.d.). Urea Formation (Krebs-Henseleit cycle). Retrieved January 17, 2026, from [Link]
-
PubMed. (2013, May 9). Synthesis and biological evaluation of urea derivatives as highly potent and selective rho kinase inhibitors. Retrieved January 17, 2026, from [Link]
-
ACS Publications. (2021, May 19). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved January 17, 2026, from [Link]
-
ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved January 17, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
-
RSC Advances Blog. (2025, April 3). Reviews. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (2021, November 25). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (2023, December 5). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. Retrieved January 17, 2026, from [Link]
-
MDPI. (n.d.). Compounds from Natural Sources as Protein Kinase Inhibitors. Retrieved January 17, 2026, from [Link]
-
Semantic Scholar. (2014, April 1). The synthesis of novel kinase inhibitors using click chemistry. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (2018, July 4). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of Protein Kinase Inhibitors. Retrieved January 17, 2026, from [Link]
-
chemical-kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved January 17, 2026, from [Link]
-
MDPI. (2024, February 16). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Retrieved January 17, 2026, from [Link]
-
Michigan State University Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved January 17, 2026, from [Link]
-
PubMed. (2004, December 30). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Retrieved January 17, 2026, from [Link]
-
NIST WebBook. (n.d.). Benzene, 1-isocyanato-4-methyl-. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (2024, December 12). Isocyanate-based multicomponent reactions. Retrieved January 17, 2026, from [Link]
Sources
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- 13. scbt.com [scbt.com]
A Spectroscopic Guide to 2-Chloro-1-isocyanato-4-methylbenzene and its Isomeric Derivatives
For researchers, scientists, and professionals in drug development, the precise characterization of chemical intermediates is paramount. 2-Chloro-1-isocyanato-4-methylbenzene and its isomers are valuable building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals. Their utility stems from the reactive isocyanate group, which readily participates in addition reactions, and the specific substitution pattern on the benzene ring that dictates the molecule's overall steric and electronic properties. A thorough understanding of their spectroscopic signatures is crucial for reaction monitoring, quality control, and unambiguous identification.
This guide provides a comparative analysis of the spectroscopic properties of this compound and its key isomers, 4-Chloro-1-isocyanato-2-methylbenzene and 3-Chloro-4-methylphenyl isocyanate. By examining their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we can elucidate the subtle yet significant differences that arise from the varied placement of the chloro, isocyanato, and methyl groups on the aromatic ring. This document will delve into the causality behind the observed spectral features, providing a framework for the confident identification and differentiation of these important chemical entities.
Comparative Spectroscopic Analysis
The isomeric relationship of these compounds provides an excellent platform to explore the influence of substituent position on their spectroscopic fingerprints. While all three isomers share the same molecular formula (C₈H₆ClNO) and molecular weight (approximately 167.59 g/mol ), the spatial arrangement of the functional groups leads to distinct spectral characteristics.
Infrared (IR) Spectroscopy: The Isocyanate Stretch and Aromatic Overtones
Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. For the chlorotolyl isocyanate isomers, the most prominent and diagnostic absorption band is that of the isocyanate group (-N=C=O).
The asymmetric stretching vibration of the isocyanate functional group typically appears as a strong, sharp band in the region of 2240-2280 cm⁻¹ . This region of the IR spectrum is relatively uncongested, making this peak a clear indicator of the presence of an isocyanate. While the exact position of this peak can be subtly influenced by the electronic effects of the other substituents on the ring, for these isomers, the differences are expected to be minimal.
The aromatic nature of these compounds is confirmed by several other characteristic absorptions:
-
Aromatic C-H stretching: Weak to medium bands typically appear just above 3000 cm⁻¹ (around 3030-3100 cm⁻¹).
-
Aromatic C=C stretching: A series of medium to strong bands are observed in the 1450-1600 cm⁻¹ region. The pattern and intensity of these peaks can sometimes provide clues about the substitution pattern.
-
Out-of-plane C-H bending: Strong absorptions in the 690-900 cm⁻¹ "fingerprint" region are highly diagnostic of the substitution pattern on the benzene ring. The specific positions of these bands are sensitive to the number and location of the substituents.
Table 1: Key Predicted IR Absorption Frequencies (cm⁻¹) for Chlorotolyl Isocyanate Isomers
| Functional Group | This compound | 4-Chloro-1-isocyanato-2-methylbenzene | 3-Chloro-4-methylphenyl isocyanate |
| Isocyanate (-N=C=O) stretch | ~2270 (strong, sharp) | ~2270 (strong, sharp) | ~2270 (strong, sharp) |
| Aromatic C-H stretch | ~3050-3100 (weak-medium) | ~3050-3100 (weak-medium) | ~3050-3100 (weak-medium) |
| Aromatic C=C stretch | ~1600, ~1500, ~1450 (medium) | ~1600, ~1500, ~1450 (medium) | ~1600, ~1500, ~1450 (medium) |
| C-Cl stretch | ~700-800 (medium-strong) | ~700-800 (medium-strong) | ~700-800 (medium-strong) |
Note: The values in this table are based on typical ranges for the respective functional groups and may vary slightly in experimental spectra.
The primary utility of IR in distinguishing these isomers lies in a detailed analysis of the fingerprint region, where the out-of-plane bending vibrations will differ based on the substitution pattern.
Experimental Protocols
Infrared (IR) Spectroscopy Protocol
Objective: To obtain the infrared spectrum of the chlorotolyl isocyanate derivative to identify key functional groups.
Methodology: Attenuated Total Reflectance (ATR) is a suitable technique for these liquid or low-melting solid compounds.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Apply a small drop of the neat liquid or molten solid sample directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The acquired spectrum should be baseline-corrected and the background spectrum subtracted to yield the final infrared spectrum of the sample.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Diagram of the IR Spectroscopy Workflow:
Caption: Workflow for obtaining an IR spectrum using an ATR accessory.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Isomeric Structures
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, making it the most powerful tool for differentiating these isomers. The chemical shifts, splitting patterns (multiplicity), and integration of the signals are unique for each compound.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum (typically 7.0-8.0 ppm) will be most informative for distinguishing the isomers. The number of distinct aromatic proton signals and their splitting patterns are dictated by the substitution pattern.
-
This compound: Will exhibit three aromatic proton signals. The proton between the chloro and isocyanato groups will likely be a singlet or a narrowly split doublet. The other two protons will be doublets, with their coupling constants indicating their relative positions.
-
4-Chloro-1-isocyanato-2-methylbenzene: Will also show three aromatic proton signals, but their chemical shifts and coupling patterns will differ from the first isomer due to the different electronic environment.
-
3-Chloro-4-methylphenyl isocyanate: This isomer will also display three distinct aromatic proton signals with a unique set of chemical shifts and coupling constants.
The methyl group protons will appear as a singlet in the upfield region (around 2.2-2.5 ppm) for all three isomers.
¹³C NMR Spectroscopy
The number of distinct signals in the broadband proton-decoupled ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms.
-
All three isomers will show eight distinct carbon signals: six for the aromatic ring, one for the methyl group, and one for the isocyanate carbon.
-
The chemical shift of the isocyanate carbon is typically found in the range of 120-140 ppm.
-
The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents. The carbon directly attached to the chlorine atom will be shifted downfield, while the positions of the other carbon signals will vary depending on the isomer.
Table 2: Predicted ¹H and ¹³C NMR Spectral Data
| Isomer | Predicted ¹H NMR Signals (ppm) | Predicted ¹³C NMR Signals (ppm) |
| This compound | ~7.3 (d), ~7.1 (dd), ~7.0 (d), ~2.3 (s, 3H) | ~135, ~134, ~132, ~130, ~128, ~125 (aromatic C), ~128 (NCO), ~21 (CH₃) |
| 4-Chloro-1-isocyanato-2-methylbenzene | ~7.2 (d), ~7.1 (dd), ~7.0 (d), ~2.4 (s, 3H) | ~136, ~133, ~131, ~130, ~129, ~126 (aromatic C), ~129 (NCO), ~18 (CH₃) |
| 3-Chloro-4-methylphenyl isocyanate | ~7.4 (s), ~7.2 (d), ~7.1 (d), ~2.3 (s, 3H) | ~138, ~135, ~132, ~130, ~127, ~125 (aromatic C), ~129 (NCO), ~20 (CH₃) |
Note: These are predicted values and experimental results may vary based on the solvent and instrument used.
NMR Sample Preparation Protocol
Objective: To prepare a high-quality sample for ¹H and ¹³C NMR analysis.
-
Sample Weighing: Accurately weigh 5-10 mg of the chlorotolyl isocyanate isomer into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.
-
Dissolution: Gently swirl the vial to ensure the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
Diagram of the NMR Sample Preparation Workflow:
Caption: Step-by-step workflow for preparing an NMR sample.
Mass Spectrometry (MS): Fragmentation Patterns and Isotopic Signatures
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For the chlorotolyl isocyanate isomers, the molecular ion peak (M⁺) will be observed at an m/z corresponding to the molecular weight of the compound. A key feature will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This results in two molecular ion peaks, M⁺ and (M+2)⁺, with a relative intensity of about 3:1, which is a definitive indicator of a monochlorinated compound.
The fragmentation patterns of these isomers under electron ionization (EI) are expected to be similar, with some potential differences in the relative abundances of the fragment ions. Common fragmentation pathways include:
-
Loss of the isocyanate group (-NCO): This would result in a fragment ion corresponding to the chlorotoluene cation.
-
Loss of a chlorine atom (-Cl): This would lead to a tolyl isocyanate cation.
-
Loss of a methyl group (-CH₃): This would produce a chloro-isocyanato-benzene cation.
Table 3: Predicted Key Mass Spectrometry Fragments (m/z)
| Isomer | Molecular Ion (M⁺) | [M-NCO]⁺ | [M-Cl]⁺ | [M-CH₃]⁺ |
| This compound | 167/169 (3:1) | 125/127 | 132 | 152/154 |
| 4-Chloro-1-isocyanato-2-methylbenzene | 167/169 (3:1)[1] | 125/127 | 132 | 152/154 |
| 3-Chloro-4-methylphenyl isocyanate | 167/169 (3:1)[2] | 125/127 | 132 | 152/154 |
Note: The presence of the chlorine isotope pattern is indicated by two m/z values separated by 2, with the first being the more abundant.
The subtle differences in the relative intensities of these fragment ions, which can be influenced by the stability of the resulting cations, may be used to help differentiate the isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To separate the isomeric mixture (if present) and obtain the mass spectrum for each component.
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Method Development:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Temperature Program: Develop a temperature gradient program that effectively separates the isomers. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
-
MS Method Development:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range that includes the molecular weight of the compounds (e.g., m/z 40-200).
-
-
Data Analysis: Identify the chromatographic peaks corresponding to each isomer and analyze their respective mass spectra.
Diagram of the GC-MS Analysis Workflow:
Caption: Overview of the GC-MS analysis process from sample preparation to data interpretation.
Conclusion
The spectroscopic techniques of IR, NMR, and MS provide a comprehensive toolkit for the characterization and differentiation of this compound and its isomers. While IR spectroscopy offers a quick confirmation of the isocyanate functional group, and mass spectrometry reveals the molecular weight and the presence of chlorine, it is NMR spectroscopy that provides the most definitive structural elucidation. The distinct patterns in the ¹H and ¹³C NMR spectra, arising from the unique chemical environments of the protons and carbons in each isomer, allow for their unambiguous assignment. By understanding the principles behind these spectroscopic methods and their application to these important chemical intermediates, researchers can ensure the integrity of their synthetic pathways and the purity of their final products.
References
-
Georganics. (n.d.). 3-Chloro-4-methylphenyl isocyanate. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4-methylphenyl isocyanate. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H6ClNO). Retrieved from [Link]
-
PubChemLite. (n.d.). 4-chloro-2-methylphenyl isocyanate (C8H6ClNO). Retrieved from [Link]
-
PubChemLite. (n.d.). 3-chloro-4-methylphenyl isocyanate (C8H6ClNO). Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Alternative Reagents for 2-Chloro-1-isocyanato-4-methylbenzene
Introduction: The Role and Challenges of a Substituted Aryl Isocyanate
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, aryl isocyanates are indispensable electrophiles. Their utility is rooted in the highly reactive isocyanate moiety (-N=C=O), which readily undergoes nucleophilic attack by amines, alcohols, and thiols to form stable urea, carbamate, and thiocarbamate linkages, respectively. These functional groups are prevalent in a vast array of biologically active molecules.
2-Chloro-1-isocyanato-4-methylbenzene, also known as 2-chloro-4-methylphenyl isocyanate, is a valuable building block in this class. The presence of the chloro and methyl substituents on the aromatic ring modulates the reactivity of the isocyanate group and provides specific steric and electronic properties that can be crucial for target engagement in drug discovery. However, like many isocyanates, its use is accompanied by significant challenges, including high reactivity, moisture sensitivity, and potential for respiratory sensitization.[1] These concerns necessitate careful handling and have driven the exploration of alternative reagents that offer improved safety profiles, greater stability, or more convenient reaction workflows without compromising synthetic efficiency.
This guide provides a comparative analysis of viable alternatives to this compound. We will delve into structurally similar isocyanates, strategies for in situ generation that avoid the isolation of the isocyanate, and stable isocyanate surrogates. The discussion is grounded in mechanistic principles and supported by experimental protocols to empower researchers in making informed decisions for their synthetic campaigns.
Comparative Analysis of Reagents
The choice of reagent for introducing a 2-chloro-4-methylphenylcarbamoyl moiety extends beyond a simple one-to-one replacement. It involves a trade-off between reactivity, safety, cost, and operational simplicity. We will explore the most common alternatives, categorized by their synthetic strategy.
Category 1: Direct Structural Analogs
The most straightforward alternative is another pre-formed aryl isocyanate. The choice of analog is typically driven by the specific structural requirements of the target molecule. For instance, if the chlorine atom is not critical for the desired activity, a simpler analog may be preferable.
-
p-Tolyl isocyanate: This analog lacks the chloro substituent. It is a useful comparator for understanding the electronic influence of the chlorine atom.
-
Other Isomeric Chloro-methylphenyl isocyanates: Isomers such as 4-chloro-2-methylphenyl isocyanate are also commercially available and may offer different reactivity profiles or lead to regioisomeric products in certain applications.[2]
Reactivity Insights from Physical Organic Principles:
The reactivity of an aryl isocyanate is governed by the electrophilicity of the carbonyl carbon. This is influenced by the electronic effects of the substituents on the aromatic ring. We can predict these effects using Hammett substituent constants (σ). A positive σ value indicates an electron-withdrawing group, which increases reactivity, while a negative σ value signifies an electron-donating group, which decreases reactivity.[3]
-
p-Tolyl isocyanate: The methyl group is weakly electron-donating (σp = -0.17).
-
This compound: The chlorine atom is electron-withdrawing via induction (σm = +0.37) but weakly electron-donating via resonance. The methyl group is para to the isocyanate. The net effect of the ortho-chloro group is an increase in the electrophilicity of the isocyanate carbon compared to p-tolyl isocyanate, leading to higher reactivity.
This increased reactivity can be advantageous for reactions with less nucleophilic amines but may lead to more side reactions or require more stringent control of reaction conditions.
Table 1: Comparison of this compound and a Structural Analog
| Feature | This compound | p-Tolyl isocyanate |
| Structure | CH₃C₆H₃(Cl)NCO | CH₃C₆H₄NCO |
| Molecular Weight | 167.59 g/mol | 133.15 g/mol [4] |
| Predicted Reactivity | Higher (due to electron-withdrawing Cl) | Lower (due to electron-donating CH₃) |
| Key Safety Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause allergy or asthma symptoms.[1] | Lachrymator, toxic, corrosive, sensitizer.[5] |
| Handling | Requires inert atmosphere, moisture-sensitive. | Requires inert atmosphere, moisture-sensitive. |
| Cost | Generally higher due to halogenated starting material. | Generally lower, high-volume commodity chemical. |
Category 2: In Situ Generation of Isocyanates
A major advancement in chemical synthesis, driven by principles of green and sustainable chemistry, is the generation of reactive intermediates in situ. This approach avoids the handling and storage of toxic and unstable reagents like isocyanates.[6] The isocyanate is generated from a stable precursor in the reaction vessel and is immediately consumed by the nucleophile.
Several classic name reactions can be employed for the in situ generation of aryl isocyanates:
-
Hofmann Rearrangement: An unsubstituted amide (e.g., 2-chloro-4-methylbenzamide) is treated with an oxidant like PhI(OAc)₂ or N-bromosuccinimide (NBS) in the presence of a base to generate the isocyanate, which is then trapped by an amine to form the urea.[6][7]
-
Curtius Rearrangement: A carboxylic acid (e.g., 2-chloro-4-methylbenzoic acid) is converted to an acyl azide, typically using diphenylphosphoryl azide (DPPA). Upon gentle heating, the acyl azide rearranges to the isocyanate with the loss of N₂ gas. This is a very common and reliable method for accessing isocyanates from carboxylic acids.[6]
-
Lossen Rearrangement: A hydroxamic acid derivative is converted to an isocyanate.
Advantages of In Situ Generation:
-
Enhanced Safety: Eliminates the need to handle, store, and transport toxic isocyanates.
-
Operational Simplicity: A one-pot procedure can be developed from readily available and stable starting materials like carboxylic acids or amides.
-
Moisture Tolerance: Some in situ methods can be more tolerant of trace amounts of water compared to the direct use of isocyanates.
Disadvantages:
-
Stoichiometric Reagents: These rearrangements often require stoichiometric amounts of activating agents or oxidants, which can complicate purification.
-
Reaction Conditions: The conditions required for the rearrangement (e.g., heating) might not be compatible with all substrates.
Category 3: Isocyanate Surrogates
Isocyanate surrogates are stable, often crystalline, solids that act as "masked" isocyanates. They offer the safety advantages of in situ generation while functioning as benchtop-stable carbamoylating reagents.
-
Carbamoyl Chlorides: These reagents (e.g., 2-chloro-4-methylphenylcarbamoyl chloride) can be synthesized from the corresponding amine and phosgene or a phosgene equivalent like triphosgene. They react with nucleophiles to form ureas and carbamates. However, carbamoyl chlorides are also moisture-sensitive and corrosive, and their synthesis often involves highly hazardous materials, limiting their advantage over isocyanates themselves.
-
N,N'-Carbonyldiimidazole (CDI) Adducts: CDI is a safer alternative to phosgene for activating amines. The reaction of an amine with CDI can generate a carbamoylimidazole intermediate. While often generated in situ, some N-alkyl carbamoylimidazoles have been isolated as stable, crystalline solids that serve as excellent isocyanate equivalents.[6] This approach is particularly effective for generating unsymmetrical ureas without the formation of symmetrical urea byproducts.
Table 2: Conceptual Comparison of Synthetic Strategies
| Strategy | Key Precursor | Key Reagents | Key Advantages | Key Disadvantages |
| Direct Use | 2-Chloro-4-methylaniline | Phosgene or Triphosgene | High reactivity, well-established | High toxicity and handling risks of isocyanate |
| In Situ (Curtius) | 2-Chloro-4-methylbenzoic acid | DPPA, Et₃N | Avoids isocyanate isolation, one-pot | Azide intermediate is potentially explosive |
| In Situ (Hofmann) | 2-Chloro-4-methylbenzamide | PhI(OAc)₂, Base | Readily available amide starting material | Requires stoichiometric oxidant |
| Surrogate (CDI) | 2-Chloro-4-methylaniline | N,N'-Carbonyldiimidazole (CDI) | Safer than phosgene, avoids isocyanate | CDI is moisture sensitive |
Experimental Protocols
The following protocols are provided as representative examples. Researchers should always first consult primary literature and perform appropriate risk assessments before conducting any experiment.
Protocol 1: Synthesis of an N,N'-Disubstituted Urea Using this compound
This protocol is adapted from general procedures for the synthesis of aryl ureas.
Reaction: this compound + Aniline → 1-(2-chloro-4-methylphenyl)-3-phenylurea
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add aniline (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the isocyanate solution dropwise to the stirred aniline solution over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate of the urea product often forms. If so, collect the solid by vacuum filtration.
-
Wash the filtered solid with a small amount of cold DCM to remove any unreacted starting materials.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes).
Protocol 2: One-Pot Synthesis of an N,N'-Disubstituted Urea via In Situ Isocyanate Generation (Curtius Rearrangement)
This protocol is based on established methods for the one-pot Curtius rearrangement.[6]
Reaction: 2-Chloro-4-methylbenzoic acid → [this compound] → 1-(2-chloro-4-methylphenyl)-3-phenylurea
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-chloro-4-methylbenzoic acid (1.0 eq), anhydrous toluene (0.3 M), and triethylamine (1.1 eq).
-
Add diphenylphosphoryl azide (DPPA) (1.05 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 2-3 hours, monitoring for the complete formation of the isocyanate (this can be monitored by IR spectroscopy for the appearance of a strong stretch around 2250-2270 cm⁻¹).
-
Cool the reaction mixture to room temperature.
-
Add aniline (1.1 eq) dropwise to the solution containing the in situ generated isocyanate.
-
Stir the reaction at room temperature overnight.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualization of Workflows and Concepts
Caption: Direct reaction of an aryl isocyanate with an amine.
Caption: One-pot urea synthesis via Curtius rearrangement.
Caption: Decision tree for selecting a carbamoylation strategy.
Conclusion and Future Outlook
This compound remains a potent and effective reagent for the synthesis of complex molecules. Its heightened reactivity, conferred by the chloro-substituent, can be a significant advantage. However, the associated handling risks and instability are considerable drawbacks that every researcher must weigh.
The development of robust and efficient methods for the in situ generation of isocyanates from stable precursors like carboxylic acids and amides represents the most significant and practical alternative for many applications. These one-pot procedures, particularly the Curtius rearrangement, offer a much-improved safety profile without substantially compromising on synthetic utility. Isocyanate surrogates, such as carbamoylimidazoles, also present a promising avenue, combining safety with the convenience of a bench-stable solid reagent.
Ultimately, the optimal choice of reagent is context-dependent. For rapid, small-scale library synthesis where speed is paramount and appropriate engineering controls (i.e., fume hoods) are in place, the direct use of the isocyanate may be justified. For larger-scale syntheses or in environments where minimizing exposure to hazardous materials is the highest priority, in situ generation or the use of a stable surrogate is strongly recommended. As the field of chemistry continues to evolve, the emphasis on safer, more sustainable processes will likely favor these alternatives, further diminishing our reliance on pre-formed, hazardous isocyanates.
References
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Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]
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Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. Retrieved from [Link]
- Laha, J. K., Singh, N., & Hunjan, M. K. (2021). Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl- or pyridyl isocyanates. New Journal of Chemistry, 45, 18815-18823.
- Usharani, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1806.
- Costantino, G., & Macchiarulo, A. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(22), 5373.
- Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry, 24(12), 5671-5674.
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
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-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amidation. Retrieved from [Link]
- Sroor, F. M., Abdelmoniem, A. M., & Abdelhamid, I. A. (2019). Facile Synthesis, Structural Activity Relationship, Molecular Modeling and In Vitro Biological Evaluation of New Urea Derivatives with Incorporated Isoxazole and Thiazole Moieties as Anticancer Agents. ChemistrySelect, 4(34), 10081-10089.
-
Wang Lab. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. Retrieved from [Link]
-
MOLBASE. (n.d.). 2-chloro-4-isocyanato-1-methylbenzene price & availability. Retrieved from [Link]
- Wang, C., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8239.
-
Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. (n.d.). Retrieved from [Link]
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
-
Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
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-
AUB ScholarWorks. (n.d.). of the reaction between. Retrieved from [Link]
-
Qucosa - TU Dresden. (n.d.). Synthesis and characterization of hyperbranched poly(urea-urethane)s. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). o-chloroaniline thiocyanate. Retrieved from [Link]
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ChemBK. (2024). 1-Chloro-4-isocyanato-2-methylbenzene. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of Bioactive Scaffolds: A Cost-Benefit Analysis of 2-Chloro-1-isocyanato-4-methylbenzene
For the discerning researcher in medicinal chemistry and process development, the choice of a synthetic building block is a critical decision point, balancing reactivity, cost, safety, and scalability. This guide provides an in-depth analysis of 2-Chloro-1-isocyanato-4-methylbenzene (and its common isomer, 3-Chloro-4-methylphenyl isocyanate), a versatile reagent for constructing urea and carbamate linkages pivotal to numerous bioactive molecules. We will objectively compare its performance against common alternative synthetic strategies, supported by practical data and established protocols, to empower you to make the most informed decision for your discovery and development pipeline.
Understanding the Reagent: Profile of Chloro-methylphenyl Isocyanate
This compound and its isomers are aromatic isocyanates. The isocyanate group (–N=C=O) is a highly electrophilic moiety, making it exceptionally reactive toward nucleophiles like amines and alcohols. The presence of the chloro- and methyl- substituents on the benzene ring modulates this reactivity and provides points for further functionalization or influences the physicochemical properties of the final product.
Key Properties (Isomer: 3-Chloro-4-methylphenyl isocyanate):
-
CAS Number: 28479-22-3
-
Molecular Formula: C₈H₆ClNO
-
Molecular Weight: 167.59 g/mol
-
Primary Applications: Synthesis of substituted ureas and carbamates, which are common substructures in pharmaceuticals and agrochemicals.[1][2]
The primary value of using a pre-formed isocyanate like this is the direct and often high-yielding nature of its reactions. The addition of an amine or alcohol is typically a rapid, one-step process that does not require a catalyst, making it an attractive option for rapid library synthesis and initial lead optimization.[3]
Core Synthetic Transformations: The Chemistry of Isocyanates
The utility of this compound stems from its predictable and efficient reaction with common nucleophiles to form stable covalent bonds.
-
Urea Formation: The reaction with primary or secondary amines yields N,N'-disubstituted or trisubstituted ureas. This is a cornerstone reaction in the synthesis of many kinase inhibitors and other targeted therapeutics.
-
Carbamate Formation: The reaction with alcohols or phenols produces carbamates. Carbamate groups are recognized as stable bioisosteres of amide bonds and can improve pharmacokinetic properties.[4]
The straightforward nature of these transformations is a significant "benefit" in our analysis.
Caption: Fundamental reactions of this compound.
A Framework for Comparison: Key Performance Indicators
To conduct a thorough cost-benefit analysis, we must evaluate this compound against its alternatives based on a defined set of criteria.
Caption: Core pillars of the cost-benefit analysis framework.
Comparative Analysis: Isocyanate vs. Alternative Methodologies
The primary alternative to using a pre-formed isocyanate is to generate the urea or carbamate linkage through other means, most commonly by generating the isocyanate in situ or using a different coupling strategy. The most prevalent alternative involves using the corresponding amine (2-chloro-4-methylaniline) as a precursor.
| Feature | Direct Method: Using this compound | Alternative: In Situ Isocyanate Generation from Amine * | Alternative: Phosgene-Free (e.g., CDI) |
| Primary Reagents | Isocyanate, Amine/Alcohol | Amine, Phosgene equivalent (e.g., triphosgene), Base | Amine, 1,1'-Carbonyldiimidazole (CDI) |
| Simplicity | High (Often a one-step mix-and-stir procedure).[3] | Moderate (Requires careful stoichiometry and handling of triphosgene). | Moderate (Two steps: activation of first amine, then addition of second). |
| Reaction Time | Typically fast (0.5 - 4 hours). | Can be slower due to the in situ generation step. | Activation step can require 1-2 hours before the final addition. |
| Yield | Generally high to excellent. | Can be high, but susceptible to side reactions (e.g., symmetrical urea formation). | Generally good to high yields. |
| Safety Concerns | High. Isocyanates are potent respiratory sensitizers and lachrymators.[5] Requires stringent engineering controls. | Very High. Triphosgene is a solid but releases highly toxic phosgene gas upon reaction.[3] | Moderate. CDI is a moisture-sensitive solid but is significantly safer than phosgene-based reagents. |
| Cost-Effectiveness | Higher initial reagent cost per mole. Best for small-scale, rapid synthesis. | Lower cost for the base amine, but triphosgene is expensive. Can be more economical at a very large scale if phosgene is used (not recommended in R&D). | CDI is moderately priced. Often a good balance for medium-scale synthesis. |
| Waste Stream | Primarily solvent. | Halogenated waste, base, and byproducts from the phosgene equivalent. | Imidazole byproduct, which is generally water-soluble and easier to remove. |
*Note: In situ generation refers to using 2-chloro-4-methylaniline with a reagent like triphosgene to form the isocyanate within the reaction vessel.
Experimental Protocols: A Head-to-Head Comparison
Here, we provide detailed protocols for synthesizing a model urea compound to illustrate the practical differences between the direct and alternative approaches.
Target Molecule: 1-(3-Chloro-4-methylphenyl)-3-phenylurea
Protocol 1: Direct Synthesis using 3-Chloro-4-methylphenyl isocyanate
This protocol prioritizes speed and simplicity, making it ideal for initial SAR studies.
-
Materials: 3-Chloro-4-methylphenyl isocyanate (1.0 eq), Aniline (1.0 eq), Anhydrous Dichloromethane (DCM).
-
Methodology:
-
To a stirred solution of aniline (1.0 mmol, 93 mg) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add 3-Chloro-4-methylphenyl isocyanate (1.0 mmol, 168 mg) dropwise at room temperature.
-
Rationale: The dropwise addition controls any potential exotherm. DCM is a good, inert solvent for this reaction.[3]
-
Stir the reaction mixture at room temperature for 2 hours. Monitor reaction completion by TLC or LC-MS.
-
Upon completion, the product often precipitates. If so, collect the solid by filtration, wash with cold DCM, and dry under vacuum.
-
If the product remains in solution, concentrate the mixture in vacuo and purify the residue by silica gel chromatography or recrystallization.
-
Self-Validation: The expected product will have a distinct melting point and can be confirmed by ¹H NMR, ¹³C NMR, and HRMS, showing the incorporation of both aromatic fragments.
-
Protocol 2: In Situ Generation via Triphosgene
This protocol reflects a common alternative when the isocyanate is unavailable or too expensive for the desired scale. It requires more stringent safety precautions.
-
Materials: 3-Chloro-4-methylaniline (1.0 eq), Triphosgene (0.4 eq), Triethylamine (or other non-nucleophilic base, 2.2 eq), Aniline (1.0 eq), Anhydrous Toluene.
-
Methodology:
-
EXTREME CAUTION: This procedure must be performed in a certified, high-flow chemical fume hood. Triphosgene decomposes to highly toxic phosgene.[3]
-
To a stirred solution of 3-chloro-4-methylaniline (1.0 mmol, 142 mg) and triethylamine (2.2 mmol, 306 µL) in anhydrous toluene (10 mL) at 0 °C, add a solution of triphosgene (0.4 mmol, 119 mg) in anhydrous toluene (5 mL) dropwise over 30 minutes.
-
Rationale: A non-nucleophilic base is required to scavenge the HCl produced. Toluene is a suitable solvent for the higher temperatures that may be needed. The slow addition at low temperature controls the initial reaction with the phosgene equivalent.
-
Allow the mixture to warm to room temperature and stir for 2 hours to ensure complete formation of the isocyanate intermediate.
-
Add aniline (1.0 mmol, 93 mg) to the reaction mixture and stir for an additional 2 hours at room temperature.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography.
-
Self-Validation: The final isolated product should be identical to that from Protocol 1. Comparing yields and purity levels provides a direct measure of the efficacy of each method.
-
Critical Safety & Handling Considerations for Isocyanates
The high reactivity of isocyanates is intrinsically linked to their toxicity. This represents a significant "cost" that must be managed through rigorous safety protocols.
-
Respiratory Hazard: Isocyanates are potent sensitizers and can cause occupational asthma upon inhalation.[6] All work must be conducted in a well-ventilated chemical fume hood. For any risk of aerosol generation, appropriate respiratory protection is mandatory.[7]
-
Skin and Eye Contact: Isocyanates are irritants and can cause allergic skin reactions.[8] They cause severe eye damage.[9] Always use chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10]
-
Handling: Use glass or Teflon-lined equipment. Isocyanates can react with moisture in the air, so maintain an inert atmosphere (N₂ or Ar) for both reactions and storage.
-
Quenching and Disposal: Unused isocyanate or contaminated materials should be quenched by slow addition to a solution of sodium carbonate or a dilute solution of ammonia in a compatible solvent. Dispose of waste in accordance with institutional and local regulations.
Economic Analysis: A Cost-per-Mole Comparison
To provide a tangible comparison, we analyze the approximate cost to synthesize 10 mmol of the target urea, based on catalog prices from a representative major supplier (e.g., Sigma-Aldrich) and excluding solvent and labor costs.
| Reagent | Protocol 1 (Direct) | Cost (USD) | Protocol 2 (In Situ) | Cost (USD) |
| Starting Material | 3-Chloro-4-methylphenyl isocyanate (10 mmol, 1.68 g) | ~$26.40 | 3-Chloro-4-methylaniline (10 mmol, 1.42 g) | ~$5.50 |
| Coupling Reagent | N/A | $0.00 | Triphosgene (4 mmol, 1.19 g) | ~$17.80 |
| Second Amine | Aniline (10 mmol, 0.93 g) | ~$1.50 | Aniline (10 mmol, 0.93 g) | ~$1.50 |
| Base | N/A | $0.00 | Triethylamine (22 mmol, 3.06 mL) | ~$2.00 |
| Total Estimated Cost | ~$27.90 | ~$26.80 |
Disclaimer: Prices are estimates for R&D quantities and are subject to change. This analysis is for illustrative purposes.
Interpretation: At the small, 10 mmol R&D scale, the costs are remarkably similar. The slightly higher price of the isocyanate in Protocol 1 is offset by the cost of triphosgene and base in Protocol 2. The key differentiator is not the reagent cost at this scale, but the "hidden costs" of time, safety, and complexity. Protocol 1 is significantly faster and simpler, which can accelerate a research program. As the scale increases, the lower cost of the starting amine in Protocol 2 would likely make it the more economically viable option, provided the necessary safety infrastructure is in place.
Conclusion and Strategic Recommendations
The choice between using this compound directly and pursuing an alternative synthetic route is a strategic one, dictated by the specific goals of the project.
Choose this compound when:
-
Speed is paramount: For rapid generation of analogs for high-throughput screening or initial SAR exploration.
-
Simplicity is required: When dealing with complex substrates where a one-step, catalyst-free reaction is advantageous.
-
Small scale: For discovery-phase synthesis where the higher per-gram cost is negligible compared to the value of time saved.
Consider Alternatives (like in situ generation) when:
-
Scaling up: For process development and kilogram-scale synthesis, where the lower cost of the starting amine provides significant economic benefits.
-
The specific isocyanate is not commercially available: In situ methods provide access to novel isocyanates from their corresponding amines.
-
Avoiding direct isocyanate handling is a priority: While triphosgene has its own severe hazards, some workflows may be better equipped to handle it than a volatile isocyanate. Safer, non-phosgene alternatives like CDI are excellent choices for medium-scale work where safety is a primary driver.
Ultimately, this compound is a powerful and efficient tool in the synthetic chemist's arsenal. Its primary benefit lies in its ability to deliver target ureas and carbamates with speed and simplicity. This benefit, however, must be carefully weighed against the significant costs associated with its handling and safety requirements, especially as the scale of the synthesis increases.
References
-
National Center for Biotechnology Information (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. PubMed Central. Available at: [Link]
-
Safe Work Australia (2020). Guide to Handling Isocyanates. Available at: [Link]
-
Ren, Y., & Rousseaux, S. A. L. (2018). Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. The Journal of Organic Chemistry, 83(2), 913–920. Available at: [Link]
-
Organic Chemistry Portal. Urea Formation - Common Conditions. Available at: [Link]
-
California Department of Public Health. Isocyanates: Working Safely. Available at: [Link]
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Royal Society of Chemistry. Safe Use of Di-Isocyanates. Available at: [Link]
-
Health and Safety Executive (HSE). Construction hazardous substances: Isocyanates. Available at: [Link]
-
Patil, S. A., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Scientific Reports, 8(1), 9033. Available at: [Link]
-
Lakeland Industries. 5 Ways to Protect Yourself From Isocyanate Exposure. Available at: [Link]
-
Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. Available at: [Link]
-
Karche, A. D., et al. (2022). “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. Organic Process Research & Development, 26(11), 3141–3152. Available at: [Link]
-
National Center for Biotechnology Information (2024). Isocyanate-based multicomponent reactions. PubMed Central. Available at: [Link]
-
Honda, M., et al. (2022). Synthesis of organic carbamates as polyurethane raw materials from CO2: the quest for metal alkoxides as regenerable reagents. Dalton Transactions, 51(2), 435-446. Available at: [Link]
-
ResearchGate. Synthesis of isocyanates from carbamates. Available at: [Link]
-
Shcherbakov, V., et al. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Processes, 8(10), 1319. Available at: [Link]
-
MOLBASE. 2-chloro-4-isocyanato-1-methylbenzene price & availability. Available at: [Link]
-
NOVOL. Safety Data Sheet. Available at: [Link]
-
National Center for Biotechnology Information (2023). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. 4-Methylphenyl isocyanate. PubChem Compound Summary for CID 69325. Available at: [Link]
-
National Institute of Standards and Technology. Benzene, 1-isocyanato-4-methyl-. NIST Chemistry WebBook. Available at: [Link]
-
Nenajdenko, V. G. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(15), 9419–9499. Available at: [Link]
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Reachem. The Role of Custom Synthesis in Cost-effective Drug Production. Available at: [Link]
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-
National Center for Biotechnology Information (2019). Costs of isocyanate-related occupational diseases: A systematic review. PubMed. Available at: [Link]
-
ResearchGate. (PDF) Isocyanate-based multicomponent reactions. Available at: [Link]
-
LookChem. This compound. Available at: [Link]
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Comparative Guide to In-Silico Bioactivity Prediction for 2-Chloro-1-isocyanato-4-methylbenzene Derivatives
This guide provides a comprehensive comparison of leading in-silico methodologies for predicting the biological activity and toxicological profiles of 2-Chloro-1-isocyanato-4-methylbenzene derivatives. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically grounded approach to computational evaluation.
Introduction: The Imperative for Predictive Toxicology
In an era where the cost and ethical concerns of in vivo and in vitro testing are under intense scrutiny, computational toxicology has emerged as an indispensable tool in chemical safety assessment and early-stage drug discovery.[1][2][3] The ability to predict a compound's potential for toxicity or therapeutic efficacy from its structure alone allows for the rapid, cost-effective screening of vast chemical libraries, prioritizing resources for the most promising candidates.[4][5]
This guide focuses on derivatives of this compound, a class of compounds characterized by the highly reactive isocyanate (-N=C=O) functional group. Isocyanates are known for their broad reactivity with biological nucleophiles such as amines, alcohols, and thiols, forming stable urea, carbamate, and thiocarbamate linkages, respectively.[6][7] This inherent reactivity is a double-edged sword; while it can be harnessed for covalent drug design, it also presents a significant toxicological risk, including respiratory sensitization and dermal irritation. Therefore, robust in-silico evaluation is paramount.
We will compare and detail three cornerstone computational techniques: Quantitative Structure-Activity Relationship (QSAR) modeling, Molecular Docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Through a hypothetical case study, we will demonstrate how these methods can be integrated into a cohesive workflow to build a comprehensive bioactivity profile.
Chapter 1: A Comparative Analysis of Predictive Methodologies
The selection of a computational method is dictated by the specific question being asked. Are we predicting a general toxic endpoint, identifying a specific protein interaction, or evaluating the overall drug-likeness of a compound? Each requires a different, albeit complementary, approach.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Core Principle: QSAR is founded on the principle that the biological activity of a chemical is directly related to its molecular structure.[4][8] By identifying and quantifying physicochemical properties (molecular descriptors), QSAR models build mathematical relationships to predict the activity of new compounds.[9][10]
Applicability: QSAR is exceptionally powerful for predicting systemic toxicological endpoints like acute toxicity (LD50), mutagenicity, and carcinogenicity, where a single protein target may not be known or relevant.[8][11]
Methodological Causality: The choice of descriptors is critical. For isocyanate derivatives, descriptors should capture electronic effects (e.g., partial charges on the NCO group to model reactivity), steric properties (e.g., molecular shape and volume to model receptor fitting), and lipophilicity (e.g., LogP to model membrane permeability). The statistical robustness of a QSAR model is validated through rigorous internal and external cross-validation to ensure it is not a result of chance correlation.[12]
Comparison with Other Methods:
-
vs. Molecular Docking: QSAR predicts overall activity without needing a known protein target, making it broader in application. Docking provides mechanistic insight into a specific protein interaction.
-
vs. ADMET Profiling: QSAR can be a component of ADMET prediction (e.g., a QSAR model for hERG inhibition), but ADMET profiling is a broader assessment of pharmacokinetic properties.
Molecular Docking
Core Principle: Molecular docking predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[13][14] This method relies on scoring functions that estimate the thermodynamics of the ligand-protein interaction.
Applicability: Docking is essential when a specific protein target is hypothesized or known. It is used to screen virtual libraries for potential inhibitors, elucidate binding modes, and guide lead optimization by suggesting structural modifications to improve affinity.[15][16]
Methodological Causality: A successful docking experiment hinges on an accurate 3D structure of the target protein (from crystallography or homology modeling) and a validated docking protocol. The isocyanate group's reactivity presents a unique challenge. Covalent docking protocols are often necessary to model the formation of a covalent bond between the isocyanate carbon and a nucleophilic residue (e.g., Cysteine, Serine, Lysine) in the protein's active site. The choice of scoring function is also critical; different functions may be optimized for different types of interactions (e.g., hydrogen bonds, hydrophobic contacts).
Comparison with Other Methods:
-
vs. QSAR: Docking provides a structural and energetic rationale for a compound's activity at a specific target, offering deep mechanistic insight that QSAR lacks. However, it is useless without a known 3D protein structure.
-
vs. ADMET Profiling: Docking can inform specific aspects of ADMET, such as predicting inhibition of metabolic enzymes like Cytochrome P450s, but it does not provide a full pharmacokinetic profile.
ADMET Profiling
Core Principle: ADMET profiling involves the prediction of a compound's pharmacokinetic and toxicological properties, which determine its fate within an organism.[5][17] This is a multi-parameter assessment crucial for determining a compound's drug-likeness.[18]
Applicability: ADMET prediction is a mandatory step in early drug discovery. It helps to identify and filter out compounds with poor oral bioavailability, low metabolic stability, high toxicity, or undesirable distribution profiles, preventing costly late-stage failures.[17][19]
Methodological Causality: Modern ADMET prediction relies on a battery of computational models, many of which are themselves QSAR or machine learning models trained on large experimental datasets.[20][21] Key predicted properties include:
-
Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).
-
Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).
-
Metabolism: Inhibition or substrate status for Cytochrome P450 (CYP) enzymes.
-
Excretion: Predicted clearance rate.
-
Toxicity: hERG inhibition (cardiotoxicity), Ames test (mutagenicity), hepatotoxicity.[17]
Comparison with Other Methods:
-
vs. QSAR & Docking: ADMET provides a holistic "drug-likeness" profile rather than predicting a single activity or target interaction. It integrates outputs from various predictive models to give a comprehensive overview of a compound's potential success as a drug.
Chapter 2: An Integrated In-Silico Workflow: A Case Study
To illustrate how these methodologies are synergistically applied, we present a hypothetical workflow for evaluating a small library of this compound derivatives.
Overall Workflow Diagram
Caption: Integrated workflow for in-silico bioactivity prediction.
Step 1: Library Preparation and Descriptor Calculation
The first step involves generating 2D and 3D structures for a set of hypothetical derivatives. Molecular descriptors are then calculated using software like RDKit or PaDEL-Descriptor.
Protocol: Descriptor Calculation
-
Input: A set of this compound derivatives in SMILES format.
-
Software: RDKit (Python library).
-
Procedure: a. Read each SMILES string and convert it to a molecule object. b. Calculate 1D and 2D descriptors: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA), Number of Hydrogen Bond Donors/Acceptors. c. Generate 3D coordinates for each molecule using the ETKDG algorithm. d. Calculate 3D descriptors: Molecular Shape, Steric Parameters.
-
Output: A table of molecules and their corresponding calculated descriptors.
Step 2: QSAR for Acute Toxicity Prediction
Using a pre-existing, validated QSAR model for rodent oral LD50, we predict the toxicity of our derivatives. The OECD QSAR Toolbox is an excellent resource for such models.[22]
Protocol: QSAR Prediction using a Public Tool
-
Tool: A platform like the EPA's T.E.S.T. (Toxicity Estimation Software Tool).[9]
-
Procedure: a. Input the SMILES string of a derivative. b. Select the desired endpoint (e.g., "Rat Oral LD50"). c. Choose a prediction method (e.g., Consensus method, which averages multiple models). d. Run the prediction.
-
Validation: The tool provides an "Applicability Domain" assessment, which indicates whether the query chemical is structurally similar to the chemicals used to train the model. Predictions outside the applicability domain are considered unreliable.
-
Output: A predicted LD50 value (in mg/kg) with a confidence score.
Step 3: Molecular Docking against a Putative Target
Let's hypothesize that these derivatives may target a specific kinase involved in an inflammatory pathway, with a key cysteine residue in its active site.
Protocol: Covalent Molecular Docking
-
Software: Schrödinger Maestro, AutoDock, or similar.
-
Preparation: a. Protein: Obtain the 3D crystal structure of the target kinase (e.g., from the Protein Data Bank). Prepare the protein by adding hydrogens, assigning bond orders, and minimizing its energy. Define the binding site grid around the active site cysteine. b. Ligand: Prepare the 3D structures of the derivatives, assigning partial charges and defining the reactive isocyanate group for covalent docking.
-
Docking: a. Run a covalent docking protocol, specifying the cysteine residue as the nucleophile and the isocyanate carbon as the electrophile. b. The algorithm will sample ligand poses and conformations, simulating the formation of the covalent bond.
-
Analysis: a. Analyze the results based on the docking score (e.g., GlideScore), which estimates binding affinity. b. Visually inspect the top-ranked poses to understand the key interactions (hydrogen bonds, hydrophobic contacts) in addition to the covalent bond.
-
Output: A docking score and a 3D model of the ligand-protein complex.
Step 4: ADMET Profiling
Finally, we assess the overall drug-likeness of the compounds using an online prediction tool.
Protocol: Web-Based ADMET Prediction
-
Procedure: a. Input the SMILES strings of the derivatives into the web interface. b. Initiate the calculation process.
-
Analysis: The platform will return predictions for dozens of endpoints. Key parameters to check include:
-
Physicochemical Properties: LogP, Solubility.
-
Absorption: Caco-2 Permeability, HIA.
-
Distribution: BBB Penetration.
-
Metabolism: CYP2D6/3A4 inhibition.
-
Toxicity: hERG inhibition, Ames Mutagenicity.
-
-
Output: A comprehensive table of predicted ADMET properties.
Chapter 3: Data Synthesis and Interpretation
The true power of this workflow lies in integrating the data to make an informed decision. The results from our hypothetical analysis are summarized below.
Table 1: Comparative In-Silico Bioactivity Profile of Derivatives
| Derivative ID | Substitution Pattern | Predicted LD50 (mg/kg) [QSAR] | Docking Score (kcal/mol) [Target Kinase] | BBB Permeability [ADMET] | hERG Inhibition [ADMET] |
| Parent | 2-Cl, 4-Me | 350 | -7.2 | High | Low Probability |
| Deriv-A | 2-Cl, 4-Me, 5-F | 410 | -8.5 | High | Low Probability |
| Deriv-B | 2-Cl, 4-Me, 5-NO2 | 220 | -9.1 | Low | Medium Probability |
| Deriv-C | 2-Cl, 4-Me, 5-NH2 | 550 | -6.8 | High | Low Probability |
Interpretation and Decision Making
-
Deriv-A: Shows improved binding affinity (-8.5 vs. -7.2) over the parent compound and retains a favorable safety profile (higher LD50, low hERG risk). Its high BBB permeability suggests it could be suitable for CNS targets. This is a high-priority candidate for synthesis.
-
Deriv-B: Exhibits the best target engagement (-9.1). However, it is predicted to be significantly more toxic (LD50=220) and carries a medium risk of cardiotoxicity. The nitro group also reduces its BBB permeability. This compound might be deprioritized or flagged for structural modification to mitigate toxicity.
-
Deriv-C: Is predicted to be the least toxic (LD50=550) but has the weakest binding affinity. The amine group likely introduces polarity that is unfavorable for this specific target interaction.
This integrated analysis allows us to select Deriv-A as the most promising candidate, balancing predicted efficacy with a favorable safety and pharmacokinetic profile.
Conclusion
The in-silico prediction of bioactivity is a complex but powerful discipline that, when applied correctly, can dramatically accelerate drug discovery and chemical hazard assessment. By comparing and integrating the outputs of QSAR, molecular docking, and ADMET profiling, researchers can build a multi-faceted understanding of a compound's potential. This guide demonstrates that the true value of these methods is not in generating isolated data points, but in weaving them into a cohesive narrative that guides rational decision-making and prioritizes experimental resources effectively. The future of toxicology and medicinal chemistry will undoubtedly rely on the continued refinement and intelligent application of these indispensable computational tools.
References
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Al-Khafaji, K., Abed, W. N., & Al-Ghorbani, M. (2022). QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia. Pharmaceuticals. [Link]
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Arulprakash, A., et al. (2015). Molecular modeling and docking of small molecule inhibitors against NEK2. Bioinformation. [Link]
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Weiss, E. A., et al. (2023). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. Bioconjugate Chemistry. [Link]
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Swanson, K. (n.d.). ADMET-AI. ADMET-AI Web Server. [Link]
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Zagidullin, B., et al. (2023). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. bioRxiv. [Link]
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Gao, C., et al. (2024). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. Toxics. [Link]
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Sygnature Discovery. (n.d.). ADMET Prediction Software. Sygnature Discovery Website. [Link]
-
MoDRN. (n.d.). Crossroads of Computational Chemistry and Toxicology. Molecular Design Research Network. [Link]
-
Al-Moameri, F. (2019). Simulation approach for characterizing the isocyanates reactivity in polyurethane gel reactions. ResearchGate. [Link]
-
Chen, Y., et al. (2024). Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. Molecules. [Link]
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U.S. Environmental Protection Agency. (n.d.). Toxicity Estimation Software Tool (TEST). EPA.gov. [Link]
-
Suvidhi, et al. (2024). In Silico ADMET Predictions: Enhancing Drug Development Through QSAR Modeling. Futuristic Trends in Agriculture Engineering & Food Sciences. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methylphenyl isocyanate. PubChem. [Link]
-
Pavan, M., & Worth, A. P. (2008). Review of Software Tools for Toxicity Prediction. JRC Publications Repository. [Link]
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Ganesan, B., et al. (2021). Molecular docking-aided identification of small molecule inhibitors targeting β-catenin-TCF4 interaction. iScience. [Link]
-
ADMETlab 2.0. (n.d.). ADMETlab 2.0: an enhanced version for ADMET evaluation. ADMETlab Website. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. EPA.gov. [Link]
-
Al-Hujaili, A. S., et al. (2021). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. Journal of King Saud University - Science. [Link]
-
Judson, R., & Thomas, R. (2021). Introduction to Special Issue: Computational Toxicology. Chemical Research in Toxicology. [Link]
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Lee, S., et al. (2021). Development of a nano-QSAR model for predicting the toxicity of nano-metal oxide mixtures to Aliivibrio fischeri. Environmental Science: Nano. [Link]
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Rowan Scientific. (n.d.). ADMET Prediction. Rowan Scientific Website. [Link]
-
Jayarajan, P., et al. (2015). QSAR Modeling, Docking and Insilico ADMET Studies of Lanosterol Synthase Inhibitors. International Journal of Pharmaceutical Sciences and Research. [Link]
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Royal Society of Chemistry. (2022). In Silico Tools to Assess Chemical Hazard. Green Toxicology. [Link]
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Peng, L., et al. (2023). Molecular docking and drug virtual screening of novel small molecule inhibitors of anti-apoptotic proteins for cancer treatment. AACR Publications. [Link]
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Riva, R., et al. (2020). Isocyanate-based multicomponent reactions. RSC Advances. [Link]
-
Islam, M. R., et al. (2023). Virtual Screening of Small Molecules Targeting BCL2 with Machine Learning, Molecular Docking, and MD Simulation. ResearchGate. [Link]
-
Subrayan, P. (2023). Resins: Isocyanates, Part I: Fundamentals and Reactivity. PCI Magazine. [Link]
-
OECD. (n.d.). The OECD QSAR Toolbox. QSAR Toolbox Website. [Link]
-
Deep Origin. (n.d.). ADMET Predictions. Computational Chemistry Glossary. [Link]
-
Al-Khafaji, K., Abed, W. N., & Al-Ghorbani, M. (2022). QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia. PubMed Central. [Link]
-
Saravanan, C., et al. (2023). Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. Journal of Young Pharmacists. [Link]
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Tommasone, S. (2024). Computational Toxicology: Modeling and Predicting Adverse Effects. AZoLifeSciences. [Link]
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A Comparative Guide to the Kinetic Landscape of 2-Chloro-1-isocyanato-4-methylbenzene Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, particularly in the development of pharmaceuticals and advanced materials, a deep understanding of reaction kinetics is paramount for process optimization, yield maximization, and ensuring product purity. This guide offers a comprehensive kinetic study of 2-Chloro-1-isocyanato-4-methylbenzene, a versatile aromatic isocyanate, and objectively compares its reactivity with relevant alternatives. The insights and experimental data presented herein are designed to empower researchers to make informed decisions in their synthetic strategies.
Introduction to the Reactivity of this compound
This compound, also known as 2-chloro-4-methylphenyl isocyanate, is a key intermediate in the synthesis of a variety of organic compounds, including ureas, carbamates, and other heterocyclic structures. Its reactivity is primarily dictated by the highly electrophilic carbon atom of the isocyanate group (-N=C=O), which is susceptible to nucleophilic attack. The presence of both a chloro and a methyl group on the aromatic ring introduces a nuanced electronic and steric environment, influencing its reaction rates and pathways.
The fundamental reaction of isocyanates involves the addition of a nucleophile, such as an alcohol or an amine, to the carbonyl carbon of the isocyanate group. This reaction is the cornerstone of polyurethane chemistry and is widely employed in the synthesis of bioactive molecules.
The Electronic Influence of Substituents: A Hammett Perspective
To quantitatively understand the reactivity of this compound in comparison to other aryl isocyanates, we turn to the Hammett equation. This linear free-energy relationship provides a framework for correlating the electronic effects of substituents on the rate and equilibrium constants of reactions of aromatic compounds.
The Hammett equation is expressed as:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the reaction of the substituted compound.
-
k₀ is the rate constant for the reaction of the unsubstituted (reference) compound (e.g., phenyl isocyanate).
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect (both inductive and resonance) of a particular substituent.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize the developing negative charge in the transition state. Conversely, a negative ρ value signifies that electron-donating groups enhance the reaction rate. The magnitude of ρ indicates the degree of charge development in the transition state.
For the reaction of aryl isocyanates with nucleophiles, the transition state involves the development of a negative charge on the nitrogen atom of the isocyanate group as the nucleophile attacks the carbonyl carbon. Therefore, electron-witthe drawing groups on the aromatic ring are expected to increase the electrophilicity of the carbonyl carbon and stabilize the transition state, leading to an increased reaction rate.
Comparative Kinetic Analysis
While specific kinetic data for this compound is not abundantly available in the peer-reviewed literature, we can infer its reactivity relative to other common aryl isocyanates based on the electronic effects of its substituents. For this comparison, we will consider phenyl isocyanate as the baseline and p-tolyl isocyanate as a closely related analogue.
| Isocyanate | Substituents | Expected Electronic Effect | Predicted Reactivity vs. Phenyl Isocyanate |
| Phenyl Isocyanate | None (Reference) | - | Baseline |
| p-Tolyl Isocyanate | p-Methyl | Electron-donating | Slower |
| This compound | o-Chloro, p-Methyl | Chloro: Electron-withdrawing; Methyl: Electron-donating | Faster |
| 3-Chloro-4-methylphenyl isocyanate | m-Chloro, p-Methyl | Chloro: Electron-withdrawing; Methyl: Electron-donating | Faster |
Rationale:
-
p-Tolyl Isocyanate: The methyl group at the para position is weakly electron-donating, which slightly reduces the electrophilicity of the isocyanate carbon, thus decreasing the reaction rate compared to phenyl isocyanate.
-
This compound: The chlorine atom at the ortho position is strongly electron-withdrawing due to its inductive effect. Although the para-methyl group is electron-donating, the strong electron-withdrawing nature of the chlorine atom is expected to dominate, leading to a significant increase in the reactivity of the isocyanate group compared to both phenyl isocyanate and p-tolyl isocyanate.
-
3-Chloro-4-methylphenyl isocyanate: Similarly, the chlorine atom at the meta position is electron-withdrawing. Its effect on the reaction rate will be significant, making this isomer also more reactive than phenyl isocyanate and p-tolyl isocyanate.
Experimental Protocols for Kinetic Studies
To empirically determine and compare the reaction kinetics of this compound and its alternatives, two robust methodologies are presented below: in-situ Fourier Transform Infrared (FTIR) spectroscopy and back-titration.
In-Situ FTIR Spectroscopy for Real-Time Monitoring
In-situ FTIR spectroscopy is a powerful technique that allows for the continuous monitoring of reactant and product concentrations throughout a reaction, providing a detailed kinetic profile.[1][2][3]
Experimental Workflow:
Caption: Workflow for kinetic analysis using in-situ FTIR spectroscopy.
Step-by-Step Methodology:
-
Solution Preparation: Prepare stock solutions of this compound and the desired nucleophile (e.g., n-butanol) in a dry, inert solvent (e.g., anhydrous toluene or chloroform).
-
Instrument Setup: Set up an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) or transmission in-situ probe. Ensure the probe is clean and dry.
-
Reaction Setup: In a temperature-controlled reactor, add the nucleophile solution and allow it to reach the desired reaction temperature.
-
Reaction Initiation and Data Collection: Initiate the reaction by adding the isocyanate solution to the reactor with vigorous stirring. Immediately begin acquiring FTIR spectra at regular time intervals. The disappearance of the characteristic isocyanate peak at approximately 2270 cm⁻¹ is monitored.
-
Data Analysis: Integrate the area of the isocyanate peak in each spectrum. Convert the peak area to concentration using a pre-determined calibration curve. Plot the concentration of the isocyanate versus time and fit the data to the appropriate rate law (e.g., second-order) to determine the rate constant (k).
Titration Method for Endpoint Determination
The titration method is a classic and reliable technique for determining the concentration of unreacted isocyanate at specific time points. This involves quenching the reaction and then performing a back-titration.[2][4][5][6][7]
Experimental Workflow:
Caption: Workflow for kinetic analysis using the titration method.
Step-by-Step Methodology:
-
Reaction Initiation: In a thermostated reaction vessel, initiate the reaction by mixing known concentrations of this compound and the nucleophile.
-
Sampling and Quenching: At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately add it to a flask containing a known excess of a standard solution of di-n-butylamine in a suitable solvent (e.g., toluene). The di-n-butylamine rapidly reacts with the remaining isocyanate, effectively quenching the primary reaction.
-
Back-Titration: Add an indicator and titrate the unreacted di-n-butylamine with a standardized solution of hydrochloric acid to a clear endpoint.
-
Blank Titration: Perform a blank titration with the same amount of di-n-butylamine solution that has not been exposed to the reaction mixture to determine the initial amount of amine.
-
Calculation: The amount of isocyanate in the aliquot is proportional to the difference between the blank titration volume and the sample titration volume. Convert this to a concentration and plot against time to determine the rate constant.
Conclusion and Future Perspectives
This guide provides a foundational understanding of the kinetic behavior of this compound and offers robust experimental protocols for its quantitative analysis. The principles of physical organic chemistry, particularly the Hammett relationship, strongly suggest that the presence of the electron-withdrawing chloro substituent will render this isocyanate more reactive than its non-chlorinated and p-tolyl counterparts.
For researchers and drug development professionals, this enhanced reactivity can be advantageous, potentially allowing for milder reaction conditions and shorter reaction times. However, it also necessitates careful control of the reaction to avoid unwanted side reactions and ensure selectivity.
The experimental workflows detailed herein provide a clear path for generating precise kinetic data, enabling the direct comparison of this compound with other isocyanates under specific reaction conditions. Such data is invaluable for the development of efficient, scalable, and reproducible synthetic processes. Future work should focus on generating a comprehensive library of kinetic data for a range of nucleophiles and solvents to further elucidate the rich and complex reactivity of this important chemical intermediate.
References
- Friebe, R., & Siesler, H. W. (Year). In situ monitoring of an isocyanate reaction by fiber-optic FT-IR/ATR-spectroscopy. Applied Spectroscopy Reviews.
-
METTLER TOLEDO. (n.d.). Isocyanate Reactions. Retrieved from [Link]
-
Xylem Analytics. (n.d.). Titration of NCO value in resins according to DIN EN ISO 14896. Retrieved from [Link]
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.
-
Xylem. (2013). Determination of isocyanate (NCO-) content. Retrieved from [Link]
-
Scribd. (n.d.). Isocyanate Content Measurement Method. Retrieved from [Link]
-
Hiranuma. (2023). Determination of isocyanate (NCO) content in adhesives. Retrieved from [Link]
- Zhong, Z., Luo, Y., & Li, F. (2007). Reaction kinetics of toluene diisocynate and propanol by in situ FTIR. Journal of Applied Polymer Science, 104(4), 2378-2383.
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A Senior Application Scientist's Guide to the Purification of Isocyanate Reaction Products: A Comparative Analysis
Introduction: The Isocyanate Purification Imperative
In the realm of synthetic chemistry, particularly in drug development and material science, the isocyanate functional group (-NCO) is a cornerstone for constructing complex molecules, from life-saving pharmaceuticals to high-performance polyurethanes. However, the very reactivity that makes isocyanates invaluable also renders their reaction products notoriously difficult to purify. The high electrophilicity of the isocyanate carbon makes it susceptible to side reactions with nucleophiles, including trace amounts of water, leading to a host of common impurities such as symmetrically substituted ureas. Furthermore, excess isocyanate can react with the desired urethane or urea products to form allophanates and biurets, respectively, or self-condense into non-volatile oligomers like isocyanurates.[1][2]
Achieving high purity is not merely an academic exercise; it is critical for ensuring product performance, safety, and reproducibility in downstream applications. This guide provides a comparative analysis of the primary methods for purifying isocyanate reaction products, grounded in experimental evidence and practical insights. We will dissect the causality behind procedural choices, offering not just protocols, but a strategic framework for selecting the optimal purification strategy for your specific chemical system.
Part 1: Pre-emptive Purification: The Critical Role of Quenching
Before embarking on any chromatographic or distillative separation, the first and most critical step is to address any unreacted isocyanate remaining in the crude reaction mixture. Failure to do so will inevitably lead to the formation of new byproducts during workup and purification, complicating the separation process. The most effective strategy is to quench the excess isocyanate by adding a simple, nucleophilic scavenger.
Expert Insight: The choice of scavenger is pivotal. It should react quickly and cleanly with the isocyanate to form a new compound that is easily separable from the desired product. Methanol is an excellent and cost-effective choice for this purpose, converting the highly reactive isocyanate into a more stable and typically more polar methyl carbamate, which can then be easily removed by chromatography or extraction.[3]
Experimental Protocol: Quenching Excess Benzoyl Isocyanate
-
Reaction Completion: Monitor the reaction by a suitable method (e.g., TLC, LC-MS) to confirm the consumption of the primary nucleophile.
-
Cooling: Once the reaction is complete, cool the mixture to ambient room temperature. This minimizes the potential for heat-induced side reactions during the quench.
-
Scavenging: Add methanol (approximately 5 molar equivalents relative to the initial excess of isocyanate) to the reaction mixture.
-
Stirring: Allow the mixture to stir for a minimum of 30 minutes at room temperature to ensure the complete conversion of the remaining isocyanate into the corresponding methyl N-benzoylcarbamate.[3]
-
Verification: Confirm the absence of the isocyanate starting material via TLC or LC-MS before proceeding to the workup.
This self-validating protocol ensures that the crude product stream is stabilized, preventing the introduction of new impurities and setting the stage for successful purification.
Part 2: A Comparative Analysis of Core Purification Methodologies
The choice of a primary purification method depends on the physicochemical properties of the target molecule (e.g., volatility, crystallinity, polarity), the nature of the impurities, and the required scale of the operation. We will now compare the four most common techniques: Distillation, Crystallization, Column Chromatography, and Extraction.
Method 1: Distillation
Principle & Application: Distillation separates components of a liquid mixture based on differences in their boiling points. It is the preferred method for purifying volatile, thermally stable isocyanates or their reaction products on both laboratory and industrial scales.[4] For isocyanates, which are prone to thermal degradation and oligomerization, purification is almost exclusively performed under reduced pressure (vacuum distillation) to lower the required temperatures.[1][2]
Causality in Action: The application of a high vacuum is a critical choice driven by the need to prevent yield loss. High temperatures promote the formation of byproducts like isocyanurates, carbodiimides, and uretdiones, which are often high-boiling or non-volatile residues.[2] By significantly reducing the boiling point, thermal stress on the desired product is minimized, preserving its integrity and maximizing yield. Thin-film evaporation is an advanced technique used to further minimize residence time at high temperatures, which is especially useful for heat-sensitive compounds.[5][6]
Experimental Protocol: Lab-Scale Vacuum Distillation
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is meticulously dried to prevent reaction of the isocyanate with moisture.
-
Crude Material Transfer: Transfer the quenched and worked-up crude oil into the distillation flask. Add a magnetic stir bar for smooth boiling.
-
Vacuum Application: Connect the apparatus to a high-vacuum pump protected by a cold trap. Gradually reduce the pressure to the target level (typically 1-80 mbar).[7]
-
Heating: Begin heating the distillation flask in a heating mantle while stirring.
-
Fraction Collection: Collect distinct fractions based on the boiling point and refractive index. Low-boiling impurities (e.g., solvents, quenching byproducts) will distill first, followed by the pure product.
-
Purity Analysis: Analyze the collected fractions using an appropriate analytical technique (e.g., GC, HPLC, NMR) to confirm purity. Purities of >99.5% are achievable with this method.[5]
Workflow: Vacuum Distillation
Caption: Step-by-step workflow for the purification of solid products by recrystallization.
Method 3: Column Chromatography
Principle & Application: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while a mobile phase flows through it. It is an exceptionally versatile technique, capable of separating complex mixtures with closely related polarities. It is often the method of choice for purifying non-volatile, sensitive, or small- to medium-scale reaction products where distillation or crystallization is not feasible. [3] Causality in Action: The choice of eluent (mobile phase) is the most critical variable. The process begins with a low-polarity eluent to allow all compounds to adsorb to the silica. The polarity is then gradually increased, which causes compounds to desorb and travel down the column at different rates. Less polar compounds, having weaker interactions with the polar silica gel, elute first, while more polar compounds are retained longer. This controlled elution, monitored by TLC, allows for the precise separation of the desired product from both less polar and more polar impurities. [3]
Experimental Protocol: Silica Gel Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or heptane).
-
Column Packing: Carefully pour the slurry into a glass column, allowing the silica to settle into a uniform bed without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method often provides superior separation compared to direct liquid application. [8]Carefully add the dried sample to the top of the column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 100% heptane). Gradually increase the solvent polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Monitoring: Spot each fraction on a TLC plate and visualize to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Workflow: Column Chromatography
Caption: The systematic workflow for purification via silica gel column chromatography.
Method 4: Liquid-Liquid Extraction
Principle & Application: Liquid-liquid extraction separates compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. It is an excellent method for removing water-soluble impurities (like salts) or for separating products with significantly different polarities. A study on the continuous extraction of 2-chloroethyl isocyanate demonstrated up to 77% efficiency in a flow setup. [9]Supercritical fluid extraction, using agents like CO₂, represents a more advanced, solvent-free alternative for removing unreacted monomers from prepolymers. [10] Expert Insight: The choice of the organic solvent is key. It must be immiscible with water, have a high affinity for the target compound, and a low boiling point for easy removal. Dichloromethane and ethyl acetate are common choices. The pH of the aqueous phase can be adjusted to manipulate the solubility of acidic or basic impurities, further enhancing separation. For example, acidic impurities can be removed by washing with a basic aqueous solution (e.g., NaHCO₃).
Experimental Protocol: Batch Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer: Transfer the solution to a separatory funnel.
-
Washing: Add an equal volume of an aqueous solution (e.g., water, brine, or a pH-adjusted buffer).
-
Mixing: Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Separation: Allow the two layers to separate fully.
-
Draining: Drain the lower layer. The organic layer containing the product is typically less dense than brine but may be denser than water, requiring careful observation.
-
Repetition: Repeat the washing process as necessary with fresh aqueous solution.
-
Drying & Isolation: Drain the organic layer into a flask, dry it over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
Workflow: Liquid-Liquid Extraction
Caption: A standard workflow for purification using liquid-liquid extraction.
Part 3: Quantitative Comparison and Strategic Selection
To facilitate an objective choice, the following table summarizes the performance and ideal applications of each method.
| Parameter | Distillation | Crystallization | Column Chromatography | Liquid-Liquid Extraction |
| Achievable Purity | Very High (>99.5%) [5] | Very High (>99%) [11] | High to Very High (>98-99.9%) | Moderate to High (Removes specific impurity classes) |
| Typical Yield | High (80-95%) | Moderate to High (50-90%) [11] | Moderate (50-85%) | High (>90%) |
| Scalability | Excellent (Lab to Industrial) [1] | Excellent (Lab to Industrial) [12] | Poor to Moderate (Best for Lab-scale) | Excellent (Batch or Continuous Flow) [9] |
| Cost & Complexity | Moderate (Requires vacuum & heating equipment) | Low to Moderate (Solvent costs can be high) | High (High solvent and silica consumption) | Low (Simple glassware and solvents) |
| Best Suited For | Volatile, thermally stable products | Crystalline solids, isomer separation [11] | Complex mixtures, non-volatile products [3] | Removing highly polar/ionic impurities [9] |
| Key Limitations | Not suitable for non-volatile or heat-sensitive compounds [2] | Product must be a solid; yield loss in mother liquor | Labor-intensive, generates significant waste | Only effective for compounds with large polarity differences |
Conclusion
The purification of isocyanate reaction products is a multifaceted challenge that demands a strategic, knowledge-based approach. There is no single "best" method; rather, the optimal path is dictated by the specific properties of the target molecule and its associated impurities. A successful purification campaign begins with a crucial quenching step to stabilize the crude mixture. [3]From there, distillation stands as the workhorse for volatile compounds, while crystallization offers unparalleled efficiency for solid products and isomer separations. [5][11]For the most complex, non-volatile mixtures, column chromatography provides the highest resolving power, albeit at a higher cost and lower scalability. [3]Finally, extraction serves as an essential, low-cost technique for initial workup and the removal of highly polar impurities. [9]By understanding the principles, causality, and comparative performance of these core techniques, researchers can design robust and efficient purification protocols, ensuring the high-quality materials required for advanced research and development.
References
- Purification of Products from Benzoyl Isocyanate Reactions. Benchchem Technical Support Center. [URL: https://www.benchchem.
- Assessing the Purity of Synthesized Vinyl Isocyanate: A Comparative Guide to Analytical Techniques. Benchchem. [URL: https://www.benchchem.
- Method for the purification of isocyanates. U.S. Patent 7,358,388B2. [URL: https://patents.google.
- Method for the purification of isocyanates. Justia Patents. [URL: https://patents.justia.
- Process for crystallizing and separating different diisocyanate isomers. WIPO Patent WO2010095927A1. [URL: https://patents.google.
- Process for the distillation of isocyanates. U.S. Patent Application 2022/0380303A1. [URL: https://patents.google.
- Future Trends in Isocyanate Manufacturing Processes. Patsnap Eureka. [URL: https://eureka.patsnap.com/technologies/600e7b9b4f7a8c0001e7d4c1]
- Isolation/purification of isocyanate condensates by extraction with liquid or supercritical gas. U.S. Patent 4,871,460A. [URL: https://patents.google.
- Method for scavenging acidic impurities from polymeric isocyanates. Patent 0263946. [URL: https://data.epo.org/publication-server/document?
- Method for the purification of isocyanates. WIPO Patent WO/2004/056759. [URL: https://patentscope.wipo.int/search/en/detail.jsf?docId=WO2004056759]
- Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9893279/]
- Purification of MDI Isomers Using Dynamic Falling Film Melt Crystallization: Experiment and Molecular Simulation. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c02111]
- Purification of Products from 4-Benzyloxyphenyl Isocyanate Reactions. Benchchem Technical Support Center. [URL: https://www.benchchem.
- Process for the separation of isomers of isocyanates. German Patent DE19645659A1. [URL: https://patents.google.
- How To Get Isocyanate? NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10452909/]
- Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. U.S. Environmental Protection Agency. [URL: https://www.epa.gov/sites/default/files/2015-07/documents/316.pdf]
- Method for the purification of isocyanates. European Patent EP1575907B1. [URL: https://patents.google.
- How Isocyanates Refine Polyurethane Production Techniques? Patsnap Eureka. [URL: https://eureka.patsnap.com/technologies/600e7b9b4f7a8c0001e7d4c1]
- Purification of MDI Isomers Using Dynamic Falling Film Melt Crystallization: Experiment and Molecular Simulation. ResearchGate. [URL: https://www.researchgate.
- Application Notes and Protocols for the Purification of Vinyl Isocyanate. Benchchem. [URL: https://www.benchchem.
- Isocyanate Sampling and Analysis. IOM World. [URL: https://www.iom-world.
- Method for removing non-reacted isocyanate from its reaction product. WIPO Patent WO2010003770A1. [URL: https://patents.google.
Sources
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- 5. patents.justia.com [patents.justia.com]
- 6. WO2010003770A1 - Method for removing non-reacted isocyanate from its reaction product - Google Patents [patents.google.com]
- 7. US20220380303A1 - Process for the distillation of isocyanates - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. WO2010095927A1 - Process for crystallizing and separating different diisocyanate isomers - Google Patents [patents.google.com]
Safety Operating Guide
Mastering the Disposition of 2-Chloro-1-isocyanato-4-methylbenzene: A Guide to Safe and Compliant Laboratory Disposal
For the diligent researcher, scientist, and drug development professional, the responsible management of chemical reagents is paramount. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-Chloro-1-isocyanato-4-methylbenzene (CAS No. 51488-20-1), a compound demanding meticulous handling due to its inherent reactivity and toxicity. By moving beyond mere procedural steps, we delve into the causality of these protocols, ensuring a culture of safety and compliance within the laboratory.
Foundational Knowledge: Understanding the Hazard Profile
This compound, also known as 4-Chloro-3-methylphenyl isocyanate, is a reactive isocyanate compound. The isocyanate group (-N=C=O) is highly susceptible to nucleophilic attack, particularly from water, alcohols, and amines, leading to exothermic reactions.[1] This reactivity is the cornerstone of its utility in synthesis but also the primary source of its hazards.
Exposure to this compound can be toxic by inhalation and irritating to the eyes, respiratory system, and skin.[2] Furthermore, a significant concern with isocyanates is their potential to cause sensitization by inhalation, leading to asthma-like symptoms upon subsequent exposure.[2] Therefore, all handling and disposal procedures must be designed to minimize exposure and neutralize the reactive isocyanate functional group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 51488-20-1 | [2][3] |
| Molecular Formula | C₈H₆ClNO | [3] |
| Molecular Weight | 167.59 g/mol | [3] |
| Boiling Point | 243.8 ± 20.0 °C at 760 mmHg | [3] |
| Flash Point | 92.1 ± 11.0 °C | [3] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound hinges on the complete neutralization of its isocyanate group. This process transforms the hazardous compound into a more stable, less reactive derivative that can be managed as hazardous waste according to institutional and local regulations.
Immediate Spill Management
In the event of a spill, immediate and decisive action is critical to mitigate exposure and prevent the spread of contamination.
dot
Caption: Workflow for managing a spill of this compound.
Decontamination and Neutralization
The cornerstone of safe disposal is the chemical neutralization of the isocyanate. This is achieved by reacting it with a suitable decontamination solution.
Table 2: Recommended Decontamination Solutions for Isocyanates
| Formulation | Composition | Application Notes |
| Formulation 1 | - 5-10% Sodium Carbonate- 0.2-2% Liquid Detergent- Water to make 100% | Effective and commonly used. The detergent helps to emulsify the isocyanate, increasing the surface area for reaction. |
| Formulation 2 | - 3-8% Concentrated Ammonia Solution- 0.2-2% Liquid Detergent- Water to make 100% | The ammonia provides a more rapid neutralization. Must be used with excellent ventilation due to the release of ammonia vapor. |
Source: [4]
Experimental Protocol: Neutralization of Bulk Waste
This protocol is for the neutralization of unwanted this compound before disposal.
-
Preparation:
-
Work within a certified chemical fume hood.
-
Don appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A respirator may be necessary depending on the scale of the operation.
-
Select a container for the reaction that is at least twice the volume of the waste and decontamination solution combined to allow for any potential foaming or gas evolution. An open-top container is recommended initially.
-
-
Neutralization Procedure:
-
Slowly and in small portions, add the this compound to the chosen decontamination solution with stirring. Never add the solution to the isocyanate , as this can cause a violent, uncontrolled reaction.
-
The reaction is exothermic; control the rate of addition to manage the temperature increase.
-
Be aware that the reaction will produce carbon dioxide gas, which will cause bubbling.
-
-
Post-Neutralization:
-
Once the addition is complete, continue stirring for at least one hour to ensure the reaction goes to completion.
-
Loosely cover the container and let it stand in a well-ventilated area, such as the back of the fume hood, for at least 24-48 hours to allow for the complete evolution of carbon dioxide. Do not seal the container tightly during this period to avoid pressure buildup. [4]
-
-
Final Disposal:
-
After the reaction period, the container can be sealed.
-
The neutralized waste must be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office. Ensure the container is properly labeled with its contents.
-
Disposal of Contaminated Materials
All materials that come into contact with this compound, including personal protective equipment, absorbent materials from spills, and empty containers, must be treated as hazardous waste.
-
Empty Containers: Triple rinse the container with a decontamination solution. The rinsate should be collected and disposed of as hazardous waste. After decontamination, the container can be managed for disposal according to institutional guidelines.
-
Contaminated PPE and Absorbents: Place all contaminated solid materials into a labeled, sealed container for hazardous waste disposal. Do not attempt to launder contaminated clothing without first decontaminating it.
Regulatory and Compliance Considerations
The disposal of this compound is subject to federal, state, and local regulations. In the United States, isocyanate waste may be classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is imperative to consult with your institution's EHS department to ensure full compliance with all applicable regulations.
Conclusion: A Commitment to Safety
The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the environment. By understanding the chemical principles behind the disposal protocols and adhering to them with diligence, researchers can confidently manage this valuable reagent while upholding the highest standards of scientific integrity and safety.
References
-
Chemsrc. (n.d.). 3-Chloro-4-methylphenylisocyanate | CAS#:51488-20-1. Retrieved from [Link]
-
New Jersey Department of Health. (2004). Hazardous Substance Fact Sheet: 3-Chloro-4-Methyl Phenyl Isocyanate. Retrieved from [Link]
-
NOVOL. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
GAF. (2024). M-Thane Part B SDS 2063B. Retrieved from [Link]
-
Foam Supplies, Inc. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4-methylphenyl isocyanate. Retrieved from [Link]
-
Covestro. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
Sources
A Researcher's Guide to Personal Protective Equipment for 2-Chloro-1-isocyanato-4-methylbenzene
An In-Depth Operational Plan for Safe Handling, Emergency Response, and Disposal
Handling 2-Chloro-1-isocyanato-4-methylbenzene, a toluene diisocyanate (TDI) derivative, demands a comprehensive understanding of its hazards and rigorous adherence to safety protocols. This guide provides drug development professionals, researchers, and scientists with essential, field-tested information for safely managing this compound in a laboratory setting.
Section 1: Immediate Hazard Assessment
This compound is classified as a hazardous chemical, posing significant health risks.[1] It is fatal if inhaled, causes severe skin burns and eye damage, and may lead to allergic skin reactions or asthma-like symptoms.[1] The primary dangers stem from its high acute toxicity upon inhalation and its corrosive nature.[1]
Core Hazards:
-
Acute Inhalation Toxicity: Fatal if inhaled.[1]
-
Skin and Eye Corrosion: Causes severe burns and eye damage.[1]
-
Sensitization: May provoke allergic skin reactions and respiratory sensitization.[1]
Given these severe hazards, engineering controls such as a chemical fume hood are the first line of defense.[1] Personal Protective Equipment (PPE) is a critical secondary measure to protect against residual risks.
Section 2: The Core Protocol: PPE Selection and Use
A risk assessment is crucial before handling this compound. The selection of appropriate PPE is contingent on the specific procedures and the potential for exposure.[2]
Due to the acute inhalation toxicity of this compound, respiratory protection is mandatory.[1] In situations with inadequate ventilation, a full-face air-supplied respirator is necessary.[3] The Occupational Safety and Health Administration (OSHA) has specific standards for respiratory protection that must be followed.[4]
Recommended Respiratory Protection:
-
For operations within a certified chemical fume hood: A full-face air-purifying respirator (APR) with appropriate cartridges for organic vapors and acid gases may be sufficient.
-
For situations with potential for exposure above permissible limits or in poorly ventilated areas: A positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or a positive-pressure, supplied-air respirator with escape SCBA is required.[5][6]
Given the risk of severe eye damage, robust eye and face protection is non-negotiable.[1][7]
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards.
-
Recommended for Splash Hazards: A full-face shield worn in conjunction with chemical splash goggles provides maximum protection.[5][7]
To prevent skin contact and potential burns or sensitization, chemically resistant gloves are essential.[8]
-
Suitable Glove Materials: Neoprene or nitrile gloves are preferred for handling toluene-containing compounds.[8]
-
Glove Usage Protocol:
-
Inspect gloves for any signs of degradation or perforation before each use.
-
Use a double-gloving technique (inner and outer gloves) for enhanced protection, especially during high-risk procedures.[5][9]
-
Remove and replace gloves immediately if they become contaminated.[10]
-
Wash hands thoroughly with soap and water after removing gloves.
-
Protective clothing is necessary to shield the skin from splashes and spills.[9]
-
Standard Laboratory Attire: A chemical-resistant lab coat or apron should be worn over personal clothing.
-
For Significant Splash Potential: A chemical-resistant suit with full body coverage is recommended.[9][11] This can range from disposable coveralls to fully encapsulated suits depending on the risk level.[6][9]
-
Footwear: Closed-toe shoes, preferably made of a chemical-resistant material, are mandatory. For tasks with a higher risk of spills, chemical-resistant boots with steel toes should be worn.[9]
| Task/Operation | Minimum Required PPE |
| Weighing and preparing solutions in a fume hood | Chemical splash goggles, nitrile or neoprene gloves, lab coat |
| Small-scale reactions in closed systems | Chemical splash goggles, nitrile or neoprene gloves, lab coat |
| Transferring liquids with splash potential | Full-face shield with goggles, double-layered gloves, chemical-resistant apron or coveralls |
| Responding to a small spill | Full-face respirator, chemical-resistant suit, double-layered gloves, chemical-resistant boots |
| Responding to a large spill | SCBA, fully encapsulated chemical-protective suit, inner and outer gloves, chemical-resistant boots |
Section 3: Operational Plans
A strict protocol for putting on and taking off PPE is vital to prevent cross-contamination.
Donning Sequence:
-
Outer Garments: Gown or suit, followed by booties or shoe covers.
-
Respiratory Protection: Fit-test and don the respirator.
-
Eye Protection: Put on goggles and face shield.
-
Gloves: Don the outer pair of gloves, ensuring they overlap the cuffs of the gown or suit.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove and discard the outer pair of gloves.
-
Outer Garments: Remove the gown or suit, turning it inside out.
-
Inner Gloves: Remove and discard the inner pair of gloves.
-
Eye and Respiratory Protection: Remove the face shield, goggles, and respirator.
-
Hand Hygiene: Wash hands thoroughly.
In the event of an exposure or spill, immediate and correct action is critical.
Skin Exposure:
-
Flush the affected skin with copious amounts of water for at least 15 minutes, followed by washing with mild soap.[12]
-
Seek immediate medical attention.
Eye Exposure:
-
Immediately flush the eyes with a gentle but steady stream of water for at least 15-30 minutes, holding the eyelids open.[1][13]
-
Remove contact lenses if present and easy to do so.[1]
-
Seek immediate medical attention.
Inhalation:
-
If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
Spill Response:
-
Evacuate all non-essential personnel from the area.[13]
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.[10][15]
-
Contain the spill using an inert absorbent material like sand, vermiculite, or a commercial absorbent. Do not use combustible materials like sawdust.[13][16]
-
Carefully collect the absorbed material into an open-top container. Do not seal the container, as a reaction with moisture can generate gas and cause pressure buildup.[15][17]
-
Decontaminate the spill area with a suitable solution, such as a 5-10% sodium carbonate solution.[13][17]
Section 4: Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
Waste Collection:
-
Collect all contaminated materials (gloves, absorbent, etc.) in a designated, labeled, and open-top hazardous waste container.[17]
-
Do not seal containers tightly to allow for the venting of any gases produced during decomposition.[13][17]
Decontamination of Containers:
-
Empty containers should be decontaminated by filling them with a 5% sodium carbonate solution and letting them stand for at least 24 hours with the bung removed.[13]
Final Disposal:
-
Arrange for the disposal of all hazardous waste through a licensed and approved waste disposal contractor, following all local, state, and federal regulations.[1][17]
Visual Workflow for PPE Selection and Emergency Response
Sources
- 1. fishersci.com [fishersci.com]
- 2. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 3. americanchemistry.com [americanchemistry.com]
- 4. Personal Protective Equipment - Standards | Occupational Safety and Health Administration [osha.gov]
- 5. epa.gov [epa.gov]
- 6. OSHA PPE Levels: Workplace Chemical Exposure Protection — MSC Industrial Supply [mscdirect.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. Toluene - Health Hazards and Protective Measures | Occupational Safety and Health Administration [osha.gov]
- 9. realsafety.org [realsafety.org]
- 10. safeusediisocyanates.eu [safeusediisocyanates.eu]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. Toluene Diisocyanate Methylenediphenyl Diisocyanate | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 13. actsafe.ca [actsafe.ca]
- 14. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 15. Isocyanates – A family of chemicals [tc.canada.ca]
- 16. safetyinnumbers.ca [safetyinnumbers.ca]
- 17. fsi.co [fsi.co]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
